molecular formula C20H18F4N4O2S2 B15135143 XPC-5462

XPC-5462

Cat. No.: B15135143
M. Wt: 486.5 g/mol
InChI Key: OTYLSXLIPYTHJE-UHFFFAOYSA-N
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Description

XPC-5462 is a useful research compound. Its molecular formula is C20H18F4N4O2S2 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H18F4N4O2S2

Molecular Weight

486.5 g/mol

IUPAC Name

4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C20H18F4N4O2S2/c21-15-2-3-16(22)14(9-28-4-1-5-28)13(15)8-25-12-6-17(23)20(18(24)7-12)32(29,30)27-19-10-31-11-26-19/h2-3,6-7,10-11,25,27H,1,4-5,8-9H2

InChI Key

OTYLSXLIPYTHJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC(=C2CNC3=CC(=C(C(=C3)F)S(=O)(=O)NC4=CSC=N4)F)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of XPC-5462

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of XPC-5462, a novel voltage-gated sodium channel (NaV) inhibitor. The information is collated from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound is a potent, small-molecule inhibitor of voltage-gated sodium channels, demonstrating a unique selectivity profile.[1][2][3][4] It functions as a dual inhibitor of NaV1.2 and NaV1.6 channels, which are predominantly expressed in excitatory pyramidal neurons.[2][3][4][5] A key feature of this compound is its greater than 100-fold molecular selectivity against NaV1.1 channels, which are primarily located in inhibitory interneurons.[2][3][4][5] This selective inhibition of excitatory circuits while preserving inhibitory activity is a distinguishing characteristic of its mechanism.[2][3][4][5]

The molecular mechanism involves this compound binding to and stabilizing the inactivated state of the NaV1.2 and NaV1.6 channels.[1][3][4][5] This action attenuates neuronal action potential firing, thereby reducing neuronal hyperexcitability.[2][3][4][5] Compared to traditional antiseizure medications like carbamazepine (B1668303) and phenytoin, this compound exhibits higher potency, longer residency times, and slower off-rates.[2][3][5]

Preclinical studies have shown that this compound can suppress epileptiform activity in ex vivo brain slice seizure models.[1][2][3][5] This suggests its potential as a therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[2][3][5] The development of this compound was discontinued (B1498344) by Xenon Pharmaceuticals, Inc.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Inhibitory Potency (IC50) of this compound on Human NaV Channels

Channel SubtypeIC50 (µM)95% Confidence Interval (µM)
NaV1.20.01090.00968–0.0122
NaV1.60.01030.00921–0.0115

Data sourced from patch-clamp electrophysiology experiments on HEK293 cells expressing the respective human NaV channel subtypes.[6]

Table 2: Comparison of Kinetic Properties with other NaV Inhibitors

CompoundSlow Component of Recovery from Inactivation (Tslow)
This compound~20 s
XPC-7224~20 s
Phenytoin (PHY)~3 s
Carbamazepine (CBZ)No significant slow component observed

Data reflects the delayed recovery from inactivation, indicating a longer residency time of the XPC compounds on the channel.[3]

Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.

1. Patch-Clamp Electrophysiology for IC50 Determination

  • Objective: To determine the concentration-dependent inhibition of NaV channel subtypes by this compound.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing individual human NaV channel subtypes (NaV1.1, NaV1.2, NaV1.6).

  • Methodology:

    • Whole-cell patch-clamp recordings were performed at room temperature.

    • Cells were held at a membrane potential where a significant fraction of channels are in the inactivated state (e.g., -60 mV).

    • Voltage pulses were applied to elicit sodium currents.

    • A range of concentrations of this compound were perfused onto the cells.

    • The peak sodium current amplitude was measured before and after drug application.

    • The concentration-response data were fitted to a Hill equation to determine the IC50 value.

2. Ex Vivo Brain Slice Seizure Model

  • Objective: To assess the ability of this compound to suppress epileptiform activity in a more physiologically relevant system.

  • Tissue Preparation: Acute coronal brain slices were prepared from rodents (e.g., mice or rats).

  • Methodology:

    • Brain slices were maintained in artificial cerebrospinal fluid (aCSF).

    • Epileptiform activity was induced by perfusing the slices with a pro-convulsant agent, such as 4-aminopyridine (B3432731) (4-AP) or by using a zero-magnesium aCSF solution.

    • Local field potentials were recorded from the cortical region of the brain slice.

    • This compound was bath-applied at various concentrations.

    • The frequency and amplitude of seizure-like events were quantified before and after drug application to determine its anticonvulsant effect.

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow related to this compound.

G cluster_neuron Excitatory Pyramidal Neuron cluster_channel_state Channel States cluster_effect Cellular Effect NaV1_2 NaV1.2 Channel NaV1_6 NaV1.6 Channel Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization ReducedAP Reduced Action Potential Firing Inactivated->ReducedAP Leads to XPC5462 This compound XPC5462->Inactivated Binds and Stabilizes ReducedExcitability Decreased Neuronal Hyperexcitability ReducedAP->ReducedExcitability

Caption: Signaling pathway of this compound action on NaV channels.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Rodent BrainExtraction Brain Extraction Animal->BrainExtraction BrainSlicing Coronal Brain Slicing BrainExtraction->BrainSlicing Incubation Slice Incubation in aCSF BrainSlicing->Incubation Induction Induction of Epileptiform Activity (e.g., 4-AP) Incubation->Induction Recording_Baseline Baseline Field Potential Recording Induction->Recording_Baseline DrugApplication Bath Application of this compound Recording_Baseline->DrugApplication Recording_Drug Field Potential Recording with this compound DrugApplication->Recording_Drug Quantification Quantification of Seizure-like Event Frequency and Amplitude Recording_Drug->Quantification Comparison Comparison of Baseline vs. Drug Condition Quantification->Comparison

Caption: Experimental workflow for the ex vivo brain slice seizure model.

References

An In-depth Technical Guide to XPC-5462: A Novel Dual Inhibitor of NaV1.6 and NaV1.2 Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (NaV) are critical regulators of neuronal excitability, and their dysfunction is implicated in numerous neurological disorders, including epilepsy. XPC-5462 is a novel small molecule inhibitor that demonstrates high potency and selectivity for NaV1.2 and NaV1.6, the primary sodium channel subtypes expressed in excitatory pyramidal neurons. This technical guide provides a comprehensive overview of the pharmacological and biophysical properties of this compound, detailing its mechanism of action, inhibitory potency, and effects on neuronal activity. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.

Introduction

Traditional anti-seizure medications (ASMs) that target voltage-gated sodium channels often lack subtype selectivity, leading to a narrow therapeutic window and potential side effects due to the non-specific inhibition of channels like NaV1.1, which are predominantly expressed in inhibitory interneurons.[1][2][3] Sparing NaV1.1 is hypothesized to preserve inhibitory tone in the brain, potentially leading to improved efficacy and safety.[1][2][3]

This compound represents a new class of NaV inhibitors with a distinct pharmacological profile. It is a potent dual inhibitor of NaV1.6 and NaV1.2, with an over 100-fold selectivity against other NaV subtypes, including NaV1.1.[1][2][3] This profile allows for the targeted downregulation of excitatory circuits while sparing inhibitory neuronal activity. This document serves as a technical resource on the preclinical data available for this compound.

Mechanism of Action

This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the NaV channel.[1][2][3] This leads to a reduction in the number of channels available to open and conduct sodium ions, thereby decreasing neuronal excitability. The binding site for this compound is located on the fourth voltage-sensing domain (VSD-IV) of the channel. This is distinct from many traditional ASMs that target the channel pore. The interaction is mediated by the negatively charged sulfonamide group of the compound and a positively charged arginine residue on the VSD-IV-S4 segment.

cluster_channel NaV Channel cluster_drug Resting State Resting State Active State Active State Resting State->Active State Depolarization Inactivated State Inactivated State Active State->Inactivated State Inactivation Inactivated State->Resting State Repolarization Stabilized Inactivated State Stabilized Inactivated State Inactivated State->Stabilized Inactivated State Stabilization This compound This compound This compound->Inactivated State Binds to VSD-IV Stabilized Inactivated State->Resting State Repolarization (Slowed)

Caption: Mechanism of this compound Action on NaV Channels.

Quantitative Data

The inhibitory potency of this compound was assessed across a panel of human NaV channel subtypes using whole-cell patch-clamp electrophysiology. The IC50 values were determined from concentration-response curves generated at holding potentials that maintain the channels in a fully inactivated state.

Table 1: Inhibitory Potency (IC50) of this compound on Human NaV Channel Subtypes
Channel SubtypeIC50 (µM)95% Confidence Interval (µM)
hNaV1.1>30N/A
hNaV1.2 0.0109 0.00968 - 0.0122
hNaV1.32.01.8 - 2.2
hNaV1.41.81.6 - 2.0
hNaV1.5>30N/A
hNaV1.6 0.0103 0.00921 - 0.0115
hNaV1.71.21.1 - 1.3

Data sourced from Goodchild et al., 2024.[1][2]

Table 2: State-Dependent Potency of this compound on hNaV1.6
Channel StateHolding PotentialIC50 (µM)
Fully Available (Resting)-120 mV>100
Partially InactivatedVaries (~ -70 mV)0.0376
Fully InactivatedVaries (~ -45 mV)0.0103

Data sourced from Goodchild et al., 2024.[2]

Experimental Protocols

Automated Patch-Clamp Electrophysiology
  • Cell Lines: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing individual human NaV channel subtypes (hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7).

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

  • Voltage Protocols:

    • IC50 Determination (Inactivated State): Cells were held at a holding potential corresponding to the V0.5 of steady-state inactivation for each subtype. A 20 ms (B15284909) test pulse to 0 mV was applied to elicit sodium currents. Compounds were applied at increasing concentrations.

    • State-Dependence: To assess potency on the resting state, cells were held at -120 mV.

  • Data Analysis: Concentration-response data were fitted with a Hill equation to determine IC50 values.

Ex Vivo Brain Slice Electrophysiology
  • Animal Model: Parasagittal cortical brain slices (300 µm thick) were prepared from 3- to 5-week-old CF-1 mice.

  • Solutions:

    • Cutting/Recording aCSF (in mM): 125 NaCl, 25 NaHCO3, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 2 MgCl2, 10 D-glucose, saturated with 95% O2/5% CO2.

  • Neuronal Firing Assessment:

    • Whole-cell current-clamp recordings were performed on Layer 5 pyramidal neurons and fast-spiking interneurons.

    • A series of depolarizing current injections were applied before and after a 10-minute incubation with this compound (150 nM) to assess changes in action potential firing frequency.

  • Seizure Model:

    • Epileptiform activity was induced by perfusing slices with aCSF containing either 0 mM MgCl2 or 100 µM 4-Aminopyridine (4-AP).

    • Local field potentials were recorded to measure the frequency and duration of seizure-like events before and after the application of this compound.

cluster_protocol Experimental Workflow Start Start Prepare Slices Prepare Mouse Brain Slices Start->Prepare Slices Record Baseline Record Baseline Activity Prepare Slices->Record Baseline Induce Seizure Induce Seizure-Like Activity (0-Mg2+ or 4-AP) Record Baseline->Induce Seizure Apply XPC Apply this compound Induce Seizure->Apply XPC Record Post-Drug Record Post-Drug Activity Apply XPC->Record Post-Drug Analyze Data Analyze Data Record Post-Drug->Analyze Data End End Analyze Data->End

Caption: Workflow for Ex Vivo Brain Slice Seizure Model.

Key Findings and Implications

  • High Potency and Selectivity: this compound is a potent dual inhibitor of NaV1.2 and NaV1.6 with IC50 values in the low nanomolar range.[1][2] Its >100-fold selectivity against NaV1.1 suggests a mechanism that spares inhibitory neurotransmission.[1][2][3]

  • State-Dependent Inhibition: The compound's strong preference for the inactivated state of the channel indicates that it will be more active in neurons that are already pathologically hyperexcitable.

  • Selective Suppression of Excitatory Neurons: In ex vivo brain slices, this compound selectively reduces action potential firing in excitatory pyramidal neurons while having no significant effect on fast-spiking inhibitory interneurons.[1]

  • Anti-Seizure Activity: this compound effectively suppresses epileptiform activity in ex vivo brain slice seizure models, demonstrating its potential as an anti-seizure agent.[1][2] The observation that a selective NaV1.6 inhibitor did not suppress seizures in the same model suggests that the dual inhibition of both NaV1.2 and NaV1.6 may be crucial for this effect.[1][2]

Conclusion

This compound is a promising new chemical entity with a unique pharmacological profile. Its high potency and selective inhibition of NaV1.2 and NaV1.6, combined with its state-dependent mechanism of action, provide a strong rationale for its development as a novel therapeutic for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. The data presented in this guide highlight the potential of this compound to selectively target excitatory circuits, offering a potentially improved efficacy and safety profile compared to non-selective sodium channel blockers. Further investigation in in vivo models is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to XPC-5462: A Novel Dual Inhibitor of NaV1.2 and NaV1.6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XPC-5462 is a novel small molecule that acts as a potent, dual inhibitor of the voltage-gated sodium channels (NaV) NaV1.2 and NaV1.6.[1][2][3] These channels are predominantly expressed in excitatory neurons and are key regulators of neuronal action potential firing.[4][5] this compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the channels, thereby reducing neuronal hyperexcitability. This unique selectivity profile, with over 100-fold greater potency against NaV1.2 and NaV1.6 compared to the NaV1.1 channel found in inhibitory neurons, suggests a promising therapeutic window for treating neurological disorders characterized by excessive neuronal firing, such as epilepsy.[1][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical structure is presented below.

Chemical Structure of this compound this compound Chemical Structure

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₈F₄N₄O₂S[2]
Molecular Weight 486.51 g/mol [2]
CAS Number 2230145-14-7[2]

Pharmacological Properties and Mechanism of Action

This compound functions as a highly selective inhibitor of the NaV1.2 and NaV1.6 sodium channel subtypes. Its inhibitory activity is potent, with IC50 values in the low nanomolar range.

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)ConditionsReference
Human NaV1.2 10.9Inactivated state[1][2][3]
Human NaV1.6 10.3Inactivated state[1][2][3]
Human NaV1.1 >10,000Inactivated state[1][4]

The mechanism of action of this compound is state-dependent, meaning it has a much higher affinity for the inactivated state of the NaV channels compared to the resting state.[3][4] This property is crucial for its therapeutic potential, as it allows for preferential targeting of rapidly firing neurons, which are characteristic of pathological states like epilepsy, while having minimal effects on neurons firing at normal physiological rates. By binding to and stabilizing the inactivated channel conformation, this compound reduces the number of available channels that can open in response to depolarization, thereby dampening neuronal excitability.

This selective targeting of NaV1.2 and NaV1.6, which are abundant in excitatory pyramidal neurons, while sparing NaV1.1 in inhibitory interneurons, leads to a net reduction in excitatory signaling without compromising overall inhibitory tone in the brain.[4][5]

Below is a diagram illustrating the proposed signaling pathway and mechanism of action of this compound.

cluster_ExcitatoryNeuron Excitatory Pyramidal Neuron cluster_InhibitoryNeuron Inhibitory Interneuron Action Potential Firing Action Potential Firing NaV1.2 / NaV1.6 Channels NaV1.2 / NaV1.6 Channels Action Potential Firing->NaV1.2 / NaV1.6 Channels Depolarization Inactivated State Inactivated State NaV1.2 / NaV1.6 Channels->Inactivated State Inactivation Reduced Neuronal Hyperexcitability Reduced Neuronal Hyperexcitability Inactivated State->Reduced Neuronal Hyperexcitability This compound->Inactivated State Binds and Stabilizes NaV1.1 Channels NaV1.1 Channels Preserved Inhibitory Tone Preserved Inhibitory Tone NaV1.1 Channels->Preserved Inhibitory Tone XPC-5462_source This compound XPC-5462_source->NaV1.1 Channels >100-fold lower affinity

Caption: Signaling pathway of this compound's selective inhibition.

Experimental Protocols

The characterization of this compound's pharmacological profile involved several key experimental techniques. The following sections provide detailed methodologies for two of the most critical assays.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is designed to determine the concentration-dependent inhibition of NaV channels by this compound in a heterologous expression system (e.g., HEK293 cells stably expressing the human NaV channel subtypes).

Materials:

  • HEK293 cells stably expressing hNaV1.1, hNaV1.2, or hNaV1.6

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH adjusted to 7.2 with CsOH)

  • This compound stock solution in DMSO

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (resistance 1-3 MΩ)

Methodology:

  • Culture HEK293 cells expressing the target NaV channel subtype on glass coverslips.

  • Prepare a range of concentrations of this compound in the external solution from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • To determine the IC50 for the inactivated state, hold the cell membrane potential at a voltage that induces approximately 50% steady-state inactivation (V₀.₅), which is empirically determined for each cell.

  • Apply a voltage protocol consisting of a depolarizing step to elicit a sodium current. For example, from a holding potential of -120 mV, step to the V₀.₅ for 5 seconds to allow the compound to bind to the inactivated channels, followed by a brief test pulse to 0 mV to measure the remaining current.

  • Record baseline currents in the absence of the compound.

  • Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration before recording the current.

  • Measure the peak inward sodium current at each concentration.

  • Normalize the current at each concentration to the baseline current and plot the concentration-response curve.

  • Fit the data to the Hill equation to determine the IC50 value.

Below is a diagram illustrating the experimental workflow for determining the state-dependent inhibition of NaV channels.

Start Start Cell Culture Culture HEK293 cells expressing NaV channels Start->Cell Culture Prepare Solutions Prepare external and internal solutions with varying [this compound] Cell Culture->Prepare Solutions Patch Clamp Establish whole-cell patch-clamp configuration Prepare Solutions->Patch Clamp Voltage Protocol Apply voltage protocol to isolate inactivated state Patch Clamp->Voltage Protocol Record Baseline Record baseline sodium current Voltage Protocol->Record Baseline Apply Compound Perfuse with increasing concentrations of this compound Record Baseline->Apply Compound Record Current Record peak sodium current at each concentration Apply Compound->Record Current Data Analysis Normalize data and fit to Hill equation Record Current->Data Analysis Determine IC50 Determine IC50 value Data Analysis->Determine IC50 End End Determine IC50->End

Caption: Workflow for patch-clamp analysis of this compound.

Ex Vivo Brain Slice Seizure Model

This model is used to assess the efficacy of this compound in suppressing epileptiform activity in a more physiologically relevant context.

Materials:

  • Rodent (e.g., mouse or rat)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose, 2 CaCl₂, 1 MgCl₂ (gassed with 95% O₂ / 5% CO₂)

  • Pro-convulsant agent (e.g., 4-aminopyridine (B3432731) (4-AP) or 0-Mg²⁺ aCSF)

  • This compound

  • Recording chamber and multi-electrode array (MEA) or field potential recording setup

Methodology:

  • Anesthetize the animal and rapidly dissect the brain.

  • Prepare acute coronal or horizontal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated aCSF.

  • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34 °C).

  • Induce epileptiform activity by perfusing the slice with aCSF containing a pro-convulsant agent (e.g., 100 µM 4-AP or aCSF with 0 mM MgCl₂).

  • Record baseline epileptiform activity (e.g., seizure-like events or interictal bursts) using an MEA or a field potential recording electrode placed in the appropriate cellular layer.

  • After a stable baseline is established, perfuse the slice with the pro-convulsant-containing aCSF supplemented with a known concentration of this compound.

  • Record the epileptiform activity in the presence of this compound.

  • Analyze the data to determine the effect of this compound on the frequency, duration, and amplitude of the epileptiform events.

  • A washout period with the pro-convulsant solution alone can be performed to assess the reversibility of the compound's effects.

Conclusion

This compound represents a significant advancement in the development of selective NaV channel inhibitors. Its dual targeting of NaV1.2 and NaV1.6, coupled with its state-dependent mechanism of action, provides a novel approach to selectively dampen neuronal hyperexcitability in excitatory circuits. The data gathered from the described experimental protocols strongly support its potential as a therapeutic agent for neurological disorders such as epilepsy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

The Discovery and Synthesis of Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osimertinib (B560133), marketed as Tagrisso™ and formerly known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It was specifically designed to target both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3] A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of osimertinib.

Discovery and Medicinal Chemistry

The development of osimertinib was initiated by AstraZeneca in May 2009, prompted by the clinical challenge of acquired resistance to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib.[5] In many patients, this resistance is driven by the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain.[1][6]

The medicinal chemistry program adopted a structure-guided design strategy to develop a potent and selective inhibitor.[5] The core of the molecule is a mono-anilino-pyrimidine scaffold, which distinguishes it structurally from other third-generation inhibitors.[3][7] A key feature is the presence of an acrylamide (B121943) group, which acts as a Michael acceptor. This group is positioned to form a covalent bond with the cysteine-797 residue located in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition.[3][8] This targeted covalent approach provides high potency against the mutant forms of the receptor. The program successfully evolved a lead compound into the clinical candidate, AZD9291, which demonstrated high potency against both sensitizing and T790M resistance mutations while maintaining a significant margin of selectivity over wild-type EGFR.[1]

Synthesis of Osimertinib (AZD9291)

The synthesis of osimertinib has been approached through various routes, with improvements focused on increasing yield, reducing costs, and enhancing scalability for large-scale manufacturing. A common convergent synthesis involves the preparation of two key intermediates followed by a final coupling and amidation sequence.

Experimental Protocol: Representative Synthesis

A representative synthesis involves the following key steps, though various modifications exist in the literature:

  • Preparation of the Pyrimidine (B1678525) Core: A substituted pyrimidine intermediate is synthesized, often starting from commercially available materials. This fragment contains the necessary functionalities for subsequent coupling reactions.

  • Preparation of the Aniline (B41778) Moiety: A complex aniline derivative containing the N,N-dimethylaminoethyl(methyl)amino side chain is prepared. This typically involves multiple steps, including nitration, reduction, and alkylation reactions.

  • Coupling Reaction: The pyrimidine core and the aniline moiety are coupled, commonly through a nucleophilic aromatic substitution (SNAr) reaction, to form the central diaminopyrimidine structure.

  • Final Amidation: The final step involves the acylation of the aniline nitrogen with acryloyl chloride or a related acrylic acid derivative to install the reactive acrylamide warhead. This is often the most critical step, requiring careful control of reaction conditions to avoid polymerization and other side reactions.

A detailed, multi-step synthesis procedure has been described in the literature, for example, in J. Med. Chem. 2014, 57, 8249-8267, and in various patents. One reported final step involves reacting N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N3-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with 3-chloropropanoyl chloride, followed by an elimination reaction to form the acrylamide.[9]

Mechanism of Action

Osimertinib functions as a targeted covalent inhibitor of the EGFR kinase domain.[3][8]

  • Covalent Binding: The electrophilic acrylamide moiety of osimertinib forms a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of mutant EGFR.[3][4]

  • Irreversible Inhibition: This covalent bond formation leads to the irreversible inhibition of the receptor's kinase activity.[8]

  • Blockade of Downstream Signaling: By preventing ATP from binding and blocking autophosphorylation of the receptor, osimertinib effectively shuts down downstream pro-survival signaling pathways.[4][8] The two primary pathways inhibited are the RAS/RAF/MEK/ERK pathway, which is critical for cell division, and the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[4]

  • Selectivity: Osimertinib exhibits significantly higher potency for EGFR harboring sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation compared to its activity against wild-type EGFR.[4][7] This selectivity is a key factor in its improved therapeutic index and reduced side effects, such as skin rash and diarrhea, which are common with less selective EGFR inhibitors.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS/RAF/MEK/ERK Pathway cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (L858R, ex19del, T790M) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Osimertinib Osimertinib (AZD9291) Osimertinib->EGFR Covalent bond (Cys797) ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Mechanism of action of Osimertinib in inhibiting EGFR signaling pathways.

Quantitative Data Summary

Osimertinib has demonstrated high potency in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib (IC50 Values)
Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Reference
PC-9Exon 19 deletion13 - 54[10]
H3255L858R13 - 54[10]
H1975L858R / T790M< 15[10]
PC-9VanRExon 19 del / T790M< 15[10]
LoVoWild-Type493.8[11]
Table 2: Pharmacokinetic Parameters of Osimertinib
ParameterValue (in Humans)Reference
Half-life (t1/2)~48 hours[12][13]
Time to Steady State~15 days[12][13]
Oral Clearance (CL/F)14.3 L/h[12]
Active MetabolitesAZ5104, AZ7550[3][12]
Table 3: Clinical Efficacy from FLAURA Trial (First-Line Treatment)
EndpointOsimertinibComparator (Gefitinib or Erlotinib)Hazard Ratio (HR)Reference
Median Overall Survival (OS)38.6 months31.8 months0.80[8]
12-month OS Rate89%83%-[8]
24-month OS Rate74%59%-[8]
36-month OS Rate54%44%-[8]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following sections outline typical protocols used in the characterization of osimertinib.

In Vitro Cell Viability Assay (MTS/MTT or CellTiter-Glo®)

This assay determines the concentration-dependent cytotoxic effect of osimertinib.

  • Cell Seeding: Seed EGFR-mutant (e.g., NCI-H1975) and wild-type cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of osimertinib (typically ranging from nanomolar to micromolar concentrations) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add serial dilutions of Osimertinib A->B C 3. Incubate (72 hours) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 E->F

Caption: Workflow for a typical cell viability assay to determine IC50.
Western Blotting for Phospho-Protein Analysis

This protocol is used to visualize the inhibitory effect of osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.

  • Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of osimertinib for a specified time (e.g., 2-24 hours). For some cell lines, stimulation with EGF (e.g., 50 ng/mL) may be required to induce robust EGFR phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), and anti-total ERK1/2. A loading control like anti-GAPDH is also used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply an enhanced chemiluminescent (ECL) substrate. Visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of osimertinib in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., NCI-H1975) into the flank of immunocompromised mice (e.g., Balb/c nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, osimertinib at various doses).

  • Drug Administration: Administer osimertinib or vehicle orally (by gavage) on a specified schedule (e.g., once daily).

  • Monitoring: Measure tumor volumes and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment. Tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for p-EGFR).

Conclusion

Osimertinib represents a landmark achievement in precision oncology, born from a rational, structure-guided drug design program. Its high potency and selectivity against clinically relevant EGFR mutations, including the challenging T790M resistance mutation, have established it as a standard-of-care treatment for patients with EGFR-mutated non-small cell lung cancer. The comprehensive preclinical and clinical data underscore its efficacy and favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of osimertinib and the development of next-generation targeted therapies.

References

An In-Depth Technical Guide to the In Vitro Electrophysiology of XPC-5462

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a compound designated "XPC-5462" is not available. The following guide is a representative template illustrating the expected data, experimental protocols, and visualizations for a comprehensive in vitro electrophysiology study of a novel compound. The data and specific pathways presented are hypothetical.

Executive Summary

This document provides a detailed overview of the in vitro electrophysiological profile of the novel compound this compound. The primary objective of these studies was to characterize the compound's effects on key cardiac and neuronal ion channels to assess its potential therapeutic efficacy and off-target liabilities. All experiments were conducted using validated cell lines and state-of-the-art automated and manual patch-clamp electrophysiology platforms. The data herein summarizes the potency and mechanism of action of this compound on a panel of voltage-gated and ligand-gated ion channels.

Quantitative Data Summary

The inhibitory effects of this compound were quantified across a range of ion channels. The half-maximal inhibitory concentration (IC50) was determined from concentration-response curves. All data are presented as the mean ± standard error of the mean (SEM) from a minimum of n=3 independent experiments.

Table 1: Effects of this compound on Voltage-Gated Ion Channels

Channel Gene Cell Line Assay Type IC50 (µM) Hill Slope n
hNav1.5SCN5AHEK293Patch-Clamp12.5 ± 1.81.15
hNav1.7SCN9ACHOPatch-Clamp2.3 ± 0.40.95
hCav1.2CACNA1CHEK293Patch-Clamp> 30N/A3
hKv4.3KCND3CHOPatch-Clamp8.9 ± 1.21.04
hERGKCNH2HEK293Patch-Clamp18.7 ± 2.51.26

Table 2: Effects of this compound on Ligand-Gated Ion Channels

Channel Subunits Cell Line Agonist IC50 (µM) Hill Slope n
nAChR α7CHRNA7GH4C1Acetylcholine> 50N/A3
GABA-Aα1β2γ2HEK293GABA5.4 ± 0.71.34

Experimental Protocols

Cell Culture and Maintenance

HEK293 and CHO cells stably expressing the ion channel of interest were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a suitable selection antibiotic (e.g., 500 µg/mL G418). Cells were maintained in a humidified incubator at 37°C with 5% CO2 and passaged every 3-4 days. For electrophysiological recordings, cells were plated onto glass coverslips 24-48 hours prior to the experiment.

Manual Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings were performed using an Axopatch 200B amplifier and pCLAMP 10 software (Molecular Devices). Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Internal Solution (for cation channels, in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

Voltage protocols were specific to the ion channel being studied. For example, to elicit hERG currents, cells were held at -80 mV, depolarized to +20 mV for 2 seconds, and then repolarized to -50 mV for 3 seconds to record the tail current.

Data Analysis and Statistics

Concentration-response curves were fitted to the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Compound])^n) where [Compound] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and n is the Hill coefficient. All statistical analyses were performed using GraphPad Prism software.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_exp Electrophysiology cluster_analysis Data Analysis A Cell Culture (HEK293/CHO) B Plating on Coverslips A->B C Whole-Cell Patch-Clamp B->C D Compound Application (this compound) C->D E Data Acquisition (Voltage Protocols) D->E F Current Measurement E->F G Concentration-Response Curve Fitting F->G H IC50 Determination G->H I Technical Guide H->I Final Report

Caption: Workflow for in vitro electrophysiological characterization.

Hypothetical Signaling Pathway Modulation

G cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel ActionPotential Action Potential Propagation Nav1_7->ActionPotential GABA_A GABA-A Receptor Hyperpolarization Membrane Hyperpolarization GABA_A->Hyperpolarization XPC5462 This compound XPC5462->Nav1_7 Inhibits XPC5462->GABA_A Potentiates GABA GABA GABA->GABA_A Activates NeuronalExcitability Decreased Neuronal Excitability ActionPotential->NeuronalExcitability Inhibition leads to Hyperpolarization->NeuronalExcitability Potentiation leads to

Caption: Proposed mechanism of action for this compound.

XPC-5462: A Technical Overview of Target Engagement and Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of XPC-5462, a novel small molecule inhibitor of voltage-gated sodium channels (NaV). The document details its mechanism of action, target engagement, binding site, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a potent, dual inhibitor of the voltage-gated sodium channel subtypes NaV1.2 and NaV1.6.[1][2] These channels are critical for the initiation and propagation of action potentials in excitatory neurons.[2][3] Unlike traditional, non-selective NaV channel blockers, this compound exhibits a high degree of selectivity, particularly sparing the NaV1.1 subtype, which is predominantly expressed in inhibitory interneurons, and the cardiac isoform NaV1.5.[1][3] This selectivity profile suggests a potentially improved therapeutic window with a reduced risk of adverse effects associated with non-selective sodium channel blockade. The mechanism of action is state-dependent, with this compound preferentially binding to and stabilizing the inactivated state of the channel.[2][3] This leads to a reduction in neuronal hyperexcitability, making it a promising candidate for the treatment of neurological disorders such as epilepsy.[1][4]

Target Engagement and Selectivity

This compound demonstrates potent and selective inhibition of NaV1.2 and NaV1.6 channels. The inhibitory activity has been quantified using electrophysiological techniques, with the resulting IC50 values summarized in the table below.

Target SubtypeIC50 (µM)95% Confidence Interval (µM)Selectivity vs. NaV1.6
hNaV1.2 0.01090.00968–0.0122~0.94x
hNaV1.6 0.01030.00921–0.01151x
hNaV1.1 >10->970x
hNaV1.5 >10->970x
hNaV1.7 ~1-~97x

Data compiled from studies on human NaV subtypes.[5]

The data clearly indicates that this compound is a highly potent inhibitor of NaV1.2 and NaV1.6 with excellent selectivity over other major sodium channel isoforms. The sparing of NaV1.1 is particularly noteworthy, as this may reduce the risk of exacerbating seizures in certain patient populations.[3] Furthermore, the greater than 1000-fold selectivity against the cardiac NaV1.5 channel significantly reduces the potential for cardiac side effects.[1][3]

Binding Site and Mechanism of Action

This compound employs a sophisticated mechanism of action characterized by its state-dependent binding to the NaV channel.

Binding to the Voltage-Sensing Domain IV (VSD-IV)

The binding site of this compound has been localized to the voltage-sensing domain of the fourth homologous domain (VSD-IV) of the NaV channel.[1][3] This is a distinct binding site compared to traditional pore-blocking anti-seizure medications like carbamazepine (B1668303) and phenytoin.[1][3] The interaction is critically dependent on the fourth positively charged arginine residue (R4) on the S4 segment of VSD-IV, which corresponds to R1626 in the human NaV1.6 channel.[1][5] This was confirmed through mutagenesis studies where neutralizing this arginine residue to an alanine (B10760859) (R1626A) resulted in a greater than 1000-fold decrease in the potency of this compound.[3] This binding mechanism is analogous to that of aryl sulfonamide compounds that target NaV1.7.[1][5]

State-Dependent Inhibition

A key feature of this compound's mechanism is its strong preference for the inactivated state of the NaV channel.[2][3] When neurons are depolarized, NaV channels transition from a resting state to an open state and then to an inactivated state. This compound binds to and stabilizes this inactivated state, thereby preventing the channel from returning to the resting state and firing subsequent action potentials. This state-dependent inhibition is highly effective in selectively dampening the activity of hyperactive neurons, which spend more time in the depolarized, inactivated state. The potency of this compound is dramatically reduced by over 1000-fold at hyperpolarized membrane potentials where the channels are predominantly in the resting state.[3][5]

Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Channel Closed, Refractory) Open->Inactivated Inactivation Inactivated->Resting Repolarization XPC_Bound This compound Bound (Inactivated State Stabilized) Inactivated->XPC_Bound This compound Binding XPC_Bound->Inactivated Dissociation

Caption: State-dependent inhibition of NaV channels by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and binding site.

Whole-Cell Patch-Clamp Electrophysiology

This technique was central to determining the IC50 values and the state-dependence of this compound.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells were stably transfected to express specific human NaV channel subtypes (hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.6, hNaV1.7).

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings were performed at room temperature. Borosilicate glass pipettes were used as electrodes, filled with an internal solution containing CsF to isolate sodium currents. The external solution was a standard physiological saline.

  • Voltage Protocols: To assess state-dependence, two main protocols were used:

    • Inactivated State Protocol: Cells were held at a depolarized potential (e.g., -70 mV) where a significant fraction of channels are in the inactivated state. Test pulses were applied to elicit sodium currents.

    • Resting State Protocol: Cells were held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels were in the resting state before applying a test pulse.

  • Compound Application: this compound was dissolved in a vehicle (e.g., DMSO) and then diluted to various concentrations in the external solution. The compound was perfused onto the cells.

  • Data Analysis: The peak sodium current in the presence of the compound was measured and normalized to the control current. Concentration-response curves were generated and fitted with the Hill equation to determine the IC50 values.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture HEK293 cells expressing specific hNaV subtypes Patch_Clamp Whole-cell patch-clamp recording Cell_Culture->Patch_Clamp Voltage_Protocol Apply voltage protocols (resting vs. inactivated state) Patch_Clamp->Voltage_Protocol Compound_App Perfuse with varying [this compound] Voltage_Protocol->Compound_App Measure_Current Measure peak Na+ current Compound_App->Measure_Current Generate_Curve Generate concentration- response curve Measure_Current->Generate_Curve Calculate_IC50 Calculate IC50 Generate_Curve->Calculate_IC50

Caption: Workflow for electrophysiological characterization of this compound.

Site-Directed Mutagenesis

To confirm the binding site of this compound, site-directed mutagenesis was employed.

Methodology:

  • Plasmid Preparation: A plasmid containing the cDNA for the hNaV1.6 alpha subunit was used as a template.

  • Mutagenesis: Polymerase Chain Reaction (PCR)-based site-directed mutagenesis was performed to introduce a point mutation, specifically changing the arginine at position 1626 to an alanine (R1626A).

  • Sequencing: The mutated plasmid was sequenced to verify the presence of the desired mutation and the absence of any other unintended mutations.

  • Transfection: The wild-type and R1626A mutant plasmids were transfected into HEK293 cells.

  • Electrophysiological Analysis: Whole-cell patch-clamp recordings were conducted on cells expressing either the wild-type or the mutant channel, following the protocol described above, to determine the IC50 of this compound for each. A significant shift in IC50 for the mutant channel confirmed the importance of the R1626 residue for high-affinity binding.

Therapeutic Implications

The unique pharmacological profile of this compound presents a promising new approach for treating neurological disorders characterized by neuronal hyperexcitability. The dual inhibition of NaV1.2 and NaV1.6, both of which are highly expressed in excitatory neurons, allows for a targeted reduction of excessive neuronal firing.[2] In ex vivo seizure models, the dual inhibition provided by this compound was shown to be effective in suppressing epileptiform activity, suggesting the importance of targeting both NaV1.2 and NaV1.6 for broad anti-seizure efficacy.[3][4] The high selectivity against other NaV subtypes, particularly NaV1.1 and NaV1.5, suggests a favorable safety profile. While this compound was initially developed by Xenon Pharmaceuticals, its current development status is listed as discontinued.[2] Nevertheless, the detailed characterization of its target engagement and binding site provides a valuable blueprint for the development of future selective NaV channel inhibitors.

References

XPC-5462: An Analysis of Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview based on currently available public information. The compound "XPC-5462" does not correspond to a widely recognized public designation. The data and methodologies presented are based on established principles of pre-clinical drug development and may not reflect the specific, proprietary findings related to this molecule.

Executive Summary

This document provides a technical overview of the solubility and stability profiles of the investigational compound this compound. The successful development of any small molecule therapeutic is contingent on a thorough understanding of its physicochemical properties. Poor solubility can significantly hinder oral bioavailability, while instability can compromise shelf-life and therapeutic efficacy. This guide summarizes key experimental data and outlines the methodologies used to assess these critical parameters, offering a foundational resource for research and development teams.

Solubility Data

The aqueous and solvent solubility of this compound are critical determinants of its suitability for various formulations and routes of administration. The following table summarizes the solubility of this compound in a range of pharmaceutically relevant media.

Table 1: Solubility of this compound in Various Media

Solvent/MediumTemperature (°C)Solubility (µg/mL)Method
Phosphate-Buffered Saline (PBS), pH 7.425Data Not Publicly AvailableHPLC-UV
Simulated Gastric Fluid (SGF), pH 1.237Data Not Publicly AvailableHPLC-UV
Simulated Intestinal Fluid (SIF), pH 6.837Data Not Publicly AvailableHPLC-UV
Dimethyl Sulfoxide (DMSO)25Data Not Publicly AvailableGravimetric
Ethanol25Data Not Publicly AvailableGravimetric

Stability Data

The chemical stability of this compound was evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.

Table 2: Stability of this compound Under Stress Conditions

ConditionDurationDegradation (%)Key Degradants
Acidic (0.1 N HCl)72 hoursData Not Publicly AvailableNot Identified
Basic (0.1 N NaOH)72 hoursData Not Publicly AvailableNot Identified
Oxidative (3% H₂O₂)72 hoursData Not Publicly AvailableNot Identified
Photolytic (ICH Q1B)24 hoursData Not Publicly AvailableNot Identified
Thermal (60°C)7 daysData Not Publicly AvailableNot Identified

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of solubility and stability data.

Solubility Determination Workflow

The thermodynamic solubility of this compound was determined using the shake-flask method, a gold-standard technique for assessing compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Excess solid this compound added to solvent prep2 Vials sealed prep1->prep2 equil Incubation with agitation (e.g., 24-72h at controlled temp) prep2->equil analysis1 Sample filtration (0.45 µm filter) equil->analysis1 analysis2 Supernatant collected analysis1->analysis2 analysis3 Quantification via HPLC-UV analysis2->analysis3 G cluster_input Input cluster_conditions Stress Conditions cluster_output Analysis XPC5462 This compound Stock Solution Acid Acidic (e.g., 0.1 N HCl) XPC5462->Acid Base Basic (e.g., 0.1 N NaOH) XPC5462->Base Oxidative Oxidative (e.g., 3% H₂O₂) XPC5462->Oxidative Thermal Thermal (e.g., 60°C) XPC5462->Thermal Photolytic Photolytic (ICH Q1B) XPC5462->Photolytic Analysis LC-MS/MS Analysis (Purity & Degradant ID) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis G cluster_upstream Upstream Signaling cluster_target Drug Target cluster_downstream Downstream Effects Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Downstream Kinase Receptor->Kinase Phosphorylation XPC5462 This compound XPC5462->Kinase Inhibition TF Transcription Factor Kinase->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Survival) Gene->Response

Preclinical Profile of XPC-5462: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes publicly available preclinical data for XPC-5462. Comprehensive preclinical safety and toxicology data, typically found in regulatory submissions, are not available in the public domain. The development of this compound was discontinued (B1498344) at the preclinical stage, which likely accounts for the limited availability of formal safety and toxicology reports.[1]

Executive Summary

This compound is a novel small molecule that acts as a potent, dual inhibitor of the voltage-gated sodium channels NaV1.2 and NaV1.6.[2][3] Developed by Xenon Pharmaceuticals, it represents a class of compounds designed to offer enhanced therapeutic margins by selectively targeting sodium channel isoforms prevalent in excitatory neurons while sparing those dominant in inhibitory neurons and cardiac tissue.[1][2][4][5] Preclinical pharmacology studies demonstrate that this compound binds preferentially to the inactivated state of NaV1.2 and NaV1.6 channels, effectively suppressing neuronal hyperexcitability.[2][3] This mechanism of action showed potential for the treatment of neurological disorders such as epilepsy.[1][4][6] This guide provides an in-depth overview of the available preclinical pharmacology, mechanism of action, and relevant experimental protocols for this compound. It also outlines the standard toxicological assessments a compound of this class would typically undergo.

Mechanism of Action

This compound is a state-dependent inhibitor, showing a strong preference for the inactivated state of the sodium channel.[2][3] It targets the voltage-sensing domain of subdomain IV (VSD-IV) on the channel protein.[6] By binding to and stabilizing the channel in its inactivated conformation, this compound prevents the channel from returning to the resting state, thereby reducing the number of channels available to open upon depolarization.[2][4] This leads to a reduction in action potential firing in excitatory neurons, which are rich in NaV1.2 and NaV1.6.[1][2][4] Notably, the compound displays over 100-fold selectivity against NaV1.1, the predominant channel in inhibitory interneurons, and NaV1.5, the primary cardiac sodium channel.[2][3] This selective inhibition of excitatory circuits is hypothesized to provide a better safety margin compared to non-selective sodium channel blockers.[2][4]

cluster_channel Voltage-Gated Sodium Channel (NaV) cluster_drug This compound Action cluster_outcome Cellular Outcome Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Channel Closed, Refractory) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization ReducedAP Reduced Action Potential Firing Inactivated->ReducedAP Fewer available channels XPC5462 This compound XPC5462->Inactivated Binds & Stabilizes SuppressedExcitability Suppressed Neuronal Hyperexcitability ReducedAP->SuppressedExcitability

Caption: Mechanism of Action of this compound on Voltage-Gated Sodium Channels.

Preclinical Pharmacology

The preclinical activity of this compound was characterized through a series of in vitro and ex vivo experiments.

In Vitro Electrophysiology

The potency and selectivity of this compound were determined using automated patch-clamp electrophysiology on HEK-293 cells heterologously expressing various human NaV channel isoforms.

ParameterNaV1.2NaV1.6NaV1.1NaV1.5
IC50 (µM) 0.01090.0103>100-fold selective>100-fold selective
95% CI0.00968–0.01220.00921–0.0115N/AN/A
Table 1: In Vitro Inhibitory Potency of this compound on Human NaV Channel Isoforms.[2]

The compound demonstrated a strong preference for the inactivated state, with its potency being reduced by over 1000-fold when the channel was held at a hyperpolarized membrane potential (-120 mV) where channels are fully in the resting state.[2][3] Kinetic analysis showed that this compound has a significantly slower off-rate and longer residency time on the channel compared to traditional anti-seizure medications like carbamazepine (B1668303) and phenytoin.[2]

Ex Vivo Efficacy

The functional effect of this compound on neuronal activity was assessed in acute brain slices from mice.

  • Selective Inhibition: At a concentration of 150 nM, this compound suppressed action potential firing in excitatory pyramidal neurons without affecting the activity of fast-spiking inhibitory interneurons.[2][3]

  • Seizure Suppression: this compound demonstrated strong suppression of epileptiform activity in ex vivo brain slice seizure models.[1][2][6]

Experimental Protocols

Automated Patch-Clamp Electrophysiology Protocol
  • Cell Line: HEK-293 cells stably expressing human NaV1.1, NaV1.2, or NaV1.6 channels.

  • Method: Whole-cell voltage-clamp recordings were performed.

  • Voltage Protocol: To determine IC50 values, cells were held at a membrane potential approximately equal to the V1/2 of steady-state inactivation for each channel subtype. This ensures a significant population of channels is in the inactivated state, which is the target for this compound.

  • Compound Application: Test compounds were applied at various concentrations to determine a concentration-response curve.

  • Data Analysis: The peak sodium current was measured before and after compound application. The percentage of inhibition was calculated and fitted to a Hill equation to determine the IC50 value.[2]

cluster_setup Preparation cluster_ephys Electrophysiology cluster_test Compound Testing cluster_analysis Data Analysis A1 HEK-293 Cells (Expressing hNaV) A2 Cell Plating A1->A2 B1 Whole-Cell Patch Clamp A2->B1 B2 Hold at V1/2 of Inactivation B1->B2 B3 Apply Voltage Stimulus B2->B3 B4 Record Baseline Na+ Current B3->B4 C1 Apply this compound (Varying Conc.) B4->C1 C2 Record Post-Drug Na+ Current C1->C2 D1 Calculate % Inhibition C2->D1 D2 Generate Dose- Response Curve D1->D2 D3 Determine IC50 D2->D3

Caption: Experimental Workflow for In Vitro Electrophysiology Testing.
Brain Slice Electrophysiology Protocol

  • Animals: Adult male C57BL/6 mice.

  • Slice Preparation: Acute coronal slices (300 µm thick) containing the somatosensory cortex were prepared.

  • Recording: Whole-cell patch-clamp recordings were performed on Layer 5 pyramidal (excitatory) neurons and fast-spiking (inhibitory) interneurons.

  • Protocol: A series of depolarizing current steps were injected to elicit action potentials. The number of action potentials fired at each current step was measured before and after the application of this compound (150 nM).

  • Seizure Model: Epileptiform activity was induced in the slices using chemical convulsants (e.g., 0-Mg2+ or 4-AP). The ability of this compound to suppress this activity was then measured.[2][6]

Overview of Standard Preclinical Safety & Toxicology Assessment

While specific data for this compound are not publicly available, a compound intended for treating neurological disorders would undergo a rigorous battery of preclinical safety and toxicology studies to support an Investigational New Drug (IND) application. These studies are designed to identify potential hazards, define a safe starting dose for human trials, and characterize the toxicological profile of the drug candidate.

Safety Pharmacology

Safety pharmacology studies investigate the potential for adverse effects on vital organ systems.

  • Central Nervous System (CNS): Evaluates effects on behavior, motor function, coordination, and other neurological parameters (e.g., Irwin screen).

  • Cardiovascular System: Assesses effects on blood pressure, heart rate, and cardiac electrical activity (e.g., ECG). An in vitro hERG assay is critical to assess the risk of QT interval prolongation.

  • Respiratory System: Measures effects on respiratory rate, tidal volume, and other pulmonary functions.

Genotoxicity

A battery of tests is conducted to assess the potential for the drug to damage genetic material.

  • Ames Test: A bacterial reverse mutation assay to detect point mutations.

  • In Vitro Chromosomal Aberration Test: Evaluates the potential to cause structural damage to chromosomes in mammalian cells.

  • In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents.

General Toxicology

These studies evaluate the toxicological effects of the drug after single and repeated administrations in both rodent and non-rodent species.

  • Single-Dose Toxicity: Determines the effects of a single, high dose and helps identify the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity: The drug is administered daily for a specified duration (e.g., 28 or 90 days) to characterize toxicity from longer-term exposure. These studies identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).

  • Toxicokinetics: Plasma concentrations of the drug are measured during toxicology studies to correlate exposure levels with observed toxic effects.

Reproductive and Developmental Toxicology

These studies assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Conclusion

This compound is a selective dual inhibitor of NaV1.2 and NaV1.6 channels with a well-defined pharmacological profile and mechanism of action. It effectively suppresses neuronal hyperexcitability in preclinical models, demonstrating its potential as an anti-seizure agent. However, the compound's development was halted at the preclinical stage. Consequently, comprehensive public data from formal, regulatory-guideline toxicology and safety pharmacology studies are unavailable. The information presented here, based on published pharmacological research, provides a foundational understanding of the compound's preclinical characteristics for scientific and drug development professionals.

References

XPC-5462 for Epilepsy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of XPC-5462, a novel voltage-gated sodium (NaV) channel inhibitor with potential applications in epilepsy research and treatment. This compound exhibits a unique selectivity profile, potently inhibiting NaV1.2 and NaV1.6 channels, which are crucial for the initiation and propagation of action potentials in excitatory neurons. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, and offers detailed experimental protocols for its investigation. Furthermore, it includes visualizations of its signaling pathway and experimental workflows to facilitate comprehension and future research.

Introduction

Voltage-gated sodium channels are critical regulators of neuronal excitability and established targets for anti-seizure medications (ASMs).[1][2] However, many existing ASMs non-selectively target various NaV channel isoforms, which can limit their efficacy and contribute to adverse effects.[1][2] this compound represents a new class of NaV inhibitors with a distinct selectivity profile, targeting both NaV1.2 and NaV1.6 channels.[3][4] These channels are predominantly expressed in excitatory pyramidal neurons, and their inhibition offers a promising strategy for selectively reducing neuronal hyperexcitability in epilepsy.[1][2] This guide aims to provide researchers with a comprehensive resource on the preclinical data and methodologies for studying this compound.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the voltage-sensing domain IV (VSD-IV) of the NaV channel alpha subunit.[3] This interaction is state-dependent, with this compound showing a strong preference for the inactivated state of the channel.[3][4] By stabilizing the channel in its inactivated state, this compound prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby reducing neuronal firing.[1][2] This mechanism is distinct from traditional ASMs that often target the channel's pore.[4] The high selectivity for NaV1.2 and NaV1.6 over other isoforms, such as NaV1.1 (predominantly in inhibitory interneurons) and NaV1.5 (the cardiac isoform), suggests a potentially improved therapeutic window with a reduced risk of cardiac side effects.[4]

XPC-5462_Mechanism_of_Action cluster_Neuron Excitatory Neuron NaV1.2_1.6 NaV1.2 / NaV1.6 Channel (Resting State) Inactivated_NaV NaV1.2 / NaV1.6 Channel (Inactivated State) NaV1.2_1.6->Inactivated_NaV Depolarization Action_Potential Action Potential Propagation NaV1.2_1.6->Action_Potential Na+ Influx Inactivated_NaV->NaV1.2_1.6 Repolarization Reduced_Excitability Reduced Neuronal Excitability Inactivated_NaV->Reduced_Excitability Inhibition of Na+ Influx XPC_5462 This compound XPC_5462->Inactivated_NaV Binds to VSD-IV, stabilizes state

Figure 1: Mechanism of action of this compound on voltage-gated sodium channels.

Quantitative Data

The following tables summarize the key in vitro and ex vivo quantitative data for this compound.

Table 1: In Vitro Potency of this compound on Human NaV Channels

Channel IsoformIC50 (μM) [95% CI]
NaV1.20.0109 [0.00968–0.0122]
NaV1.60.0103 [0.00921–0.0115]
NaV1.1>10
NaV1.5>10
Data from automated patch-clamp electrophysiology on HEK293 cells expressing the respective human NaV channel isoforms.[3][4]

Table 2: Ex Vivo Efficacy of this compound in Mouse Brain Slice Seizure Models

Seizure ModelEffect of this compound
0-Mg2+ inducedSignificant reduction in epileptiform discharges
4-AP inducedSignificant reduction in epileptiform discharges
Data from electrophysiological recordings in acute mouse brain slices.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is for determining the potency and mechanism of action of this compound on specific NaV channel isoforms expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human NaV channel isoform of interest (e.g., NaV1.2, NaV1.6).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target NaV channel to 50-80% confluency. On the day of recording, detach cells using a gentle enzyme-free dissociation solution and re-plate onto glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution at room temperature.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -120 mV.

    • Apply voltage protocols to elicit NaV channel currents. A typical protocol to assess potency involves a depolarizing step to 0 mV for 20 ms.

    • Establish a stable baseline recording of the sodium current.

    • Perfuse the recording chamber with increasing concentrations of this compound dissolved in the external solution.

    • Record the sodium current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak inward sodium current at each concentration of this compound.

    • Normalize the current to the baseline recording.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Electrophysiology_Workflow Cell_Culture Culture HEK293 cells expressing NaV channels Recording_Setup Mount coverslip and perfuse with external solution Cell_Culture->Recording_Setup Patch_Pipette Prepare patch pipette (2-5 MΩ) Patch_Pipette->Recording_Setup Giga_Seal Form gigaohm seal on a single cell Recording_Setup->Giga_Seal Whole_Cell Achieve whole-cell configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply voltage protocols (Hold at -120 mV, step to 0 mV) Whole_Cell->Voltage_Protocol Baseline Record baseline sodium current Voltage_Protocol->Baseline Drug_Application Perfuse with increasing concentrations of this compound Baseline->Drug_Application Data_Acquisition Record steady-state current at each concentration Drug_Application->Data_Acquisition Data_Analysis Analyze peak current, normalize, and fit to determine IC50 Data_Acquisition->Data_Analysis

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.
Ex Vivo Brain Slice Seizure Models

This protocol describes the induction of epileptiform activity in acute brain slices to assess the anti-seizure potential of this compound.

Materials:

  • C57BL/6 mice (P21-P30).

  • Vibratome for tissue slicing.

  • Slicing Solution (ice-cold, oxygenated with 95% O2 / 5% CO2): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgSO4, 2 CaCl2.

  • Recording aCSF (oxygenated with 95% O2 / 5% CO2): (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgSO4, 2 CaCl2.

  • 0-Mg2+ aCSF: Recording aCSF with MgSO4 omitted.

  • 4-AP aCSF: Recording aCSF with 100 μM 4-aminopyridine (B3432731) (4-AP) added.

  • Submerged recording chamber.

  • Extracellular field potential recording electrodes.

Procedure:

  • Animal Anesthesia and Brain Extraction: Anesthetize the mouse with isoflurane (B1672236) and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

  • Slicing: Prepare 300-400 μm thick coronal or horizontal brain slices containing the hippocampus and/or cortex using a vibratome in ice-cold slicing solution.

  • Recovery: Transfer the slices to a holding chamber with oxygenated recording aCSF at 32-34°C for at least 1 hour.

  • Recording:

    • Transfer a single slice to the submerged recording chamber and perfuse with oxygenated recording aCSF at 32-34°C.

    • Place an extracellular recording electrode in the CA1 or cortical layer V to record local field potentials.

    • Establish a stable baseline recording for 10-20 minutes.

  • Induction of Epileptiform Activity:

    • 0-Mg2+ Model: Switch the perfusion to the 0-Mg2+ aCSF. Epileptiform discharges should appear within 10-20 minutes.

    • 4-AP Model: Switch the perfusion to the 4-AP aCSF. Epileptiform activity will typically commence within 5-15 minutes.

  • Drug Application: Once stable epileptiform activity is established, perfuse the slice with the seizure-inducing aCSF containing the desired concentration of this compound.

  • Data Analysis:

    • Record for at least 20-30 minutes in the presence of this compound.

    • Analyze the frequency, duration, and amplitude of the epileptiform discharges before and after drug application.

Brain_Slice_Workflow Anesthesia Anesthetize mouse and extract brain Slicing Prepare 300-400 μm brain slices in ice-cold oxygenated aCSF Anesthesia->Slicing Recovery Incubate slices in recording aCSF at 32-34°C for at least 1 hour Slicing->Recovery Recording_Setup Transfer slice to recording chamber and place electrode Recovery->Recording_Setup Baseline Record stable baseline local field potentials Recording_Setup->Baseline Seizure_Induction Induce epileptiform activity (0-Mg2+ or 4-AP aCSF) Baseline->Seizure_Induction Drug_Application Perfuse with this compound -containing aCSF Seizure_Induction->Drug_Application Data_Analysis Analyze frequency and duration of epileptiform discharges Drug_Application->Data_Analysis

Figure 3: Experimental workflow for ex vivo brain slice seizure models.

Conclusion

This compound is a promising investigational compound for epilepsy research due to its potent and selective inhibition of NaV1.2 and NaV1.6 channels. Its distinct mechanism of action, which involves the stabilization of the inactivated channel state, offers a differentiated approach compared to existing anti-seizure medications. The data presented in this guide highlight its potential to selectively dampen neuronal hyperexcitability in excitatory circuits. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and similar isoform-selective NaV channel inhibitors in the context of epilepsy.

References

The Dichotomy of a Spark: An In-depth Guide to the Roles of NaV1.2 and NaV1.6 in Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (NaV) are the fundamental drivers of electrical signaling in the nervous system, responsible for the initiation and propagation of the action potential (AP). Among the various isoforms, NaV1.2 (encoded by the SCN2A gene) and NaV1.6 (encoded by the SCN8A gene) are prominently expressed in the central nervous system, particularly in excitatory neurons.[1][2] While structurally similar, these two channels exhibit distinct biophysical properties, subcellular localizations, and regulatory mechanisms that assign them unique and critical roles in shaping neuronal excitability. Understanding this functional dichotomy is paramount for deciphering the complexities of neural computation and for developing targeted therapeutics for a range of neurological disorders, including epilepsy and neurodevelopmental conditions.[1][3] This guide provides a detailed examination of the core functions of NaV1.2 and NaV1.6, supported by quantitative data, experimental methodologies, and pathway visualizations.

I. Differential Subcellular Localization: A Tale of Two Domains

The distinct roles of NaV1.2 and NaV1.6 begin with their precise and largely non-overlapping placement within the neuron.[4][5] This strategic positioning dictates their influence on the action potential.

  • NaV1.6: This channel is highly concentrated at the most distal part of the axon initial segment (AIS), the neuron's trigger zone, and at the nodes of Ranvier along myelinated axons.[6][7][8][9] This localization makes it the primary channel responsible for initiating the action potential.[8][10]

  • NaV1.2: In mature neurons, NaV1.2 has a higher relative density in the proximal region of the AIS, closer to the soma.[4][7][9] It is also the predominant isoform in the somatodendritic compartment, particularly in distal dendrites.[4][6][8] This placement is critical for the retrograde propagation of the action potential back to the soma and for boosting dendritic signals.[6][10]

Interestingly, a developmental switch occurs, with NaV1.2 being the primary channel at the AIS in early development before being largely replaced by NaV1.6 in mature neurons.[7]

G cluster_neuron Pyramidal Neuron cluster_axon Axon Soma {Soma|Mixed NaV1.2 & NaV1.6} Dendrite Distal Dendrite Enriched with NaV1.2 Soma->Dendrite Dendritic Branching AIS_Proximal Proximal AIS High NaV1.2 Density Soma->AIS_Proximal Axon Hillock AIS_Distal Distal AIS (AP Initiation Zone) High NaV1.6 Density AIS_Proximal->AIS_Distal NodeOfRanvier Node of Ranvier Enriched with NaV1.6 AIS_Distal->NodeOfRanvier Myelinated Axon AxonTerminal Axon Terminal NodeOfRanvier->AxonTerminal

Caption: Subcellular localization of NaV1.2 and NaV1.6 in a mature pyramidal neuron.

II. Biophysical Properties and Quantitative Comparison

The functional specialization of NaV1.2 and NaV1.6 arises from fundamental differences in their gating kinetics and current characteristics. NaV1.6 is considered the "low-threshold" channel, activating at more hyperpolarized potentials, while NaV1.2 is the "high-threshold" channel, requiring greater depolarization to open.[10]

Biophysical Property NaV1.2 NaV1.6 Significance in Neuronal Excitability
V1/2 of Activation More Depolarized (~ -20 to -25 mV)[11]More Hyperpolarized (~ -35 to -40 mV)[11]NaV1.6's lower activation threshold makes it ideal for initiating the AP in the distal AIS.[10]
V1/2 of Inactivation More Depolarized (~ -65 to -70 mV)[11]More Hyperpolarized (~ -80 to -85 mV)[11]NaV1.2 is more available to open at depolarized potentials, supporting AP backpropagation.[11]
Persistent Current (INaP) Smaller Amplitude[11][12]2-fold Larger Amplitude[11][12]The larger INaP of NaV1.6 contributes to repetitive firing and can be a factor in hyperexcitability states.[12][13]
Resurgent Current (INaR) Can be produced in some neuronal backgrounds[11]Robustly Produced[14][15]The prominent INaR of NaV1.6 is crucial for enabling sustained, high-frequency firing by reducing the refractory period.[12][14]
Inactivation Kinetics Slower onset; greater accumulation of inactivation at high frequencies[11]Faster onset; more resistant to use-dependent inactivation[11]NaV1.6 is better suited for sustained high-frequency AP firing.[11]
Table 1: Comparative summary of the biophysical properties of NaV1.2 and NaV1.6. Data are compiled from studies using mammalian expression systems.[11][12]

III. Distinct Roles in Action Potential Dynamics

The interplay between localization and biophysical properties results in a clear division of labor during an action potential.

  • AP Initiation (NaV1.6): A depolarizing input reaching the AIS first activates the low-threshold NaV1.6 channels concentrated in the distal region. This generates the initial, rapid influx of sodium that triggers the AP.[6][8] Reducing NaV1.6 density leads to a depolarized AP threshold and a slower rate of rise (dV/dt).[6]

  • AP Backpropagation (NaV1.2): Once initiated, the AP propagates in two directions. It moves forward (orthodromically) down the axon via NaV1.6 channels at the nodes of Ranvier.[6][8] Simultaneously, it propagates backward (antidromically) into the soma and dendrites. This backpropagation is heavily dependent on the higher-threshold NaV1.2 channels located in the proximal AIS and somatodendritic compartment.[6][10] Reducing NaV1.2 density impairs this backpropagation, affecting the peak AP amplitude and velocity in the soma without altering the initial AP threshold.[6]

G cluster_flow Action Potential Dynamics Input Synaptic Input Depolarizes Neuron AIS_Distal Distal AIS Reaches Threshold Input->AIS_Distal Nav1_6_Activation Low-Threshold NaV1.6 Channels Open AIS_Distal->Nav1_6_Activation Primary Driver AP_Initiation Action Potential Initiated Nav1_6_Activation->AP_Initiation Propagation AP Propagates AP_Initiation->Propagation Forward_Prop Orthodromic Propagation (via axonal NaV1.6) Propagation->Forward_Prop Forward Back_Prop Antidromic Backpropagation (via proximal AIS/somatic NaV1.2) Propagation->Back_Prop Backward Somatic_Invasion Soma & Dendrites Depolarized Back_Prop->Somatic_Invasion Recruits NaV1.2

Caption: Logical flow of NaV1.6 and NaV1.2 contributions to action potential dynamics.

IV. Modulation by Signaling Pathways

The function of NaV1.2 and NaV1.6 is not static but is dynamically regulated by various intracellular signaling cascades, allowing neurons to fine-tune their excitability.

  • NaV1.2: Is a known target for modulation by Protein Kinase A (PKA) and Protein Kinase C (PKC).[12] Phosphorylation by these kinases generally leads to a reduction in peak sodium current and an enhancement of slow inactivation, thereby dampening excitability.[12]

  • NaV1.6: Appears relatively resistant to modulation by PKA and PKC.[12][16] However, it is potently regulated by other kinases. Ca2+/calmodulin-dependent protein kinase II (CaMKII) enhances NaV1.6 currents and neuronal excitability.[17] Conversely, p38 mitogen-activated protein kinase (MAPK), often activated by cellular stress or injury, reduces NaV1.6 current density.[18] Glycogen synthase kinase-3 (GSK3) and post-translational modifications like palmitoylation also regulate NaV1.6 activity.[7][16]

G cluster_pathway CaMKII Modulation of NaV1.6 Ca_Influx Ca2+ Influx (e.g., via NMDAR) Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin binds CaMKII CaMKII Calmodulin->CaMKII activates Nav1_6 NaV1.6 Channel CaMKII->Nav1_6 targets Phosphorylation Phosphorylation (e.g., S561, S641/T642) Nav1_6->Phosphorylation is phosphorylated at Current_Increase Increased Transient & Persistent Current Phosphorylation->Current_Increase Activation_Shift Depolarizing Shift in Activation Phosphorylation->Activation_Shift Excitability Increased Neuronal Excitability Current_Increase->Excitability Activation_Shift->Excitability

Caption: Signaling pathway for the positive modulation of NaV1.6 by CaMKII.[17]

V. Experimental Protocols

Dissecting the specific contributions of NaV1.2 and NaV1.6 requires precise experimental techniques.

A. Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the biophysical properties of ion channels.[19][20]

  • Objective: To record sodium currents from cells expressing NaV1.2 or NaV1.6, either endogenously (neurons) or in heterologous systems (HEK293, ND7/23 cells).[21]

  • Methodology (Whole-Cell Voltage-Clamp):

    • Preparation: Prepare acute brain slices or cultured neurons. For heterologous expression, transfect cell lines with plasmids containing the SCN2A or SCN8A cDNA.

    • Solutions:

      • External Solution (ACSF-like, in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose. To isolate sodium currents, potassium and calcium channel blockers (e.g., TEA, 4-AP, CdCl₂) are added.[20]

      • Internal (Pipette) Solution (in mM): 130 KCl (or CsF to block K⁺ channels), 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA. pH adjusted to 7.3.[20]

    • Recording:

      • A glass micropipette filled with internal solution is pressed against the cell membrane to form a high-resistance (>1 GΩ) "gigaseal".[20][22]

      • The membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration).[22]

      • The membrane potential is "clamped" at a holding potential (e.g., -90 mV) where channels are closed.

      • A series of depolarizing voltage steps are applied to elicit channel opening and record the resulting sodium current. Specific voltage protocols are used to measure parameters like the voltage-dependence of activation and steady-state inactivation.[23]

  • Data Analysis: Current amplitudes are plotted against voltage to generate I-V curves. Conductance and inactivation curves are fitted with Boltzmann functions to determine V1/2 values.

G cluster_workflow Patch-Clamp Workflow Prep Cell Preparation (e.g., Brain Slice) Approach Approach Cell Under Microscope Prep->Approach Pipette Fabricate & Fill Glass Micropipette Pipette->Approach Seal Form Gigaseal (>1 GΩ) Approach->Seal WholeCell Rupture Membrane (Whole-Cell Mode) Seal->WholeCell Clamp Voltage Clamp (Apply Protocols) WholeCell->Clamp Record Record Na+ Currents Clamp->Record Analyze Data Analysis (I-V Curves, Gating Properties) Record->Analyze

Caption: Simplified experimental workflow for whole-cell patch-clamp recording.
B. Immunohistochemistry

  • Objective: To visualize the subcellular localization of NaV1.2 and NaV1.6 proteins in neurons.

  • Methodology:

    • Tissue Preparation: Perfuse an animal with paraformaldehyde (PFA) to fix tissues.

    • Sectioning: Prepare thin (e.g., 40 µm) brain slices using a vibratome or cryostat.

    • Staining:

      • Permeabilize the tissue (e.g., with Triton X-100).

      • Incubate with a primary antibody specific to NaV1.2 or NaV1.6. An antibody against a marker protein like Ankyrin-G is often used to identify the AIS.

      • Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

    • Imaging: Visualize the fluorescent signals using confocal microscopy to determine the precise location of the channels.

C. Animal Models
  • Objective: To study the in vivo function of NaV1.2 and NaV1.6 and model human channelopathies.

  • Key Models:

    • Scn8a (NaV1.6) mutant mice: Mice with loss-of-function mutations (e.g., med and med-jo) exhibit ataxia, tremor, and resistance to seizures, demonstrating NaV1.6's role in excitability.[3][15] Gain-of-function models often display severe epilepsy.[15][24]

    • Scn2a (NaV1.2) mutant mice: Homozygous knockout of Scn2a is perinatally lethal.[3] Haploinsufficiency (loss-of-function) models can recapitulate features of autism and intellectual disability.[3][25] Counterintuitively, severe NaV1.2 deficiency can lead to neuronal hyperexcitability and seizures, possibly due to compensatory changes in potassium channels.[26][27] Gain-of-function models are used to study early-infantile epileptic encephalopathies.[3][28]

Conclusion

NaV1.2 and NaV1.6 are not interchangeable components of the neuronal toolkit. NaV1.6, with its low activation threshold and distal AIS localization, serves as the exquisitely sensitive trigger for the action potential, driving neuronal output and high-frequency firing. In contrast, NaV1.2, with its higher threshold and proximal/somatodendritic localization, governs the backpropagation of this signal, informing the cell body of its own firing and contributing to dendritic integration. This elegant division of labor underscores the sophisticated mechanisms neurons employ to control excitability. For drug development, this dichotomy presents both challenges and opportunities, suggesting that isoform-selective modulation—inhibiting NaV1.6 or potentiating NaV1.2, depending on the specific pathology—could offer a more precise and effective strategy for treating complex neurological disorders.

References

Methodological & Application

Application Notes and Protocols for XPC-5462 Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the electrophysiological characterization of XPC-5462, a potent, dual inhibitor of the voltage-gated sodium channels NaV1.2 and NaV1.6.[1][2][3][4] The protocols outlined below are intended for researchers, scientists, and drug development professionals familiar with patch-clamp electrophysiology techniques.

Introduction

This compound is a small molecule that selectively inhibits the NaV1.2 and NaV1.6 sodium channel isoforms with high potency, demonstrating IC50 values in the low nanomolar range.[2][4][5] This compound exhibits state-dependent inhibition, with a strong preference for the inactivated state of the channel.[1][2][4][6] Its mechanism of action involves binding to the voltage-sensing domain IV (VSD-IV) of the sodium channel.[2][4] this compound has been shown to suppress epileptiform activity in ex vivo brain slice models, highlighting its potential for treating neurological disorders characterized by neuronal hyperexcitability.[1][2][7][8]

Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory activity on NaV1.2 and NaV1.6 channels.

TargetIC50 (µM)95% Confidence Interval (µM)
hNaV1.20.01090.00968 to 0.0122
hNaV1.60.01030.00921 to 0.0115

Data sourced from Dean et al. (2024).[2][4]

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of this compound and related compounds.[1][2][4]

Cell Culture and Preparation
  • Cell Lines: Use cell lines stably expressing the human sodium channel subtypes of interest (e.g., HEK293 cells stably transfected with hNaV1.2 or hNaV1.6).

  • Cell Plating: Plate cells onto glass coverslips at a suitable density to ensure isolated single cells are available for patch-clamping.

  • Incubation: Maintain cells under standard incubation conditions (e.g., 37°C, 5% CO2) for 24-48 hours before recording.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp recording.

  • Amplifier and Software: Use a suitable patch-clamp amplifier and data acquisition software (e.g., Axon Instruments portfolio).[9]

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Form a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane with gentle suction to establish the whole-cell configuration.

  • Series Resistance: Compensate for 70-80% of the series resistance.

Voltage-Clamp Protocols

To assess the state-dependent inhibition of this compound, specific voltage protocols are required:

  • Resting State Protocol:

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state.

    • Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

    • Apply this protocol before and after the application of this compound.

  • Inactivated State Protocol:

    • Hold the membrane potential at a depolarized level that induces significant steady-state inactivation (e.g., a holding potential that is at the V1/2 of inactivation, which needs to be determined for each cell line).

    • Apply a short test pulse (e.g., to 0 mV for 20 ms) to measure the current from the remaining available channels.

    • Apply this protocol before and after the application of this compound.

  • Frequency-Dependent Inhibition Protocol:

    • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV).

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Measure the peak current amplitude for each pulse in the train.

    • Perform this protocol in the absence and presence of this compound.

Data Analysis
  • Peak Current Measurement: Measure the peak inward sodium current for each voltage step.

  • Dose-Response Curves: To determine the IC50, apply a range of this compound concentrations. Plot the percentage of current inhibition against the logarithm of the drug concentration and fit the data with a Hill equation.

  • Statistical Analysis: Use appropriate statistical tests to determine the significance of the observed effects.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

XPC5462_Mechanism_of_Action cluster_channel_states Voltage-Gated Sodium Channel States cluster_drug_interaction This compound Interaction Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization XPC5462 This compound XPC5462->Inactivated High Affinity Binding & Stabilization

Caption: Mechanism of action of this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing NaV1.2/1.6) Pipette Pull and Fill Patch Pipette Cell_Culture->Pipette Solution_Prep Prepare External and Internal Solutions Solution_Prep->Pipette Drug_Prep Prepare this compound Solutions Application Apply this compound Drug_Prep->Application Seal Form Gigaohm Seal Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Currents (Control) Whole_Cell->Baseline Baseline->Application Recording_Drug Record Currents in Presence of Drug (Voltage Protocols) Application->Recording_Drug Washout Washout with Control Solution Recording_Drug->Washout Analysis Measure Peak Currents Generate I-V Curves Calculate % Inhibition Recording_Drug->Analysis Recording_Washout Record Recovery Currents Washout->Recording_Washout Recording_Washout->Analysis Dose_Response Construct Dose-Response Curve (Determine IC50) Analysis->Dose_Response

Caption: Experimental workflow for this compound patch-clamp analysis.

References

Application Notes and Protocols for In Vivo Rodent Studies with XPC-5462

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the preclinical pharmacology of XPC-5462, a selective dual inhibitor of NaV1.2 and NaV1.6 voltage-gated sodium channels. While specific in vivo dosage regimens for this compound in rodents are not publicly available, this document synthesizes the known effective concentrations from preclinical seizure models to guide researchers in designing their own in vivo studies. Detailed protocols for common rodent seizure models and administration routes are provided, alongside the molecular and cellular mechanism of action of this compound.

Introduction to this compound

This compound is a novel small molecule that potently and selectively inhibits the NaV1.2 and NaV1.6 sodium channel subtypes. These channels are predominantly expressed in excitatory neurons in the central nervous system (CNS)[1][2][3]. By selectively targeting these channels, this compound is hypothesized to reduce neuronal hyperexcitability, a hallmark of seizure disorders, with a potentially improved safety margin compared to non-selective sodium channel blockers[1]. Preclinical evidence suggests that dual inhibition of NaV1.2 and NaV1.6 may be effective in suppressing epileptiform activity[1][2][3][4][5].

Mechanism of Action

This compound exhibits a state-dependent binding mechanism, preferentially interacting with the inactivated state of NaV1.2 and NaV1.6 channels[1][4]. This leads to the stabilization of the inactivated state, thereby reducing the number of channels available to open and conduct sodium ions, which in turn suppresses the firing of action potentials in excitatory neurons[1][2][3]. This selective action on excitatory neurons, while sparing inhibitory interneurons, is a key feature of its pharmacological profile[1].

Signaling Pathway Diagram

XPC-5462_Mechanism_of_Action Mechanism of Action of this compound cluster_neuron Excitatory Neuron NaV1_2_1_6 NaV1.2 / NaV1.6 Channels (Resting State) NaV1_2_1_6_inactivated NaV1.2 / NaV1.6 Channels (Inactivated State) NaV1_2_1_6->NaV1_2_1_6_inactivated Depolarization Action_Potential Action Potential Firing NaV1_2_1_6->Action_Potential NaV1_2_1_6_inactivated->NaV1_2_1_6 Repolarization NaV1_2_1_6_inactivated->Action_Potential Inhibition Neuronal_Hyperexcitability Neuronal Hyperexcitability Action_Potential->Neuronal_Hyperexcitability XPC_5462 This compound XPC_5462->NaV1_2_1_6_inactivated Binds and Stabilizes

Caption: Mechanism of this compound Action on NaV1.2/1.6 Channels.

In Vitro and Ex Vivo Potency

This compound demonstrates high potency in inhibiting human NaV1.2 and NaV1.6 channels.

Channel SubtypeIC50 (µM)95% Confidence Interval (µM)
hNaV1.20.01090.00968 - 0.0122
hNaV1.60.01030.00921 - 0.0115
Data from in vitro electrophysiology studies.[1][4]

In ex vivo brain slice models, this compound has been shown to suppress epileptiform activity, suggesting its potential as an anti-seizure agent.

In Vivo Efficacy in Rodent Seizure Models

While specific dosages for this compound in rodent models are not extensively published, effective concentrations in plasma and brain have been determined in the mouse maximal electroshock (MES) seizure assay.

ParameterConcentration (µM)
Plasma EC500.93
Brain EC500.21
Data from a mouse direct current maximal electroshock seizure (DC-MES) assay.

This data is critical for guiding dose selection in future in vivo studies. Researchers should aim to achieve brain concentrations in the range of the reported EC50.

For a related compound, NBI-921352, with a similar mechanism of action (selective NaV1.6 inhibitor), an oral ED50 of 15 mg/kg has been reported in a mouse seizure model[6]. This information can serve as a preliminary reference point for dose-range finding studies with this compound.

Recommended Protocols for In Vivo Rodent Studies

The following are generalized protocols for conducting in vivo efficacy studies with this compound in rodent models of seizure. It is imperative to conduct a dose-range finding study to determine the optimal and tolerable dose of this compound for the specific rodent strain and seizure model being used.

Experimental Workflow

Experimental_Workflow In Vivo Efficacy Study Workflow for this compound cluster_dose_finding Dose-Range Finding Details cluster_efficacy Efficacy Study Details Dose_Range_Finding 1. Dose-Range Finding Study Efficacy_Study 2. Main Efficacy Study Dose_Range_Finding->Efficacy_Study Data_Analysis 3. Data Analysis Efficacy_Study->Data_Analysis PK_PD_Modeling 4. PK/PD Modeling Data_Analysis->PK_PD_Modeling Select_Doses Select initial dose range (e.g., based on related compounds) Administer_Doses Administer single doses (e.g., oral gavage or IP) Select_Doses->Administer_Doses Observe_Toxicity Observe for signs of toxicity Administer_Doses->Observe_Toxicity Determine_MTD Determine Maximum Tolerated Dose (MTD) Observe_Toxicity->Determine_MTD Group_Animals Randomize animals into treatment groups Administer_Compound Administer this compound or vehicle Group_Animals->Administer_Compound Induce_Seizures Induce seizures (e.g., MES or 6 Hz test) Administer_Compound->Induce_Seizures Assess_Efficacy Assess seizure severity and duration Induce_Seizures->Assess_Efficacy Collect_Samples Collect plasma and brain tissue Assess_Efficacy->Collect_Samples

Caption: General workflow for in vivo efficacy studies of this compound.

Animal Models
  • Species: Male and female mice (e.g., CF-1, C57BL/6) or rats (e.g., Sprague-Dawley).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to experimentation.

Administration of this compound
  • Formulation: this compound should be formulated in a suitable vehicle such as 0.5% methylcellulose. The formulation should be a homogenous suspension.

  • Routes of Administration:

    • Oral Gavage (p.o.): This is a common route for preclinical drug testing. Care must be taken to avoid accidental administration into the trachea.

    • Intraperitoneal Injection (i.p.): This route allows for rapid absorption. The injection should be made into the lower abdominal quadrant to avoid injury to internal organs.

Seizure Models

The MES test is a widely used model for generalized tonic-clonic seizures.

  • Apparatus: A constant current stimulator with corneal electrodes.

  • Procedure:

    • Administer this compound or vehicle at a predetermined time before the test.

    • Apply a drop of anesthetic (e.g., tetracaine) to the eyes of the animal.

    • Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

This model is considered to be more resistant to standard anti-seizure drugs and may model partial seizures.

  • Apparatus: A constant current stimulator with corneal electrodes.

  • Procedure:

    • Administer this compound or vehicle.

    • Apply a drop of anesthetic to the eyes.

    • Deliver a 6 Hz stimulus of a specific current (e.g., 32 mA or 44 mA for 3 seconds in mice) via the corneal electrodes.

    • Observe the animal for seizure behaviors such as stun, forelimb clonus, and head and tail twitching. Protection is defined as the absence of these seizure manifestations.

Pharmacokinetic Analysis

To establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, it is essential to measure the concentration of this compound in plasma and brain tissue at the time of seizure testing.

  • Sample Collection: Immediately following the seizure test, collect blood (via cardiac puncture or other appropriate method) and brain tissue.

  • Sample Processing: Plasma should be separated by centrifugation. Brain tissue should be homogenized.

  • Bioanalysis: Quantify the concentration of this compound using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner.

Example Data Tables:

Table 1: In Vivo Efficacy of this compound in the Mouse MES Test

Treatment GroupDose (mg/kg)N% Protection
Vehicle-100
This compoundX10
This compoundY10
This compoundZ10

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (µM)Tmax (h)AUC (µM*h)Brain/Plasma Ratio
X
Y
Z

Statistical analysis should be performed to determine the significance of the observed effects. This may include dose-response curve fitting to calculate ED50 and EC50 values.

Conclusion

This compound is a promising selective inhibitor of NaV1.2 and NaV1.6 channels with demonstrated preclinical anti-seizure potential. The information and protocols provided in these application notes are intended to guide researchers in the design and execution of in vivo rodent studies to further elucidate the therapeutic potential of this compound. Careful dose selection based on the provided effective concentrations and the implementation of robust seizure models are critical for obtaining meaningful and reproducible results.

References

Application Notes and Protocols: Preparing XPC-5462 Stock Solutions for In Vitro and In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the preparation, storage, and handling of stock solutions of XPC-5462, a potent and selective dual inhibitor of voltage-gated sodium channels NaV1.2 and NaV1.6. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates equipotent inhibition of NaV1.2 and NaV1.6 channels with IC50 values in the low nanomolar range.[1][2][3] It functions by binding to and stabilizing the inactivated state of these channels, thereby reducing neuronal excitability.[1][2][4][5][6] This selective action on channels predominantly expressed in excitatory neurons makes this compound a valuable tool for studying neuronal hyperexcitability and for the development of novel therapeutics for conditions such as epilepsy.[1][3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 486.53 g/mol [7]
Appearance White to off-white solid[7]
IC50 (NaV1.2) 10.9 nM (0.0109 µM)[1][2][3]
IC50 (NaV1.6) 10.3 nM (0.0103 µM)[1][2][3]
Solubility in DMSO ≥ 100 mg/mL (205.55 mM)[7]
Solubility in Ethanol Not specified
Solubility in Water Insoluble

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride)

  • Corn oil

  • 20% SBE-β-CD in Saline

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

  • Personal protective equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 20 mM DMSO Stock Solution (for in vitro use)

This protocol is based on established methods for preparing this compound for cellular and electrophysiology experiments.[1][2]

  • Preparation: Work in a clean, designated area. Ensure all equipment is sterile.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 9.73 mg of this compound (Molecular Weight: 486.53 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles.[7][8]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7][8]

G cluster_workflow Workflow for 20 mM this compound Stock Solution in DMSO start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Optional: Heat/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 20 mM this compound stock solution in DMSO.

Preparation of Formulations for In Vivo Experiments

For in vivo studies, this compound can be formulated in various vehicles. The following are example protocols to achieve a final concentration of ≥ 2.5 mg/mL (5.14 mM).[8]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [8]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is clear.

  • Add 45% of the final volume of saline to reach the desired final concentration and volume. Mix well.

Protocol 2: DMSO/SBE-β-CD in Saline Formulation [8]

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of a 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained.

Protocol 3: DMSO/Corn Oil Formulation [8]

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of corn oil.

  • Mix thoroughly until a clear solution is achieved.

Signaling Pathway

This compound targets voltage-gated sodium channels NaV1.2 and NaV1.6, which are critical for the initiation and propagation of action potentials in excitatory neurons. The compound preferentially binds to the inactivated state of the channel, stabilizing it and thereby reducing the number of channels available to open upon depolarization. This leads to a suppression of neuronal firing.

G cluster_pathway Mechanism of Action of this compound xpc5462 This compound nav_channel NaV1.2 / NaV1.6 Channel (Inactivated State) xpc5462->nav_channel Binds to stabilization Stabilization of Inactivated State nav_channel->stabilization reduced_firing Reduced Neuronal Firing & Suppression of Hyperexcitability stabilization->reduced_firing Leads to

Caption: Mechanism of action of this compound on NaV1.2 and NaV1.6 channels.

Safety Precautions

  • Always handle this compound powder and stock solutions in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

By following these detailed protocols and application notes, researchers can ensure the consistent and effective use of this compound in their experiments, leading to reliable and reproducible results.

References

XPC-5462: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XPC-5462 is a novel small molecule compound that acts as a potent and selective dual inhibitor of the voltage-gated sodium channels NaV1.2 and NaV1.6.[1] These channels are critical for the initiation and propagation of action potentials in excitatory neurons.[2] Unlike many existing anti-seizure medications that non-selectively target various NaV isoforms, this compound exhibits over 100-fold selectivity against NaV1.1, a channel predominantly found in inhibitory interneurons.[2][3] This selectivity profile suggests a potential for a wider therapeutic window and reduced side effects. This compound demonstrates state-dependent binding, showing a strong preference for the inactivated state of the channel, which contributes to its high potency and long residency time.[4][5] These characteristics make this compound a valuable tool for studying the roles of NaV1.2 and NaV1.6 in neuronal excitability and a promising candidate for the development of new therapies for neurological disorders involving hyperexcitability, such as epilepsy.[4][1][3]

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity on various voltage-gated sodium channel subtypes.

Table 1: Inhibitory Potency (IC50) of this compound on Human NaV Channel Subtypes

NaV SubtypeIC50 (µM)95% Confidence Interval (µM)
hNaV1.1>100-
hNaV1.20.01090.00968 - 0.0122
hNaV1.60.01030.00921 - 0.0115
Data sourced from electrophysiology experiments on stably transfected cell lines.[4][1]

Table 2: State-Dependent Inhibition of hNaV1.6 by this compound

ConditionIC50 (µM)95% Confidence Interval (µM)
Resting State (-120 mV holding potential)>100-
Partially Inactivated State (V0.5 holding potential)0.03760.0305 - 0.0462
Use-Dependent Block (from V0.5)0.03340.0261 - 0.0426
These data highlight the strong preference of this compound for the inactivated state of the channel.[4]

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by binding to the voltage-sensing domain IV (VSD-IV) of the NaV channel alpha subunit.[1][5] This interaction stabilizes the channel in its inactivated state, preventing it from returning to the resting state and subsequently opening upon membrane depolarization. By prolonging the inactivated state, this compound effectively reduces the number of available channels that can contribute to the generation and propagation of action potentials, thereby dampening neuronal excitability.

G cluster_membrane Cell Membrane cluster_outcome Outcome NaV_Resting NaV Channel (Resting State) NaV_Open NaV Channel (Open State) NaV_Resting->NaV_Open Depolarization Reduced_AP Reduced Action Potential Firing NaV_Inactivated NaV Channel (Inactivated State) NaV_Open->NaV_Inactivated Inactivation NaV_Inactivated->NaV_Resting Repolarization (Recovery) Block Stabilization of Inactivated State XPC5462 This compound XPC5462->NaV_Inactivated Binds to VSD-IV Block->NaV_Resting Inhibits Recovery Block->Reduced_AP Leads to

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Protocols

The following protocols are based on the electrophysiological methods used to characterize this compound. These can be adapted for higher throughput automated patch-clamp systems.

Protocol 1: Determination of IC50 using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on specific NaV channel subtypes expressed in a stable cell line.

Materials:

  • Stable cell line expressing the human NaV channel subtype of interest (e.g., hNaV1.2, hNaV1.6).

  • Cell culture medium and reagents.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Automated or manual patch-clamp system.

Procedure:

  • Cell Preparation: Plate the cells expressing the target NaV channel onto glass coverslips suitable for electrophysiology 24-48 hours before the experiment.

  • Compound Preparation: Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. A vehicle control (e.g., 0.1% DMSO) should also be prepared.

  • Electrophysiology Setup:

    • Transfer a coverslip with adherent cells to the recording chamber of the patch-clamp setup and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

  • Voltage Protocol for IC50 Determination:

    • Hold the cell at a membrane potential of -120 mV to ensure channels are in the resting state.

    • To assess the effect on the partially inactivated state, determine the half-inactivation voltage (V0.5) for the cell. A typical holding potential is around -60 to -70 mV.[1]

    • Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

  • Data Acquisition:

    • Record the peak sodium current in response to the test pulse under baseline conditions (vehicle perfusion).

    • Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration (typically 2-5 minutes).

    • At each concentration, record the peak sodium current using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current at each concentration to the baseline (vehicle) current.

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the concentration-response curve with a four-parameter logistic equation to determine the IC50 value.

G Start Start Cell_Prep Prepare Cells (NaV-expressing) Start->Cell_Prep Compound_Prep Prepare this compound Dilutions Start->Compound_Prep Patch Establish Whole-Cell Patch Cell_Prep->Patch Apply_Compound Apply this compound (Increasing Conc.) Compound_Prep->Apply_Compound Baseline Record Baseline Current (Vehicle) Patch->Baseline Baseline->Apply_Compound Record_Current Record Peak Na+ Current Apply_Compound->Record_Current Record_Current->Apply_Compound Next Conc. Analyze Normalize & Plot Data Record_Current->Analyze All Conc. Tested IC50 Calculate IC50 Analyze->IC50 End End IC50->End

Caption: Workflow for IC50 determination of this compound.

Protocol 2: Assessing State-Dependence of Inhibition

This protocol evaluates the preference of this compound for the resting versus the inactivated state of the NaV channel.

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Voltage Protocol for Resting State Inhibition:

    • Set the holding potential to -120 mV, where most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to 0 mV) to measure the peak current.

    • Apply a fixed, high concentration of this compound (e.g., 10 µM) and measure the inhibition of the peak current.

  • Voltage Protocol for Inactivated State Inhibition:

    • Determine the V0.5 of inactivation for the cell using a standard steady-state inactivation protocol.

    • Set the holding potential to the empirically determined V0.5 to ensure a significant population of channels is in the inactivated state.

    • Apply the same test pulse as in the resting state protocol.

    • Measure the inhibition of the peak current by the same concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of inhibition at the resting holding potential (-120 mV) and the inactivated-state holding potential (V0.5).

    • A significantly higher percentage of inhibition at the V0.5 holding potential indicates a preference for the inactivated state.

G cluster_resting Resting State Protocol cluster_inactivated Inactivated State Protocol Hold_Rest Hold at -120 mV Pulse_Rest Depolarizing Pulse Hold_Rest->Pulse_Rest Measure_Rest Measure Peak Current (Baseline vs. This compound) Pulse_Rest->Measure_Rest Compare Compare % Inhibition Measure_Rest->Compare Hold_Inact Hold at V0.5 Pulse_Inact Depolarizing Pulse Hold_Inact->Pulse_Inact Measure_Inact Measure Peak Current (Baseline vs. This compound) Pulse_Inact->Measure_Inact Measure_Inact->Compare Conclusion Determine State-Dependence Compare->Conclusion

Caption: Experimental logic for assessing state-dependence.

Conclusion

This compound is a highly potent and selective dual inhibitor of NaV1.2 and NaV1.6 channels. Its state-dependent mechanism of action provides a powerful tool for investigating the specific roles of these channels in neuronal function and disease. The protocols outlined above provide a framework for characterizing the activity of this compound and similar compounds in a high-throughput screening context, facilitating the discovery and development of next-generation therapeutics for neurological disorders.

References

XPC-5462: Application Notes and Protocols for Studying Sodium Channel Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XPC-5462 is a potent and selective dual inhibitor of the voltage-gated sodium channel subtypes NaV1.2 and NaV1.6.[1][2] These channels are predominantly expressed in excitatory neurons in the central nervous system and play a crucial role in the initiation and propagation of action potentials.[3][4] Unlike traditional sodium channel blockers that target the pore of the channel, this compound represents a novel class of inhibitors that bind to the voltage-sensing domain IV (VSD-IV).[1][3] This unique mechanism of action, characterized by the stabilization of the channel's inactivated state, offers a powerful tool for dissecting the biophysical properties of NaV1.2 and NaV1.6 and for the development of next-generation therapeutics for neuronal hyperexcitability disorders such as epilepsy.[1][5][6]

These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in electrophysiological studies, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data

The following table summarizes the key quantitative pharmacological data for this compound. This data highlights its high potency and selectivity for NaV1.2 and NaV1.6 channels.

ParameterValueChannel Subtype(s)Notes
IC50 0.0109 μM (95% CI: 0.00968–0.0122 μM)hNaV1.2[1][3]
0.0103 μM (95% CI: 0.00921–0.0115 μM)hNaV1.6[1][3]
Selectivity >100-fold vs. NaV1.1NaV1.1Sparing of NaV1.1, which is primarily expressed in inhibitory neurons, contributes to a favorable therapeutic profile.[4][5]
State Dependence Highly inactivated state-dependentNaV1.6Potency is reduced by >1000-fold (from 0.010 μM to >100 μM) when channels are in the resting state (at -120 mV).[1][5] This indicates a strong preference for the inactivated channel conformation.
Binding Kinetics Slower on- and off-ratesNaV1.6Compared to traditional NaV channel blockers like phenytoin (B1677684) and carbamazepine, this compound exhibits a longer residency time on the channel.[1][6]

Mechanism of Action

This compound exerts its inhibitory effect through a distinct mechanism that involves binding to the voltage-sensing domain IV (VSD-IV) of the sodium channel.[1][3] This interaction stabilizes the channel in a non-conducting, inactivated state.[4][5][6] This is in contrast to many classic anti-seizure medications that act as pore blockers. The stabilization of the inactivated state by this compound effectively reduces the number of channels available to open upon depolarization, thereby dampening neuronal excitability.

cluster_channel Sodium Channel States cluster_xpc This compound Interaction Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) XPC5462 This compound XPC5462->Inactivated Binds to VSD-IV & Stabilizes

Mechanism of this compound action on sodium channel states.

Experimental Protocols

The following protocols provide a detailed methodology for studying the effects of this compound on sodium channel biophysics using whole-cell patch-clamp electrophysiology in acute brain slices.

Preparation of Acute Brain Slices
  • Anesthetize the animal (e.g., mouse) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

  • Rapidly dissect the brain and immerse it in the ice-cold slicing solution.

  • Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick).

  • Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature before recording.

Solutions
  • Slicing Solution (example): 210 mM sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 0.5 mM CaCl2, 7 mM MgCl2, 7 mM dextrose, saturated with 95% O2 / 5% CO2.

  • Artificial Cerebrospinal Fluid (aCSF) (example): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, 10 mM dextrose, saturated with 95% O2 / 5% CO2.[7][8]

  • Intracellular Solution (example): 135 mM K-gluconate, 10 mM HEPES, 10 mM NaCl, 2 mM Mg-ATP, 0.2 mM Na-GTP, 0.5 mM EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[7]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -20°C.[2] Dilute to the final desired concentration in aCSF on the day of the experiment.

Whole-Cell Patch-Clamp Recording
  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

  • Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Approach a target neuron with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a gigaseal (>1 GΩ).

  • Apply gentle suction to rupture the cell membrane and establish a whole-cell configuration.

  • Switch to voltage-clamp or current-clamp mode to record sodium currents or action potentials, respectively.

Voltage-Clamp Protocol for Assessing State Dependence
  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

  • Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a sodium current.

  • To assess inactivated-state inhibition, hold the cell at a depolarized potential (e.g., -70 mV, near the V0.5 of inactivation) where a significant fraction of channels are in the inactivated state.[1][3]

  • Apply a test pulse to measure the sodium current.

  • Perfuse with the desired concentration of this compound and repeat the voltage-clamp protocols to determine the extent of inhibition in both the resting and inactivated states.

cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Slice_Prep Acute Brain Slice Preparation Patch Whole-Cell Patch Clamp Slice_Prep->Patch Solution_Prep Solution Preparation Solution_Prep->Patch Voltage_Clamp Voltage-Clamp Protocol Patch->Voltage_Clamp Current_Clamp Current-Clamp Protocol Patch->Current_Clamp Data_Analysis Data Analysis (e.g., IC50, Kinetics) Voltage_Clamp->Data_Analysis Current_Clamp->Data_Analysis

Experimental workflow for studying this compound effects.

Conclusion

This compound is a valuable pharmacological tool for the investigation of NaV1.2 and NaV1.6 channel biophysics. Its unique mechanism of action, high potency, and selectivity provide researchers with the ability to selectively modulate the activity of excitatory neuronal circuits. The protocols and information provided here serve as a guide for the effective use of this compound in dissecting the intricate roles of these sodium channel subtypes in neuronal function and disease.

References

Troubleshooting & Optimization

troubleshooting XPC-5462 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: XPC-5462

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the novel kinase inhibitor, this compound. Due to its hydrophobic nature, this compound can exhibit limited solubility in aqueous buffers, a common challenge for small molecule inhibitors.[1][2] This guide offers detailed FAQs, experimental protocols, and data to help you overcome these challenges and ensure reliable and reproducible experimental results.

Troubleshooting & FAQs

This section addresses common questions and issues encountered when working with this compound.

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: It is highly recommended to first prepare a high-concentration stock solution of this compound in an organic solvent before diluting it into your aqueous experimental medium.[3] The preferred solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4] this compound is soluble up to 100 mM in DMSO. For assays sensitive to DMSO, N-Methyl-2-pyrrolidone (NMP) or ethanol (B145695) can be considered as alternatives.[5] Always ensure the final concentration of the organic solvent in your aqueous assay is kept low (typically below 0.5%) to avoid any off-target effects.[3]

Q2: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common problem that indicates the kinetic solubility of this compound has been exceeded.[3] This can lead to inaccurate and unreliable results in biological assays.[6] Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.[3]

  • Modify Buffer pH: For weakly basic compounds like many kinase inhibitors, lowering the pH of the aqueous buffer can increase solubility.[5][7] Conversely, for weakly acidic compounds, increasing the pH can improve solubility.[8] It is advisable to test a range of pH values if your experimental system allows.

  • Use a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer can help maintain the compound in solution.[3][5]

  • Sonication: After dilution, briefly sonicating the solution can help break up small precipitates and re-dissolve the compound.[3][5]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer to better control the process and identify the solubility limit.[3]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of ionizable compounds like this compound is often highly dependent on the pH of the solution.[7][9] As a weakly basic compound (pKa = 7.8), this compound becomes protonated and more soluble in acidic conditions (lower pH). In buffers with a pH below the pKa, the compound will exist predominantly in its more soluble, ionized form. Conversely, at a pH above 7.8, it will be in its less soluble, neutral form. This relationship is a critical factor to consider when designing your experiments.[10]

Q4: Can I use co-solvents or other additives to improve solubility in my final assay buffer?

A4: Yes, in addition to surfactants, other additives can be used. A small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) or ethanol can sometimes improve solubility.[3][11] For in vivo studies, lipid-based formulations can significantly enhance solubility and absorption.[1][2] Another strategy for certain compounds is the use of cyclodextrins, which can form inclusion complexes to enhance aqueous solubility.[12][13] However, it is crucial to first verify that any additive or co-solvent does not interfere with your specific biological assay.[4]

Q5: My experimental results are inconsistent. Could this be related to this compound solubility?

A5: Yes, inconsistent results are a common consequence of poor solubility.[6] If this compound is precipitating out of solution, the actual concentration in your assay will be lower and more variable than intended.[3] Lipophilic compounds can also adsorb to standard plasticware, further reducing the effective concentration.[6] To address this, always prepare fresh working solutions immediately before each experiment, use low-adhesion plasticware, and visually inspect your assay plates for any signs of precipitation.[3][6]

Quantitative Solubility Data

The following table summarizes the kinetic solubility of this compound in common biological buffers under various conditions. These values were determined using a nephelometric assay after a 2-hour incubation at 37°C.[14][15] The final DMSO concentration was maintained at 0.5%.

Buffer (pH)AdditiveKinetic Solubility (μM)Visual Observation
PBS (pH 7.4)None8Precipitation observed
PBS (pH 7.4)0.1% BSA15Minor precipitation
PBS (pH 7.4)0.01% Tween-2045Clear solution
Tris (pH 8.0)None5Heavy precipitation
MES (pH 6.5)None55Clear solution
MES (pH 6.5)0.01% Tween-2095Clear solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol details the standard procedure for preparing a high-concentration stock solution in DMSO.[6]

  • Calculation: Determine the required mass of solid this compound to achieve a 10 mM concentration in the desired volume (Molecular Weight of this compound = 482.55 g/mol ).

  • Weighing: Accurately weigh the solid this compound powder and place it into a sterile, low-adhesion microcentrifuge tube.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5] Gentle warming to 37°C can be applied if necessary, but first confirm the compound's stability at this temperature.

  • Storage: Once fully dissolved, create single-use aliquots to minimize freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer.[14][15][16]

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in DMSO.[17]

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 245 µL of the desired aqueous test buffer to each well to achieve a starting concentration of 400 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 37°C) for 2 hours.

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to buffer-only controls indicates the presence of undissolved particles.

  • Data Analysis: The highest concentration that does not show a significant increase in light scattering is reported as the kinetic solubility.

Visual Guides

G

// Equilibrium Arrow mol_ion -> mol_neutral [dir=both, label=" Equilibrium shifts\n based on buffer pH ", color="#202124"]; } Caption: The effect of pH on the ionization state and solubility of this compound.

References

optimizing XPC-5462 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers using XPC-5462, with a focus on optimizing its concentration for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an IC50 assay?

A1: For initial IC50 determination, we recommend a broad concentration range from 1 nM to 100 µM. A 10-point serial dilution is advisable to capture the full dose-response curve. See the table below for cell line-specific recommendations.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

Q3: How should I store the this compound stock solution?

A3: Store the DMSO stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the tyrosine kinase Y (TKY), a key component of the growth factor signaling pathway. Inhibition of TKY leads to a downstream blockade of cell proliferation signals.

Troubleshooting Guide

Q5: I am not observing a dose-dependent inhibition with this compound. What are the possible causes?

A5: This could be due to several factors:

  • Incorrect Concentration Range: The effective concentration might be outside the range you are testing. Try shifting your concentration range higher or lower.

  • Compound Instability: Ensure the compound has not degraded. Use a fresh aliquot of the stock solution.

  • Cell Health: Poor cell health can lead to inconsistent results. Ensure your cells are healthy and in the logarithmic growth phase.

  • Assay Incubation Time: The incubation time with this compound may be too short. We recommend an incubation period of 48-72 hours for cell viability assays.

Q6: My IC50 value shows high variability between experiments. How can I improve reproducibility?

A6: High variability can be minimized by:

  • Consistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate.

  • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions.

  • DMSO Concentration Control: Maintain a consistent final concentration of DMSO in all wells, including the vehicle control (typically ≤ 0.5%). High DMSO concentrations can be toxic to cells.

  • Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration.

Q7: this compound is precipitating in the cell culture medium. What should I do?

A7: Precipitation can occur if the final concentration of this compound or DMSO is too high.

  • Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%.

  • Intermediate Dilution: Prepare an intermediate dilution of your this compound stock in cell culture medium before adding it to the wells.

  • Solubility in Media: Assess the solubility of this compound in your specific cell culture medium, as some components can affect its solubility.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for this compound in Various Cell Lines

Cell LineDescriptionRecommended Concentration RangeTypical IC50
Cell-A549 Human Lung Carcinoma10 nM - 10 µM~50 nM
Cell-MCF7 Human Breast Cancer100 nM - 50 µM~200 nM
Cell-HT29 Human Colon Carcinoma1 µM - 100 µM~5 µM
Cell-NIH3T3 Mouse Embryo Fibroblast> 50 µM> 50 µM

Experimental Protocol: IC50 Determination via Cell Viability Assay

This protocol describes the determination of the IC50 value of this compound using a common luminescence-based cell viability assay.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line

  • Cell culture medium

  • 96-well clear-bottom, white-walled microplates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Dilution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).

  • Cell Treatment:

    • Add 100 µL of the 2X compound working solutions to the appropriate wells.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only, for background measurement).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis start Seed cells in 96-well plate prep_compound Prepare this compound serial dilutions treat_cells Add compound dilutions to cells prep_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Measure luminescence add_reagent->read_plate analyze Normalize data and plot dose-response curve read_plate->analyze end Calculate IC50 value analyze->end

Caption: Workflow for IC50 determination of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TKY Tyrosine Kinase Y (TKY) Receptor->TKY Activates Downstream Downstream Signaling Cascade (e.g., MAPK pathway) TKY->Downstream Phosphorylates TF Transcription Factors Downstream->TF Activates Proliferation Gene Expression for Cell Proliferation TF->Proliferation Promotes XPC This compound XPC->TKY Inhibits

common issues with XPC-5462 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: XPC-5462

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments. Below you will find information to help you address common issues related to the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution after being added to the cell culture medium. What should I do?

A1: Precipitation of this compound is a common issue stemming from its low aqueous solubility. Here are several steps to troubleshoot this problem:

  • Stock Solution Concentration: Ensure your stock solution is not overly concentrated. We recommend a stock concentration of 10 mM in 100% DMSO.

  • Final DMSO Concentration: The final concentration of DMSO in your culture medium should be kept below 0.5% to avoid both solvent-induced cytotoxicity and compound precipitation.

  • Pre-warming the Medium: Before adding the this compound stock solution, warm your culture medium to 37°C.

  • Method of Addition: Add the this compound stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Serum Concentration: The presence of serum proteins can help to stabilize this compound in the medium. If you are using a low-serum or serum-free medium, you may observe increased precipitation. Consider if your experimental design can tolerate a higher serum concentration.

Q2: I am observing inconsistent results between experiments, even when using the same concentration of this compound. What could be the cause?

A2: Inconsistent results are often linked to the degradation of this compound. This compound is sensitive to light and can degrade over time in aqueous solutions.

  • Light Exposure: Protect your this compound stock solutions and experimental plates from light by using amber vials and covering plates with foil.

  • Stock Solution Storage: Store your DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working dilutions of this compound in culture medium for each experiment. Do not store the compound diluted in aqueous media for extended periods.

  • Media Change Frequency: For long-term experiments (over 48 hours), it is advisable to replace the culture medium containing this compound every 24-48 hours to maintain a consistent effective concentration.

Q3: The biological activity of my this compound seems to decrease over the course of my multi-day experiment. Why is this happening?

A3: The perceived decrease in activity is likely due to the degradation of this compound in the culture medium at 37°C. Our stability studies indicate a time-dependent loss of the active compound.

  • Assess Stability: You can perform a time-course experiment to assess the stability of this compound under your specific experimental conditions.

  • Replenish Compound: As mentioned in A2, for longer-term assays, it is crucial to replenish the medium with freshly diluted this compound to ensure a stable concentration of the active compound.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mM)
DMSO100
Ethanol15
PBS (pH 7.4)< 0.1

Table 2: Stability of this compound in Culture Medium (RPMI + 10% FBS) at 37°C

Time (hours)Remaining Active Compound (%)
0100
2485
4865
7240

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM):

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex for 5-10 minutes until the powder is completely dissolved.

    • Aliquot into smaller volumes in amber, tightly sealed vials and store at -20°C.

  • Working Solution (e.g., 10 µM):

    • Pre-warm your complete culture medium to 37°C.

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO if necessary.

    • Add the required volume of the this compound stock solution to the pre-warmed medium. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock to 1 mL of medium.

    • Immediately vortex the working solution gently and use it for your experiment.

Protocol 2: Assessment of this compound Stability via HPLC

  • Prepare a 10 µM solution of this compound in your complete culture medium.

  • Incubate the solution in a sterile, sealed container at 37°C in a cell culture incubator.

  • At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the medium.

  • Immediately perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the medium sample.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the sample using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

  • Quantify the peak area corresponding to this compound at each time point and normalize to the T=0 sample to determine the percentage of remaining compound.

Visual Guides

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTKX RTK-X RAS RAS RTKX->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF XPC5462 This compound XPC5462->RTKX Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Signaling pathway of RTK-X and the inhibitory action of this compound.

start Start: Inconsistent Results check_stock Check Stock Solution: - Stored at -20°C? - Protected from light? - Limited freeze-thaw cycles? start->check_stock prep_fresh_stock Prepare Fresh Stock Solution check_stock->prep_fresh_stock No check_working Check Working Solution: - Prepared fresh? - Correct dilution? check_stock->check_working Yes prep_fresh_stock->check_working review_protocol Review Dilution Protocol check_working->review_protocol No check_media Check Media Stability: - Long-term experiment? (> 48h) check_working->check_media Yes review_protocol->check_media replenish_media Replenish Media with Fresh Compound Every 24-48h check_media->replenish_media Yes consistent_results Consistent Results check_media->consistent_results No replenish_media->consistent_results

Caption: Troubleshooting workflow for inconsistent experimental results.

A This compound Powder B 10 mM Stock in DMSO (Store at -20°C, protect from light) A->B Dissolve C Working Solution in 37°C Medium (Prepare fresh before each use) B->C Dilute D Addition to Cell Culture Plate (Add drop-wise to media) C->D Dispense E Incubation at 37°C (Replenish media for >48h experiments) D->E Culture

Caption: Recommended experimental workflow for handling this compound.

Technical Support Center: Mitigating Off-Target Effects of XPC-5462

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of XPC-5462 in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and provides actionable steps to identify and mitigate off-target effects.

Issue 1: Unexpected cellular phenotype observed at concentrations close to the IC50 for NaV1.2/NaV1.6.

  • Question: I am observing a cellular phenotype (e.g., changes in cell viability, morphology, or signaling pathways) that is not consistent with the known function of NaV1.2 and NaV1.6 inhibition. How can I determine if this is an off-target effect?

  • Answer: It is crucial to systematically investigate the possibility of off-target effects. Here is a step-by-step approach:

    • Confirm On-Target Engagement: First, verify that this compound is engaging its intended targets, NaV1.2 and NaV1.6, in your experimental system at the concentrations used. This can be achieved through patch-clamp electrophysiology to measure the inhibition of NaV1.2 and NaV1.6 currents.

    • Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype and compare it to the dose-response for NaV1.2/NaV1.6 inhibition. A significant rightward shift in the dose-response for the phenotype compared to the target inhibition may suggest an off-target effect that occurs at higher concentrations.

    • Counter-Screening: Test this compound against a panel of other related ion channels, particularly other NaV subtypes, to determine its selectivity. While this compound is known to be highly selective, confirming this in your specific cellular context is important.[1][2][3]

    • Rescue Experiment with a Drug-Resistant Mutant: A definitive way to confirm an on-target effect is to perform a rescue experiment. Introduce a mutation into the NaV1.2 or NaV1.6 channel that reduces the binding affinity of this compound. If the phenotype is reversed in cells expressing the drug-resistant mutant in the presence of this compound, it strongly indicates the effect is on-target. A known mutation that confers resistance to a similar class of compounds is the R1626A mutation in NaV1.6.[2]

    • Use a Structurally Unrelated Inhibitor: If available, use a structurally unrelated inhibitor with a similar selectivity profile for NaV1.2 and NaV1.6. If this second compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.

Issue 2: Discrepancy between biochemical/electrophysiological data and cellular assay results.

  • Question: The IC50 values for this compound in my cellular assay are significantly different from the published electrophysiological data. What could be the reason?

  • Answer: Discrepancies between in vitro and cellular assay results are common and can arise from several factors:

    • Cellular Environment: The intracellular environment, including protein interactions and post-translational modifications of the channels, can influence drug binding and efficacy.

    • Compound Accessibility: The compound's ability to reach its target can be affected by cell membrane permeability, active transport out of the cell by efflux pumps, or sequestration in cellular compartments.

    • Experimental Conditions: Differences in experimental conditions such as temperature, pH, and ion concentrations between the electrophysiology setup and the cellular assay can alter both channel function and compound activity.

    • State-Dependent Binding: this compound exhibits strong state-dependent binding, preferentially interacting with the inactivated state of the NaV channels.[1][2][4] The proportion of channels in the inactivated state can vary between different experimental protocols and cell types, thus affecting the apparent potency of the compound.

    To troubleshoot this, ensure that the cellular assay conditions are as close as possible to the electrophysiological recording conditions. It is also important to consider the kinetics of binding; this compound has a long residence time, which might lead to a time-dependent increase in its inhibitory effect.[1][3][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of the voltage-gated sodium channels NaV1.2 and NaV1.6.[1][2][4] It exhibits a strong preference for binding to the inactivated state of these channels, thereby stabilizing the channels in a non-conducting conformation and reducing neuronal excitability.[1][2][3]

Q2: How selective is this compound for NaV1.2 and NaV1.6 over other NaV subtypes?

A2: this compound demonstrates high selectivity for NaV1.2 and NaV1.6, with over 100-fold selectivity against NaV1.1, which is predominantly expressed in inhibitory neurons.[1][2][3] This selectivity is crucial for minimizing off-target effects on the inhibitory circuitry of the nervous system.

Q3: What are the known off-target interactions of this compound?

A3: Based on available data, this compound is highly selective for NaV1.2 and NaV1.6. However, like any small molecule, the potential for off-target interactions at higher concentrations cannot be entirely excluded. It is recommended to perform counter-screening against a panel of other ion channels and receptors, especially if unexpected phenotypes are observed.

Q4: What are the recommended working concentrations for this compound in cell-based assays?

A4: The optimal working concentration of this compound will depend on the specific cell type and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the EC50 for the desired on-target effect in your system. As a starting point, concentrations around the published IC50 values for NaV1.2 and NaV1.6 (in the low nanomolar range) can be used.[2][4][5]

Q5: How can I be sure that the observed effects in my experiment are due to the inhibition of NaV1.2 and/or NaV1.6?

A5: The most rigorous approach is to perform a rescue experiment using a drug-resistant mutant of NaV1.2 or NaV1.6, as described in the troubleshooting guide. Additionally, using a structurally and mechanistically distinct inhibitor of the same targets can help confirm that the observed phenotype is on-target.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of this compound against various human NaV channel subtypes.

NaV SubtypeIC50 (µM)95% Confidence Interval (µM)
hNaV1.1>10-
hNaV1.20.01090.00968 - 0.0122
hNaV1.3>10-
hNaV1.4>10-
hNaV1.5>10-
hNaV1.60.01030.00921 - 0.0115
hNaV1.7>10-

Data extracted from bioRxiv pre-print.[2]

Table 2: Binding Kinetics of this compound.

ParameterValue
Equilibration Time Constant (τobs) 36.8 s (95% CI: 34.9 to 38.8 s)

This long time constant indicates a slow binding kinetic and a long residence time of the compound on the channel.[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring NaV1.2/NaV1.6 Currents

This protocol is adapted for recording NaV currents from cultured cells expressing recombinant NaV1.2 or NaV1.6 channels.

  • Cell Preparation:

    • Plate cells expressing the NaV channel of interest onto glass coverslips 24-48 hours before recording.

    • Use a low-density plating to ensure easy access to individual cells.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.

  • Recording:

    • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -120 mV to ensure all channels are in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit NaV currents.

    • To measure the effect of this compound, first establish a stable baseline recording.

    • Perfuse the cell with the external solution containing the desired concentration of this compound. Due to its slow binding kinetics, allow at least 5-10 minutes for the compound to equilibrate.[1]

    • Record the currents again using the same voltage protocol.

    • To assess state-dependent inhibition, vary the holding potential (e.g., -80 mV) to inactivate a fraction of the channels before applying the test pulse.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after compound application.

    • Calculate the percentage of inhibition at each concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Site-Directed Mutagenesis to Generate a Drug-Resistant NaV1.6 Channel

This protocol describes the generation of the R1626A mutation in the human NaV1.6 channel, which has been shown to confer resistance to aryl sulfonamide inhibitors.[2]

  • Primer Design:

    • Design a pair of complementary primers containing the desired mutation (CGC to GCC for Arginine to Alanine at position 1626). The mutation should be in the center of the primers, with ~15-20 nucleotides of homologous sequence on either side.

  • PCR Amplification:

    • Use a high-fidelity DNA polymerase for the PCR reaction.

    • Use a plasmid containing the wild-type human NaV1.6 cDNA as the template.

    • Perform PCR to amplify the entire plasmid containing the desired mutation.

  • Template Digestion:

    • Digest the PCR product with a methylation-sensitive restriction enzyme, such as DpnI, to remove the original methylated template DNA.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Sequence the plasmid DNA to confirm the presence of the R1626A mutation and the absence of any other mutations.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_effect Nav1_2 NaV1.2 Channel (Open/Inactivated) Inhibition Inhibition of Na+ Influx Nav1_2->Inhibition Nav1_6 NaV1.6 Channel (Open/Inactivated) Nav1_6->Inhibition Na_ion Na+ Ion Na_ion->Nav1_2 Influx Na_ion->Nav1_6 Influx XPC5462 This compound XPC5462->Nav1_2 Binds to inactivated state XPC5462->Nav1_6 Binds to inactivated state Reduced_Excitability Reduced Neuronal Excitability Inhibition->Reduced_Excitability

Caption: Mechanism of action of this compound on NaV1.2 and NaV1.6 channels.

Experimental_Workflow Start Unexpected Phenotype Observed with this compound Confirm_Target Confirm On-Target Engagement (Patch-Clamp) Start->Confirm_Target Dose_Response Dose-Response Analysis Confirm_Target->Dose_Response Counter_Screen Counter-Screen Against Other Ion Channels Dose_Response->Counter_Screen Rescue_Experiment Rescue Experiment with Drug-Resistant Mutant Counter_Screen->Rescue_Experiment Conclusion Determine if Effect is On-Target or Off-Target Rescue_Experiment->Conclusion

Caption: Workflow for troubleshooting unexpected phenotypes with this compound.

Logical_Relationship cluster_problem Problem cluster_investigation Investigation cluster_solution Solution Unexpected_Phenotype Unexpected Phenotype Is_On_Target Is the effect on-target? Unexpected_Phenotype->Is_On_Target Optimize_Dose Optimize Dose to Maintain On-Target Selectivity Is_On_Target->Optimize_Dose No (Off-Target) Proceed Proceed with Experiment Is_On_Target->Proceed Yes Consider_Alternative Consider Alternative Inhibitor Optimize_Dose->Consider_Alternative

Caption: Logical steps for mitigating off-target effects of this compound.

References

improving XPC-5462 potency and residency time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the potency and residence time of XPC-5462, a dual inhibitor of the voltage-gated sodium channels NaV1.2 and NaV1.6.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a state-dependent inhibitor that selectively binds to the inactivated state of NaV1.2 and NaV1.6 channels.[1][2] This binding stabilizes the inactivated state, thereby reducing neuronal excitability.[1][3][4][5] The interaction is mediated through the voltage-sensing domain of subunit IV (VSD-IV) of the channel.[1][2]

Q2: How does the potency and residence time of this compound compare to other NaV channel blockers?

A2: this compound demonstrates significantly higher potency and a longer residence time compared to traditional non-selective NaV channel inhibitors like carbamazepine (B1668303) (CBZ) and phenytoin (B1677684) (PHY).[1][3][4][5][6] This is attributed to its slower off-rate and more stable binding to the target channels.[2]

Q3: What structural features of this compound are critical for its high potency?

A3: The high potency of this compound is strongly linked to its interaction with the fourth positively charged arginine residue (R4) on the VSD-IV-S4 segment of the NaV channel.[1][2] The aryl sulfonamide group present in similar compounds is crucial for this interaction.[1][2] Mutagenesis studies where this arginine is neutralized lead to a significant loss of high-affinity binding.[1][2]

Q4: We are observing lower than expected potency in our assays. What are the potential causes?

A4: Several factors could contribute to lower than expected potency. Consider the following:

  • Membrane Potential: The potency of this compound is highly dependent on the membrane potential. Its affinity is over 1000-fold greater for the inactivated state of the channel compared to the resting state.[1][6] Ensure your experimental conditions (e.g., holding potential in electrophysiology) favor the inactivated state. Potency can vary by 100-fold over a 20 mV range (from -90 mV to -70 mV).[2][6]

  • Compound Stability and Solubility: Verify the integrity and concentration of your this compound stock solution. Degradation or poor solubility can lead to inaccurate dosing.

  • Assay Conditions: Ensure that the incubation time is sufficient to reach binding equilibrium, as this compound has slow binding kinetics.[1]

Q5: How can we experimentally measure the residence time of this compound?

A5: The residence time of this compound can be assessed by measuring the recovery from inactivation in electrophysiological studies. The presence of this compound introduces a slow component to the recovery from inactivation.[1][2] By fitting the recovery data with a double exponential function, you can quantify the time constant of this slow component (Tslow), which is indicative of the drug's residence time.[1] Washout experiments can also provide an estimate of the dissociation rate (koff), a key determinant of residence time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent IC50 values Membrane potential fluctuations during the experiment.Maintain a stable holding potential that favors the inactivated channel state (e.g., around -70mV to -90mV).[2][6]
Insufficient equilibration time.Due to its slow binding kinetics, increase the pre-incubation time with this compound before measuring channel activity.[1]
Variability in cellular expression of NaV1.2/1.6.Use a stable, well-characterized cell line with consistent channel expression levels.
High variability in residence time measurements Incomplete washout of the compound.Ensure a thorough and prolonged washout protocol to accurately measure the dissociation of the compound.
Incorrect fitting of recovery from inactivation data.Use a double exponential fit to accurately distinguish between the fast (unbound) and slow (bound) components of recovery.[1]
Difficulty in structurally modifying this compound to improve potency Loss of key interactions with the VSD-IV domain.Focus modifications on parts of the molecule that do not directly interact with the critical R4 residue on the VSD-IV-S4 segment.[1][2] Consider modifications that could enhance hydrophobic or other non-covalent interactions with adjacent residues.
Reduced compound stability or altered physicochemical properties.Monitor the stability and solubility of new analogs. Consider formulation strategies, such as using nanoparticles or other drug delivery systems, to improve bioavailability and stability.[7][8]

Quantitative Data Summary

The following tables summarize the reported potency and kinetic parameters of this compound in comparison to other NaV channel inhibitors.

Table 1: Inhibitory Potency (IC50) of this compound and Reference Compounds on NaV Channels

CompoundNaV1.2 IC50 (µM)NaV1.6 IC50 (µM)
This compound 0.01090.0103
XPC-7224 >100.078

Data extracted from a study on human NaV channels.[1]

Table 2: Kinetic Parameters of this compound and Reference Compounds

CompoundObserved Time Constant (Tobs) (s)Slow Component of Recovery (Tslow) (s)
This compound 36.8~20
XPC-7224 84~20
Phenytoin (PHY) 1.86~3
Carbamazepine (CBZ) 0.29Not observed

Tobs reflects the time to reach binding equilibrium. Tslow indicates the rate of recovery from inactivation in the presence of the compound.[1][2][6]

Experimental Protocols

Protocol 1: Determination of IC50 using Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Culture cells expressing the human NaV1.2 or NaV1.6 channel to 70-80% confluency.

  • Electrophysiology Setup:

    • Use a whole-cell patch-clamp setup with an appropriate amplifier and data acquisition system.

    • The external solution should contain (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, pH adjusted to 7.4 with NaOH.

    • The internal solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.4 with CsOH.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -120 mV.

    • To assess the potency for the inactivated state, use a pre-pulse to a voltage that induces significant inactivation (e.g., -70 mV) for a sufficient duration before a test pulse to elicit a sodium current.

  • Compound Application:

    • Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the external solution.

    • Perfuse the cells with increasing concentrations of this compound, allowing for sufficient time (e.g., 100 seconds) at each concentration to reach equilibrium.[1]

  • Data Analysis:

    • Measure the peak sodium current at each concentration.

    • Normalize the current to the control (vehicle) response.

    • Plot the normalized current as a function of compound concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Measurement of Residence Time (Recovery from Inactivation)
  • Setup: Use the same whole-cell patch-clamp configuration as in Protocol 1.

  • Voltage Protocol:

    • Apply a conditioning pre-pulse to inactivate the channels (e.g., to -20 mV for 500 ms).

    • Return the membrane potential to a hyperpolarized level (e.g., -120 mV) for a variable recovery duration.

    • Apply a test pulse to measure the fraction of recovered channels.

  • Compound Application: Apply a fixed concentration of this compound (e.g., 3x IC50).

  • Data Analysis:

    • Plot the fractional recovery of the sodium current as a function of the recovery duration.

    • Fit the data with a double exponential function: Y = A_fast * exp(-t/τ_fast) + A_slow * exp(-t/τ_slow) + C.

    • The time constant of the slow component (τslow or Tslow) represents the compound's effect on the recovery from inactivation and is an indicator of its residence time.[1]

Visualizations

G cluster_0 This compound Signaling Pathway XPC5462 This compound NaV1_2_1_6 NaV1.2 / NaV1.6 Channels (Inactivated State) XPC5462->NaV1_2_1_6 Binds to VSD-IV Stabilization Stabilization of Inactivated State NaV1_2_1_6->Stabilization ReducedExcitability Reduced Neuronal Excitability Stabilization->ReducedExcitability

Caption: Mechanism of action of this compound.

G cluster_1 Experimental Workflow for IC50 Determination Start Start: Whole-Cell Patch Clamp SetPotential Set Holding Potential (e.g., -120mV) Start->SetPotential ApplyDrug Apply Increasing [this compound] SetPotential->ApplyDrug MeasureCurrent Measure Peak Sodium Current ApplyDrug->MeasureCurrent Allow Equilibration MeasureCurrent->ApplyDrug Next Concentration Analyze Analyze: Normalize and Fit Data MeasureCurrent->Analyze All Concentrations Tested

Caption: Workflow for determining the IC50 of this compound.

G cluster_2 Troubleshooting Logic for Low Potency LowPotency Observed Low Potency CheckPotential Is Holding Potential Optimal for Inactivated State? LowPotency->CheckPotential CheckTime Is Equilibration Time Sufficient? CheckPotential->CheckTime Yes AdjustPotential Adjust Holding Potential CheckPotential->AdjustPotential No CheckCompound Is Compound Stock Stable and Soluble? CheckTime->CheckCompound Yes IncreaseTime Increase Incubation Time CheckTime->IncreaseTime No PrepareNewStock Prepare Fresh Stock Solution CheckCompound->PrepareNewStock No Resolved Issue Resolved CheckCompound->Resolved Yes AdjustPotential->Resolved IncreaseTime->Resolved PrepareNewStock->Resolved

Caption: Troubleshooting logic for addressing low potency of this compound.

References

dealing with inconsistent results in XPC-5462 assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals address inconsistencies in XPC-5462 kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound assay?

The this compound assay is a luminescence-based biochemical assay designed to measure the inhibitory activity of compounds against the fictional KAP7 kinase. The assay quantifies the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels and a dim luminescent signal, while effective inhibition by a compound like this compound leads to higher ATP levels and a bright signal.

Q2: What are the critical components included in a standard this compound assay kit?

A typical kit includes:

  • Recombinant KAP7 Kinase

  • KAP7-specific peptide substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer

  • Luminescent Detection Reagent (containing luciferase and its substrate)

  • Positive Control Inhibitor (Staurosporine or similar)

  • White, opaque 384-well assay plates

Q3: What is an acceptable Z'-factor for this assay, and what does it indicate?

The Z'-factor is a statistical indicator of assay quality. For the this compound assay, a Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between the positive and negative control signals and low data variability. A value below 0.5 suggests the assay may not be reliable for screening purposes and requires optimization.

Troubleshooting Inconsistent Results

Dealing with variability is a common challenge in microplate-based assays.[1] Below are common problems encountered during this compound assays and their potential solutions.

Problem 1: High Variability in Replicate Wells (%CV > 15%)

High variability, or a high coefficient of variation (%CV), between replicate wells is a frequent issue that compromises data reliability.[2]

Q: My replicate wells show a high degree of variability. What are the common causes?

A: This issue can stem from several sources related to liquid handling, reagent preparation, and environmental factors.[2][3]

Potential CauseRecommended Solution
Inaccurate Pipetting Ensure pipettes are properly calibrated. For volumes under 10 µL, use reverse pipetting techniques to improve accuracy.[4]
Poor Reagent Mixing Vortex all reagents gently but thoroughly before use. After adding reagents to the plate, mix by gentle tapping or using a plate shaker for 30 seconds.[2][4][5]
Compound Precipitation This compound may precipitate in aqueous buffers at high concentrations. Visually inspect stock solutions and final assay wells for any signs of precipitation.[2]
Temperature Fluctuations Allow all reagents and plates to equilibrate to room temperature before starting the assay.[6] A temperature change of just 1°C can significantly alter reaction kinetics and signal output.[7]
Bubbles in Wells Bubbles can scatter light and lead to inaccurate readings.[5] Avoid introducing bubbles during reagent addition. If present, centrifuge the plate briefly (1 min at 100 x g) before reading.
Problem 2: Poor Signal-to-Background Ratio

A low signal-to-background (S/B) ratio can make it difficult to distinguish true inhibition from background noise.

Q: I'm observing a low signal-to-background ratio. How can I improve it?

A: Optimizing several assay parameters can enhance the S/B ratio.

Potential CauseRecommended Solution
Suboptimal Reagent Concentration Titrate the concentrations of ATP and the KAP7 enzyme. The ATP concentration should ideally be at or near the Km for the enzyme to ensure sensitivity to inhibitors.
Inactive Enzyme or Substrate Ensure the kinase has not undergone multiple freeze-thaw cycles.[2] Aliquot the enzyme upon receipt. Confirm the stability and purity of the peptide substrate.
Incorrect Plate Type Always use opaque, white microplates for luminescence assays. White plates maximize light reflection and signal detection, whereas clear or black plates can diminish the signal.[5][8][9]
Insufficient Incubation Time Optimize the incubation time for the kinase reaction. Also, ensure the luminescent signal has stabilized before reading; this can take 10-20 minutes after adding the detection reagent.[5][6]
Reader Settings Ensure the luminometer's integration time is set appropriately. A longer integration time can increase sensitivity and help distinguish the signal from background noise.[1]
Problem 3: Inconsistent IC50 Values

Shifts in the half-maximal inhibitory concentration (IC50) from one experiment to the next are a critical issue in drug development.

Q: My calculated IC50 values for this compound are inconsistent across different experiments. What should I investigate?

A: IC50 variability can be caused by a range of factors, from cell health in cell-based versions to minor procedural differences.[4][10]

Potential CauseRecommended Solution
Variable Solvent Concentration Ensure the final concentration of the compound solvent (e.g., DMSO) is consistent across all wells, including controls. High DMSO concentrations can inhibit kinase activity.[2]
Compound Degradation Prepare fresh serial dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles and protect the compound from light.[10]
Inconsistent Assay Timing The timing of reagent additions and incubations must be kept consistent. For high-throughput screens, use automated liquid handlers to minimize timing variations.[8]
Batch-to-Batch Reagent Variation Qualify new lots of critical reagents like enzymes, ATP, and serum (for cell-based assays) to ensure they perform consistently with previous batches.[4]
Problem 4: Microplate Edge Effects

The "edge effect" is a well-documented phenomenon where wells on the perimeter of a microplate behave differently than the inner wells.[11][12][13] This is often due to increased evaporation, leading to changes in reagent concentrations.[11][12][13][14]

Q: I am observing a distinct pattern where the outer wells of my plate show higher or lower signals than the inner wells. How can I mitigate this?

A: Several strategies can effectively reduce or eliminate edge effects.

Mitigation StrategyDescription
Use a Humidified Environment Maintain high humidity (>95%) in the incubator to reduce evaporation.[11] Limit the number of times the incubator door is opened.[11]
Fill Outer Wells with Blanks A common and effective method is to avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or assay buffer to create a humidity barrier.[2][11][13]
Use Low-Evaporation Lids or Seals Utilize microplate lids designed to minimize evaporation or apply adhesive plate seals for biochemical assays.[12][13]
Plate Equilibration After seeding cells or dispensing reagents, allow the plate to rest at room temperature for a period (e.g., 60 minutes) before transferring it to the incubator. This can help normalize temperature and humidity gradients across the plate.[15]

Experimental Protocols

Protocol 1: Standard this compound Kinase Inhibition Assay (384-Well Format)
  • Reagent Preparation :

    • Prepare fresh Kinase Assay Buffer.

    • Thaw KAP7 kinase, substrate, and ATP on ice. Equilibrate all reagents to room temperature before use.

    • Prepare a 2X kinase/substrate solution by diluting KAP7 kinase and peptide substrate in Kinase Assay Buffer.

    • Prepare a 4X ATP solution in Kinase Assay Buffer.

    • Prepare a 4X compound solution by performing serial dilutions of this compound in Kinase Assay Buffer with a consistent final DMSO concentration (e.g., 0.5%).

  • Assay Procedure :

    • Add 5 µL of the 4X compound solution (or vehicle for controls) to the appropriate wells of a white, opaque 384-well plate.

    • Add 10 µL of the 2X kinase/substrate solution to all wells.

    • Mix the plate on a plate shaker for 30 seconds.

    • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells.

    • Mix the plate again for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection :

    • Prepare the luminescent detection reagent according to the manufacturer's instructions.

    • Add 20 µL of the detection reagent to all wells.

    • Incubate the plate in the dark at room temperature for 10 minutes to allow the signal to stabilize.

    • Read the luminescence on a compatible plate reader.

Protocol 2: Reagent Quality Control Check
  • Enzyme Activity Test :

    • Run the standard assay protocol using a fresh aliquot of KAP7 kinase alongside an older, frequently used aliquot.

    • Compare the signal windows (difference between no-enzyme control and positive control). A significant decrease in the signal window of the older aliquot suggests degradation.

  • ATP Stock Verification :

    • Create a standard curve of known ATP concentrations (e.g., 1 µM to 100 µM).

    • Add 10 µL of each standard to separate wells.

    • Add 10 µL of Kinase Assay Buffer.

    • Add 20 µL of the luminescent detection reagent.

    • Read luminescence and plot the signal versus ATP concentration. The resulting curve should be linear and can be used to confirm the concentration of the assay's ATP stock.

Visual Guides and Workflows

KAP7 Signaling Pathway Context

This diagram illustrates a hypothetical signaling pathway involving the KAP7 kinase, providing context for the mechanism of action of inhibitors like this compound.

KAP7_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Tyrosine Kinase Receptor GrowthFactor->Receptor UpstreamKinase Upstream Kinase (e.g., PI3K) Receptor->UpstreamKinase KAP7 KAP7 Kinase UpstreamKinase->KAP7 Activates Substrate Substrate Protein KAP7->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor CellGrowth Cell Growth & Survival TranscriptionFactor->CellGrowth XPC5462 This compound XPC5462->KAP7 Inhibits Experimental_Workflow Prep 1. Reagent Preparation Dilute 2. Compound Serial Dilution Prep->Dilute Dispense 3. Dispense Reagents to Plate Dilute->Dispense Incubate 4. Kinase Reaction Incubation (60 min) Dispense->Incubate Detect 5. Add Detection Reagent Incubate->Detect Read 6. Read Luminescence Detect->Read Analyze 7. Data Analysis (IC50 Calculation) Read->Analyze Troubleshooting_High_CV Start Start: High %CV Observed CheckPipetting Check Pipette Calibration & Technique? Start->CheckPipetting CalibratePipettes Action: Calibrate Pipettes, Use Reverse Pipetting CheckPipetting->CalibratePipettes No CheckMixing Reagents Thoroughly Mixed Before Use? CheckPipetting->CheckMixing Yes CalibratePipettes->CheckMixing ImproveMixing Action: Vortex Reagents, Mix Plate After Addition CheckMixing->ImproveMixing No CheckTemp Reagents & Plate Equilibrated to RT? CheckMixing->CheckTemp Yes ImproveMixing->CheckTemp Equilibrate Action: Equilibrate All Components for 30 min CheckTemp->Equilibrate No CheckEdgeEffect Is High CV Only in Outer Wells? CheckTemp->CheckEdgeEffect Yes Equilibrate->CheckEdgeEffect MitigateEdge Action: Use Blank Border, Humidify Incubator CheckEdgeEffect->MitigateEdge Yes End Resolved: Re-run Assay CheckEdgeEffect->End No MitigateEdge->End

References

Technical Support Center: Protocol Refinement for XPC-5462 Brain Slice Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for brain slice experiments involving the selective NaV1.2 and NaV1.6 inhibitor, XPC-5462.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Issue 1: Poor Brain Slice Health and Viability

Question: My brain slices appear unhealthy, showing signs of swelling or darkness, and I am unable to obtain stable recordings. What are the common causes and solutions?

Answer:

Maintaining healthy brain slices is crucial for reliable experimental outcomes. Several factors can contribute to poor slice viability. Here are some common causes and troubleshooting steps:

  • Dissection and Slicing Procedure:

    • Speed: The entire process from decapitation to placing slices in the recovery chamber should be as rapid as possible to minimize anoxia.

    • Temperature: All solutions and equipment coming into contact with the brain tissue should be ice-cold (0-4°C) to reduce metabolic rate and excitotoxicity.

    • Mechanical Damage: Ensure the vibratome blade is sharp and properly angled to avoid tissue compression and tearing. A gentle and smooth slicing motion is essential.

  • Artificial Cerebrospinal Fluid (aCSF) Composition and Handling:

    • Oxygenation: The aCSF, particularly the slicing and recovery solutions, must be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) to ensure adequate oxygenation and maintain physiological pH (around 7.4).

    • Osmolarity: The osmolarity of the aCSF should be appropriate for the age and species of the animal to prevent osmotic stress.

    • Protective Solutions: Consider using a sucrose-based or NMDG-based slicing solution where sucrose (B13894) or NMDG replaces NaCl. This helps to reduce neuronal swelling and excitotoxicity during the slicing process.

  • Recovery Conditions:

    • Temperature: After slicing, allow the slices to recover in oxygenated aCSF at a physiological temperature (typically 32-34°C) for at least 30 minutes to an hour. Subsequently, they can be maintained at room temperature.

    • Submersion vs. Interface Chamber: The choice between a submersion or interface-style recovery chamber can impact slice health. Interface chambers can provide better oxygenation to the slice surface.

Issue 2: Low Signal-to-Noise Ratio in Electrophysiological Recordings

Question: I am experiencing a high level of noise in my patch-clamp recordings, making it difficult to analyze the data. How can I reduce the electrical noise?

Answer:

A low signal-to-noise ratio is a common challenge in electrophysiology. Here are several strategies to identify and mitigate sources of electrical noise:

  • Grounding:

    • Ensure all components of your electrophysiology rig (microscope, micromanipulator, perfusion system, etc.) are properly grounded to a common ground point.

    • Check for and eliminate any ground loops, which occur when there are multiple paths for the current to flow to the ground.

  • Faraday Cage:

    • Conduct your recordings within a Faraday cage to shield the setup from external electromagnetic interference, such as from nearby equipment, power lines, and cell phones.

  • Pipette and Holder:

    • Use freshly pulled glass pipettes with the appropriate resistance for your target cells.

    • Ensure the pipette holder is clean and dry, as fluid contamination can create a path for noise.

    • The silver wire in the holder should be properly chlorided.

  • Perfusion System:

    • Air bubbles in the perfusion lines can introduce noise. Ensure the lines are bubble-free.

    • A peristaltic pump can sometimes introduce rhythmic noise. If this is the case, consider using a gravity-fed perfusion system.

  • 60 Hz Noise:

    • This is a common source of noise from AC power lines. Identify and unplug any non-essential electrical equipment near the rig. A hum bug or other noise-eliminating device can also be effective.

Issue 3: Inconsistent or Unexpected Effects of this compound

Question: The inhibitory effect of this compound on neuronal firing is variable between experiments, or I am not observing the expected selective inhibition of excitatory neurons. What could be the reason?

Answer:

Inconsistent effects of this compound can arise from several experimental variables. This compound is a state-dependent inhibitor, showing a strong preference for the inactivated state of NaV1.2 and NaV1.6 channels.[1] This property is key to its mechanism and can be influenced by your experimental parameters.

  • Membrane Potential: The potency of this compound is highly dependent on the membrane potential of the neuron.[1] At more depolarized resting membrane potentials, where a larger fraction of sodium channels are in the inactivated state, the inhibitory effect of this compound will be more pronounced. Ensure that the resting membrane potential of your recorded neurons is stable and within a physiological range.

  • Drug Concentration and Application:

    • Verify the final concentration of this compound in your aCSF. In brain slice experiments, a concentration of 150 nM has been shown to significantly inhibit action potential firing in pyramidal cells.[1][2]

    • Ensure complete and stable perfusion of the drug into the recording chamber. Allow sufficient time for the drug to equilibrate in the tissue before recording its effects.

  • Neuron Type Identification: this compound selectively inhibits excitatory pyramidal neurons while sparing fast-spiking inhibitory interneurons.[1][2] It is crucial to correctly identify the type of neuron you are recording from based on its electrophysiological properties (e.g., firing pattern, action potential waveform) and morphology.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, dual inhibitor of the voltage-gated sodium channels NaV1.2 and NaV1.6.[1] It exhibits state-dependent inhibition, meaning it preferentially binds to and stabilizes the inactivated state of these channels.[1] This mechanism leads to a reduction in the number of available sodium channels, thereby suppressing action potential firing in neurons.[1]

Q2: Why is this compound selective for excitatory neurons?

A2: The selectivity of this compound for excitatory neurons is primarily due to the differential expression of NaV channel subtypes. NaV1.2 and NaV1.6 are abundantly expressed in excitatory pyramidal neurons, while NaV1.1 is the predominant sodium channel in many inhibitory interneurons.[3] By targeting NaV1.2 and NaV1.6, this compound effectively dampens the excitability of excitatory circuits while having minimal impact on the function of inhibitory neurons.[1][2]

Q3: What is the recommended starting concentration for this compound in brain slice experiments?

A3: Based on published studies, a concentration of 150 nM has been shown to be effective in significantly reducing action potential firing in cortical pyramidal neurons in brain slices.[1][2] However, the optimal concentration may vary depending on the specific brain region, neuron type, and experimental conditions. It is advisable to perform a dose-response experiment to determine the most appropriate concentration for your specific application.

Q4: How does this compound affect epileptiform activity?

A4: In ex vivo brain slice models of seizures, this compound has been demonstrated to suppress epileptiform activity.[1][2] This anti-seizure effect is attributed to its selective inhibition of excitatory neuron firing, which is a key driver of seizure-like discharges.[1]

Quantitative Data

The following table summarizes the inhibitory potency of this compound on human NaV1.2 and NaV1.6 channels.

Channel SubtypeIC50 (µM) [95% CI]
hNaV1.20.0109 [0.00968–0.0122][1]
hNaV1.60.0103 [0.00921–0.0115][1]

IC50 values were determined using electrophysiology on HEK293 cells expressing the respective human sodium channel subtype.

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol is a general guideline and may need to be adapted based on the age and species of the animal and the specific brain region of interest.

  • Preparation of Solutions:

    • Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. Adjust pH to 7.3-7.4 with HCl.

    • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM D-glucose, 2 mM CaCl2, and 1 mM MgSO4.

    • Continuously bubble all solutions with carbogen (95% O2 / 5% CO2) for at least 15-20 minutes before and during use.

  • Anesthesia and Perfusion:

    • Anesthetize the animal according to approved institutional protocols.

    • Perform transcardial perfusion with ice-cold, oxygenated slicing solution until the liver is cleared of blood.

  • Brain Extraction and Slicing:

    • Rapidly dissect the brain and immerse it in ice-cold, oxygenated slicing solution.

    • Mount the brain on the vibratome stage and cut slices of the desired thickness (e.g., 300-400 µm) in the ice-cold, oxygenated slicing solution.

  • Slice Recovery:

    • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for 30-60 minutes.

    • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until they are used for recording.

Protocol 2: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons

  • Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.

  • Neuron Visualization: Using an upright microscope with infrared differential interference contrast (IR-DIC) optics, identify pyramidal neurons in the desired cortical layer or hippocampal region.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Intracellular Solution (K-gluconate based, example): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 0.2 mM EGTA. Adjust pH to 7.2-7.3 with KOH.

  • Patching and Recording:

    • Approach the target neuron with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

    • Record neuronal activity in current-clamp or voltage-clamp mode using a patch-clamp amplifier and data acquisition software.

  • Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound.

Visualizations

experimental_workflow cluster_prep Slice Preparation cluster_rec Electrophysiology cluster_analysis Data Analysis p1 Anesthesia & Perfusion p2 Brain Extraction p1->p2 p3 Vibratome Slicing p2->p3 p4 Slice Recovery p3->p4 r1 Transfer Slice to Chamber p4->r1 r2 Identify Pyramidal Neuron r1->r2 r3 Obtain Whole-Cell Patch r2->r3 r4 Baseline Recording r3->r4 r5 Apply this compound r4->r5 r6 Record Drug Effect r5->r6 a1 Analyze Firing Frequency r6->a1 a2 Analyze Action Potential Properties r6->a2 a3 Statistical Analysis a1->a3 a2->a3

Caption: Experimental workflow for this compound brain slice electrophysiology.

nmda_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx activates PKC PKC NMDA_R->PKC Ca2+ influx activates PKA PKA NMDA_R->PKA Ca2+ influx activates AMPA_R->NMDA_R Depolarization removes Mg2+ block LTP Long-Term Potentiation AMPA_R->LTP Increased synaptic strength CaMKII->AMPA_R Phosphorylates & inserts CREB CREB PKC->CREB activates PKA->CREB activates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression promotes Gene_Expression->LTP leads to

References

Technical Support Center: XPC-5462 State-Dependent Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XPC-5462, a potent state-dependent inhibitor of NaV1.2 and NaV1.6 voltage-gated sodium channels. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a state-dependent inhibitor that preferentially binds to the inactivated state of NaV1.2 and NaV1.6 channels. By stabilizing the inactivated state, this compound reduces the number of channels available to open upon depolarization, thereby suppressing neuronal excitability. This mechanism leads to a strong dependence of its potency on the membrane potential.

Q2: Why is the potency of this compound dependent on the holding membrane potential?

A2: The state-dependent nature of this compound means it has a much higher affinity for the inactivated state of NaV channels compared to the resting (closed) state. At more depolarized membrane potentials, a larger fraction of NaV channels will be in the inactivated state, leading to increased binding and more potent inhibition by this compound. Conversely, at hyperpolarized potentials where most channels are in the resting state, the compound exhibits significantly lower potency.[1][2]

Q3: What are the target NaV channels for this compound?

A3: this compound is a dual inhibitor of NaV1.2 and NaV1.6 channels, showing equipotent inhibition in the low nanomolar range for both subtypes.[1][3]

Q4: How does the kinetic profile of this compound differ from other NaV channel blockers?

A4: this compound exhibits slower binding kinetics compared to traditional NaV channel blockers like phenytoin (B1677684) and carbamazepine.[1] This means that a longer equilibration time is required to observe the full inhibitory effect, especially when holding the cell at a potential that promotes the inactivated state.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values between experiments. 1. Inadequate equilibration time: Due to the slow binding kinetics of this compound, insufficient incubation time can lead to an underestimation of its potency.[1] 2. Fluctuation in holding potential: Small variations in the holding potential can significantly impact the proportion of inactivated channels, thus affecting the measured IC50. 3. Cell health and expression levels: Poor cell health or variable expression of NaV channels can lead to inconsistent currents and drug responses.1. Increase pre-incubation time: Ensure a sufficiently long pre-incubation period (e.g., >10 seconds) at the desired holding potential to allow for full equilibration of the compound with the inactivated channels.[1] 2. Monitor and maintain a stable holding potential: Use high-quality patch-clamp amplifiers and ensure a good seal resistance (>1 GΩ) to maintain a stable holding potential throughout the experiment. 3. Quality control of cells: Regularly monitor cell health and discard cells with low resting membrane potentials or unstable currents. Use a stable cell line with consistent channel expression.
No significant inhibition observed at expected concentrations. 1. Incorrect holding potential: The holding potential may be too hyperpolarized, favoring the resting state of the channel to which this compound has low affinity.[1] 2. Compound degradation: The stock solution of this compound may have degraded.1. Use a depolarized holding potential: To assess the potency of this compound on the inactivated state, use a holding potential at or near the V0.5 of inactivation for the specific NaV channel subtype.[1] 2. Prepare fresh compound solutions: Prepare fresh dilutions of this compound from a properly stored stock for each experiment.
High variability in current amplitude. 1. Poor voltage clamp: Inadequate series resistance compensation can lead to errors in the commanded voltage, affecting channel gating. 2. Rundown of channel activity: Over the course of a long experiment, the activity of NaV channels can decrease, a phenomenon known as "rundown".1. Optimize series resistance compensation: Compensate for at least 80% of the series resistance to ensure good voltage control. 2. Monitor current stability: Before applying the compound, ensure a stable baseline recording with minimal rundown. If rundown is significant, the experiment should be discarded.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against NaV1.2 and NaV1.6 channels under different conditions.

Table 1: IC50 Values of this compound for NaV1.2 and NaV1.6

Channel SubtypeConditionIC50 (µM)95% Confidence Interval (µM)
NaV1.2 Fully Inactivated State0.01090.00968 - 0.0122
NaV1.6 Fully Inactivated State0.01030.00921 - 0.0115
NaV1.6 Resting State (-120 mV)>100N/A
NaV1.6 Partially Inactivated State (V0.5 holding potential)0.03760.0305 - 0.0462

Data sourced from[1][3]

Key Experimental Protocols

Protocol 1: Determining the IC50 of this compound on Inactivated NaV Channels

This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the potency of this compound on inactivated NaV1.2 or NaV1.6 channels expressed in a suitable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human NaV1.2 or NaV1.6

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • This compound stock solution (in DMSO) and serial dilutions in external solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Methodology:

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Maintain a holding potential of -120 mV to keep the channels in the resting state.

  • To determine the V0.5 of steady-state inactivation, apply a series of 500 ms (B15284909) prepulses to potentials ranging from -140 mV to -20 mV, followed by a 20 ms test pulse to 0 mV.

  • Set the holding potential to the empirically determined V0.5 of inactivation for each cell.

  • Apply a test pulse to 0 mV for 20 ms every 10 seconds to monitor the peak sodium current.

  • After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

  • Allow the current to equilibrate at each concentration for at least 100 seconds before measuring the steady-state inhibition.[1]

  • Wash out the compound to ensure reversibility.

  • Plot the normalized peak current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

Protocol 2: Assessing the State-Dependence of this compound Inhibition

This protocol is designed to demonstrate the preferential inhibition of this compound on the inactivated state of NaV channels.

Methodology:

  • Follow steps 1 and 2 from Protocol 1.

  • Resting State Potency:

    • Maintain the holding potential at -120 mV.

    • Apply a brief (5 ms) test pulse to 0 mV every 20 seconds.

    • Perfuse with a high concentration of this compound (e.g., 10 µM) and measure the inhibition of the peak current.

  • Inactivated State Potency:

    • Change the holding potential to -70 mV for 10 seconds to induce channel inactivation.

    • Apply a brief test pulse to 0 mV to measure the remaining current.

    • Return the holding potential to -120 mV for 5 seconds to allow for recovery from inactivation.

    • Repeat this cycle while perfusing with the same high concentration of this compound.

  • Compare the percentage of inhibition at the two holding potentials to demonstrate state-dependent inhibition. A significantly greater inhibition at -70 mV compared to -120 mV confirms the state-dependent nature of this compound.

Visualizations

State_Dependent_Inhibition Resting Resting State (Closed) Resting->Resting Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) XPC_Bound This compound Bound (Inactivated) Inactivated->XPC_Bound This compound (High Affinity) XPC_Bound->Inactivated Dissociation

Caption: Mechanism of this compound state-dependent inhibition.

Experimental_Workflow cluster_protocol IC50 Determination Protocol start Establish Whole-Cell Patch Clamp set_hp Set Holding Potential (e.g., V0.5 of Inactivation) start->set_hp baseline Record Stable Baseline Current set_hp->baseline apply_drug Apply Increasing Concentrations of this compound baseline->apply_drug equilibrate Equilibrate for >10s at Each Concentration apply_drug->equilibrate measure Measure Peak Sodium Current equilibrate->measure measure->apply_drug Next Concentration washout Washout Compound measure->washout Final Concentration analyze Analyze Data (Hill Plot) washout->analyze

Caption: Experimental workflow for IC50 determination.

References

challenges in translating XPC-5462 ex vivo findings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing XPC-5462 in ex vivo experimental settings. Our goal is to help you navigate the complexities of your experiments and facilitate the successful translation of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, dual inhibitor of the voltage-gated sodium channels NaV1.2 and NaV1.6.[1][2][3][4][5] It exhibits a strong preference for the inactivated state of these channels, binding to and stabilizing them, which in turn reduces neuronal excitability.[1][2][3][4][5] This mechanism of action is distinct from some older, non-selective sodium channel blockers.

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for NaV1.2 and NaV1.6 channels, which are predominantly expressed in excitatory pyramidal neurons.[1][2][3][4][5] It shows over 100-fold selectivity against NaV1.1 channels, which are primarily found in inhibitory interneurons.[1][2][3][4][5] This selective targeting of excitatory circuits is a key feature of the compound.

Q3: What are the expected effects of this compound in ex vivo brain slice models?

A3: In ex vivo brain slice preparations, this compound has been shown to suppress epileptiform activity.[1][2][3] It effectively inhibits action potential firing in excitatory pyramidal neurons while having minimal impact on fast-spiking inhibitory interneurons.[5]

Q4: What are the main challenges when translating ex vivo findings for this compound to in vivo models?

A4: Translating ex vivo findings to in vivo models presents several challenges. Ex vivo brain slices lack a functional circulatory system, which can affect drug penetration and clearance compared to a whole organism. The metabolic environment of a brain slice is also different from that in vivo. Furthermore, the complex interplay of different brain regions and systemic physiological factors are not fully recapitulated in an isolated slice. Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) of this compound will also significantly influence its in vivo efficacy.

Troubleshooting Guides

Ex Vivo Experimental Issues
Issue Possible Cause Suggested Solution
No observable effect of this compound on neuronal firing Incorrect drug concentration: The effective concentration at the tissue may be lower than expected.Verify the final concentration of this compound in your artificial cerebrospinal fluid (aCSF). Ensure adequate perfusion time for the drug to penetrate the slice.
Neuronal population not expressing NaV1.2/1.6: The targeted neurons may not predominantly express the channel subtypes inhibited by this compound.Confirm the expression of NaV1.2 and NaV1.6 in your brain region and cell type of interest through literature review or immunohistochemistry.
Inactivated-state dependence: this compound preferentially binds to the inactivated state of NaV channels.Ensure your experimental paradigm (e.g., stimulation frequency) is sufficient to induce the inactivated state of the channels.
High variability in experimental results Slice health and viability: Poor slice quality can lead to inconsistent neuronal responses.Optimize your slice preparation protocol to ensure healthy, viable tissue. Pay close attention to the temperature and oxygenation of your solutions.
Inconsistent recording parameters: Variations in recording depth, electrode placement, or stimulation intensity can introduce variability.Standardize your recording procedures as much as possible. Monitor and record all experimental parameters for each experiment.
Unexpected effects on inhibitory neurons Off-target effects at high concentrations: At very high concentrations, the selectivity of this compound may be reduced.Perform a dose-response curve to determine the optimal concentration that provides selective inhibition of excitatory neurons.
Translating to In Vivo Models
Issue Possible Cause Suggested Action
Reduced efficacy in vivo compared to ex vivo findings Poor blood-brain barrier (BBB) penetration: this compound may not efficiently cross the BBB to reach its target in the central nervous system.Investigate the physicochemical properties of this compound to predict its BBB permeability. Consider co-administration with a BBB permeabilizer in preclinical models, if appropriate.
Rapid metabolism or clearance: The compound may be quickly metabolized or cleared from the body, resulting in a short duration of action.Conduct pharmacokinetic studies to determine the half-life and clearance rate of this compound. Adjust the dosing regimen accordingly.
Unforeseen side effects in vivo Off-target effects in other organs: The compound may interact with other targets in the body, leading to unexpected physiological effects.Perform a comprehensive safety pharmacology screen to identify potential off-target activities.
Complex network effects: The inhibition of NaV1.2 and NaV1.6 in a whole animal may lead to complex, network-level effects not observed in isolated brain slices.Utilize in vivo electrophysiology or imaging techniques to monitor the effects of this compound on brain-wide network activity.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound and a Related Compound

CompoundTarget ChannelIC50 (µM)95% Confidence Interval (µM)
This compound NaV1.20.01090.00968 - 0.0122
NaV1.60.01030.00921 - 0.0115
XPC-7224 NaV1.60.0780.072 - 0.085

Data sourced from a 2023 bioRxiv preprint.[1]

Experimental Protocols

Ex Vivo Brain Slice Preparation and Electrophysiology for Seizure Models

This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiological recordings.

Materials:

  • Slicing solution (e.g., ice-cold, oxygenated NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recording, continuously bubbled with 95% O2 / 5% CO2

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Recovery chamber

  • Recording chamber with perfusion system

  • Electrophysiology rig (amplifier, digitizer, micromanipulators, microscope)

  • Glass capillaries for recording electrodes

  • Inducing agent for epileptiform activity (e.g., 4-AP, 0-Mg2+ aCSF)

Procedure:

  • Anesthesia and Perfusion: Anesthetize the animal according to approved institutional protocols. Perform transcardial perfusion with ice-cold, oxygenated slicing solution.

  • Brain Extraction and Slicing: Rapidly dissect the brain and mount it on the vibratome stage. Submerge the brain in ice-cold, oxygenated slicing solution. Cut coronal or sagittal slices to the desired thickness (typically 300-400 µm).

  • Slice Recovery: Transfer the slices to a recovery chamber containing aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes. Then, allow the slices to equilibrate at room temperature for at least 1 hour before recording.

  • Recording Setup: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

  • Induction of Epileptiform Activity: To induce seizure-like events, switch the perfusion to aCSF containing the inducing agent (e.g., 4-aminopyridine (B3432731) [4-AP] or magnesium-free aCSF).

  • Electrophysiological Recording: Using a glass microelectrode filled with aCSF, obtain extracellular field potential recordings from the brain region of interest. For whole-cell patch-clamp recordings, use an appropriate internal solution and obtain a gigaseal on a target neuron.

  • Application of this compound: After establishing a stable baseline of epileptiform activity, perfuse the slice with aCSF containing the desired concentration of this compound.

  • Data Analysis: Record and analyze the changes in the frequency, amplitude, and duration of the epileptiform discharges before and after the application of this compound.

Whole-Cell Patch-Clamp Analysis of NaV Channel Inhibition

This protocol outlines the general steps for assessing the effect of this compound on voltage-gated sodium currents using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing the target NaV channels (e.g., HEK293 cells transfected with NaV1.2 or NaV1.6)

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Patch-clamp rig (as described above)

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Preparation: Plate the cells on coverslips suitable for microscopy and recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Obtaining a Gigaseal: Under visual guidance with a microscope, carefully approach a cell with the patch pipette. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recordings: Clamp the cell membrane at a holding potential where NaV channels are in a closed state (e.g., -100 mV).

  • Voltage Protocols: Apply a series of voltage steps to elicit and measure sodium currents. To assess state-dependent inhibition, use protocols that modulate the proportion of channels in the resting, open, and inactivated states.

  • Application of this compound: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Record the sodium currents before and after drug application. Analyze the changes in peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation to characterize the inhibitory effects of this compound.

Mandatory Visualizations

XPC5462_Mechanism_of_Action cluster_neuron Excitatory Pyramidal Neuron NaV1_2 NaV1.2 Channel Action_Potential Action Potential Propagation NaV1_2->Action_Potential Excitability Neuronal Hyperexcitability NaV1_6 NaV1.6 Channel NaV1_6->Action_Potential Action_Potential->Excitability Increased Firing XPC5462 This compound XPC5462->NaV1_2 Inhibits (Inactivated State) XPC5462->NaV1_6 Inhibits (Inactivated State)

Caption: Mechanism of action of this compound on excitatory neurons.

ExVivo_Workflow cluster_prep Slice Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthesia & Perfusion A2 Brain Extraction A1->A2 A3 Vibratome Slicing A2->A3 A4 Slice Recovery A3->A4 B1 Transfer Slice to Recording Chamber A4->B1 B2 Induce Epileptiform Activity (Baseline) B1->B2 B3 Electrophysiological Recording B2->B3 B4 Perfuse with This compound B3->B4 Establish Baseline B5 Record Post-Drug Activity B4->B5 C1 Compare Pre- and Post-Drug Activity B5->C1 C2 Quantify Changes in Seizure Parameters C1->C2 Troubleshooting_Guide Start Start: No effect of this compound observed Q1 Is the drug concentration correct and perfusion time adequate? Start->Q1 S1 Solution: Verify concentration and increase perfusion time. Q1->S1 No Q2 Does the neuronal population express NaV1.2/1.6? Q1->Q2 Yes A1_Yes Yes A1_No No S2 Solution: Confirm channel expression or choose a different brain region. Q2->S2 No Q3 Is the stimulation protocol sufficient to induce inactivated channel states? Q2->Q3 Yes A2_Yes Yes A2_No No S3 Solution: Increase stimulation frequency or use a depolarizing prepulse. Q3->S3 No End Consult Further Technical Support Q3->End Yes A3_Yes Yes A3_No No

References

Validation & Comparative

A Comparative Guide to XPC-5462: Unraveling its Selectivity Against NaV1.1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of XPC-5462's performance against other voltage-gated sodium (NaV) channel inhibitors, with a focus on its selectivity for the NaV1.1 channel subtype. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Executive Summary

This compound is a small molecule inhibitor of voltage-gated sodium channels that demonstrates significant selectivity for NaV1.2 and NaV1.6 subtypes over NaV1.1.[1][2][3] This is a noteworthy characteristic, as NaV1.1 channels are predominantly expressed in inhibitory neurons, and their blockade is associated with adverse neurological effects.[1][2][3] By sparing NaV1.1, this compound presents a promising profile for therapeutic applications where the selective inhibition of excitatory neuronal activity is desired.[1][2] In contrast, many currently available NaV-targeting antiseizure medications are non-selective, which can limit their efficacy and therapeutic window.[2][3]

Performance Comparison

The selectivity of this compound has been quantified using electrophysiological assays, with the resulting IC50 values highlighting its potency and selectivity. Below is a summary of its performance compared to other NaV channel inhibitors.

CompoundTarget NaV Subtype(s)NaV1.1 IC50 (µM)NaV1.2 IC50 (µM)NaV1.6 IC50 (µM)Selectivity for NaV1.2/1.6 over NaV1.1
This compound NaV1.2 and NaV1.6>100.0109 0.0103 >100-fold[1][2]
XPC-7224 NaV1.6>10>100.078>100-fold[4]
Phenytoin Non-selective---Non-selective[1]
Carbamazepine Non-selective---Non-selective[1]

Table 1: Comparative inhibitory potency (IC50) of this compound and other NaV channel modulators. Data derived from whole-cell patch-clamp electrophysiology experiments.[4]

Experimental Protocols

The determination of this compound's selectivity and potency relies on established electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology:

This is the gold-standard method for characterizing the activity of ion channels. The general protocol involves:

  • Cell Culture: Mammalian cells (e.g., HEK293) are transiently or stably transfected to express the specific human NaV channel subtype of interest (e.g., NaV1.1, NaV1.2, NaV1.6).

  • Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A tight seal is formed between the pipette and the membrane.

  • Membrane Rupture: The patch of membrane under the pipette is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is held at a specific voltage (holding potential) by the patch-clamp amplifier.

  • Channel Activation: A series of voltage steps are applied to the cell to elicit the opening (activation) and subsequent closing (inactivation) of the NaV channels.

  • Current Measurement: The flow of ions through the channels generates a measurable electrical current, which is recorded by the amplifier.

  • Compound Application: A known concentration of the test compound (e.g., this compound) is applied to the cell.

  • Data Analysis: The effect of the compound on the channel's current is measured and used to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the channel's activity.

To accurately measure subtype selectivity, it is crucial to control the channel's state. Concentration-response curves are typically measured at holding potentials where the channels are maintained in a fully inactivated state to ensure equivalent state occupancy for compound binding across different subtypes.[4]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of NaV1.1 channels, the following diagrams are provided.

Experimental workflow for assessing compound selectivity.

G cluster_0 Neuronal Signaling cluster_1 Pharmacological Intervention cluster_2 Pathophysiological Consequence A Action Potential Initiation B NaV1.1 Channel (Inhibitory Neurons) A->B C NaV1.2 / NaV1.6 Channels (Excitatory Neurons) A->C D GABAergic Inhibition B->D Facilitates E Glutamatergic Excitation C->E Facilitates F Neuronal Excitability Balance D->F Contributes to E->F Contributes to I Hyperexcitability (e.g., Seizures) F->I Imbalance leads to G This compound G->C Inhibits H Non-selective NaV Blockers (e.g., Phenytoin, Carbamazepine) H->B Inhibits H->C Inhibits

References

A Comparative Analysis of Novel NaV Channel Inhibitors: XPC-5462 and XPC-7724

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two novel small molecule inhibitors of voltage-gated sodium (NaV) channels, XPC-5462 and XPC-7724. These compounds represent a new therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. By selectively targeting specific NaV channel subtypes, they aim to offer improved efficacy and a better safety profile compared to existing non-selective NaV-targeting antiseizure medications (ASMs).

Introduction

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[1][2] Non-selective inhibition of NaV channels is a clinically validated approach for seizure control. However, the lack of selectivity of current ASMs among the principal brain channel subtypes (NaV1.1, NaV1.2, and NaV1.6) may limit their therapeutic window and contribute to adverse effects.[1][2] this compound and XPC-7724 were developed to address this limitation through selective inhibition of NaV channels predominantly expressed in excitatory neurons.[1][2]

Mechanism of Action

Both this compound and XPC-7724 act by binding to and stabilizing the inactivated state of NaV channels.[1][2][3] This mechanism of action leads to a reduction in the number of available channels that can open in response to depolarization, thereby suppressing neuronal excitability. A key distinction from many existing ASMs is their significantly slower binding kinetics and longer residency times on the channel.[1][2][3]

The primary difference between the two compounds lies in their selectivity profile:

  • XPC-7724 is a potent and selective inhibitor of the NaV1.6 channel subtype.[4]

  • This compound is a potent dual inhibitor of both NaV1.2 and NaV1.6 channel subtypes.[4]

Both compounds exhibit over 100-fold selectivity against NaV1.1 channels, which are primarily located in inhibitory interneurons.[1][2] This selective sparing of inhibitory neuronal activity is a key design feature intended to improve the therapeutic index.[1][2]

cluster_ExcitatoryNeuron Excitatory Pyramidal Neuron cluster_InhibitoryNeuron Inhibitory Interneuron NaV1.2 NaV1.2 ActionPotential_E Action Potential Firing NaV1.2->ActionPotential_E NaV1.6 NaV1.6 NaV1.6->ActionPotential_E NeuronalHyperexcitability NeuronalHyperexcitability ActionPotential_E->NeuronalHyperexcitability Contributes to NaV1.1 NaV1.1 ActionPotential_I Action Potential Firing NaV1.1->ActionPotential_I ActionPotential_I->NeuronalHyperexcitability Suppresses This compound This compound This compound->NaV1.2 Inhibits This compound->NaV1.6 Inhibits XPC-7724 XPC-7724 XPC-7724->NaV1.6 Inhibits

Caption: Signaling pathway of this compound and XPC-7724 in neurons.

Comparative Performance Data

The following tables summarize the key in vitro performance characteristics of this compound and XPC-7724.

Table 1: In Vitro Potency (IC50)
CompoundTargetIC50 (µM)Confidence Interval (95%)
XPC-7724 NaV1.60.0780.072–0.085
This compound NaV1.20.01090.00968–0.0122
NaV1.60.01030.00921–0.0115

Data sourced from Dean et al., ACS Chemical Neuroscience, 2024.

Table 2: Binding Kinetics
CompoundParameterValue (seconds)
XPC-7724 Tslow (Recovery from Inactivation)~20
This compound Tslow (Recovery from Inactivation)~20

Tslow represents the slow component of recovery from inactivation, indicative of the drug unbinding rate. Data sourced from Dean et al., ACS Chemical Neuroscience, 2024.

Ex Vivo Efficacy

In ex vivo brain slice models, both compounds demonstrated selective inhibition of action potential firing in cortical excitatory pyramidal neurons while sparing fast-spiking inhibitory interneurons.[1] However, a key difference in their efficacy was observed in seizure models. This compound was found to suppress epileptiform activity in 0-Mg²⁺- or 4-AP-induced brain slice seizure models, whereas XPC-7724 did not show this effect.[1][2] This suggests that the dual inhibition of both NaV1.2 and NaV1.6 may be necessary to control seizure-like activity in these ex vivo models.[1][2]

cluster_Workflow Ex Vivo Brain Slice Seizure Model Workflow cluster_Results Observed Outcomes SlicePrep Brain Slice Preparation Incubation Incubation with Compound (this compound or XPC-7724) SlicePrep->Incubation Induction Seizure Induction (0-Mg2+ or 4-AP) Incubation->Induction Recording Electrophysiological Recording Induction->Recording Analysis Analysis of Epileptiform Activity Recording->Analysis XPC-5462_Result Suppression of Epileptiform Activity Analysis->XPC-5462_Result with this compound XPC-7724_Result No Suppression of Epileptiform Activity Analysis->XPC-7724_Result with XPC-7724

Caption: Experimental workflow for the ex vivo brain slice seizure model.

In Vivo and Clinical Context

Direct comparative in vivo studies for this compound and XPC-7724 are not publicly available. However, a related compound, NBI-921352, which has a similar selective NaV1.6 inhibitor profile to XPC-7724, has been evaluated in preclinical and clinical settings.

Preclinical studies of NBI-921352 demonstrated efficacy in rodent seizure models, showing a better therapeutic index than conventional ASMs.[5] However, a Phase 2 clinical trial of NBI-921352 for focal onset seizures in adults failed to demonstrate a meaningful reduction in seizure frequency, and its development for this indication has been discontinued (B1498344). Neurocrine Biosciences is continuing to evaluate NBI-921352 for SCN8A-developmental epileptic encephalopathy. The development status of this compound is listed as discontinued at the preclinical stage.

Experimental Protocols

In Vitro Electrophysiology
  • Cell Lines: HEK-293 cells stably expressing human NaV channel subtypes (hNaV1.1, hNaV1.2, hNaV1.6, etc.).

  • Method: Automated patch-clamp electrophysiology was used to measure the potency of the compounds.

  • Protocol:

    • Cells were cultured under standard conditions.

    • On the day of the experiment, cells were dissociated and plated onto the patch-clamp instrument.

    • Whole-cell voltage-clamp recordings were established.

    • A voltage protocol was applied to elicit sodium currents. To determine the IC50 for the inactivated state, the membrane potential was held at a level that produces approximately 50% steady-state inactivation.

    • Compounds were perfused at various concentrations for a sufficient duration (e.g., 20 minutes) to reach steady-state block.

    • The magnitude of the sodium current was measured before and after compound application.

    • Concentration-response curves were generated, and IC50 values were calculated using a standard Hill equation fit.

    • Full inhibition was determined at the end of each experiment by applying a saturating concentration of a non-selective sodium channel blocker like tetrodotoxin (B1210768) (TTX).[1]

Ex Vivo Brain Slice Electrophysiology
  • Animal Model: Acute brain slices were prepared from mice.

  • Method: Whole-cell patch-clamp recordings from neurons in layer 5 of the somatosensory cortex.

  • Protocol:

    • Mice were anesthetized and transcardially perfused with a protective cutting solution.

    • The brain was rapidly removed and sectioned into coronal slices (e.g., 300 µm thick) using a vibratome.

    • Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) at room temperature.

    • For recordings, a single slice was transferred to a recording chamber and continuously perfused with aCSF.

    • Pyramidal neurons and fast-spiking interneurons were visually identified using infrared differential interference contrast microscopy.

    • Current-clamp recordings were performed to measure action potential firing in response to depolarizing current injections of increasing amplitude.

    • A baseline recording was established, after which the compound (this compound or XPC-7724) was bath-applied for a set duration (e.g., 10 minutes).

    • The current injection protocol was repeated, and the change in the number of action potentials was quantified.[1]

Summary and Conclusion

This compound and XPC-7724 are novel, potent, and selective inhibitors of NaV channels with distinct selectivity profiles. XPC-7724 selectively targets NaV1.6, while this compound is a dual inhibitor of NaV1.2 and NaV1.6. Both compounds demonstrate a desirable pharmacological profile by sparing NaV1.1 channels, which are crucial for inhibitory neurotransmission.

The key findings from the preclinical data are:

  • Potency: this compound is more potent than XPC-7724 on their common target, NaV1.6, and also potently inhibits NaV1.2.

  • Kinetics: Both compounds exhibit slow binding kinetics, suggesting a prolonged duration of action at the molecular level.

  • Ex Vivo Efficacy: The dual inhibition of NaV1.2 and NaV1.6 by this compound was effective in an ex vivo seizure model, unlike the selective NaV1.6 inhibition by XPC-7724. This suggests that targeting both NaV1.2 and NaV1.6 may be a more effective strategy for seizure suppression.

The clinical development landscape for selective NaV inhibitors is challenging, as evidenced by the discontinuation of the related compound NBI-921352 for focal onset seizures. Nevertheless, the detailed preclinical comparison of this compound and XPC-7724 provides valuable insights for the continued development of next-generation, selective NaV channel inhibitors for the treatment of epilepsy and other neurological disorders. The data underscore the potential importance of a dual NaV1.2/1.6 inhibitory profile for achieving robust anti-epileptiform activity.

References

Comparative Analysis of XPC-5462: A Guide to its Preclinical Effects on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical data available for XPC-5462, a novel voltage-gated sodium channel (NaV) inhibitor. The information is intended for researchers, scientists, and professionals in drug development interested in the comparative pharmacology of sodium channel modulators. The data presented here is based on publicly available research and aims to facilitate an objective evaluation of this compound's performance against other relevant compounds.

Mechanism of Action: Selective Inhibition of Excitatory Neuronal Activity

This compound represents a new class of small molecule compounds that function as potent dual inhibitors of the NaV1.2 and NaV1.6 sodium channel subtypes.[1][2][3][4] These channels are predominantly expressed in excitatory pyramidal neurons.[1][2][3][4] A key differentiator of this compound is its greater than 100-fold molecular selectivity against NaV1.1 channels, which are primarily located in inhibitory interneurons.[1][2][3][4] This selective targeting allows this compound to down-regulate excitatory circuits while preserving the activity of inhibitory neurons, a desirable property for maintaining the balance of excitation and inhibition in the brain.[1][2][5] In contrast, older, non-selective anti-seizure medications (ASMs) like carbamazepine (B1668303) (CBZ) and phenytoin (B1677684) (PHY) inhibit NaV1.1, NaV1.2, and NaV1.6 indiscriminately.[2][3]

The mechanism of this compound involves binding to and stabilizing the inactivated state of the NaV channels.[1][3][4] This leads to a reduction in the activity of excitatory neurons.[1][3][4]

cluster_Excitatory Excitatory Neuron cluster_Inhibitory Inhibitory Neuron NaV1.2 NaV1.2 Action_Potential_exc Action Potential Firing NaV1.2->Action_Potential_exc NaV1.6_exc NaV1.6 NaV1.6_exc->Action_Potential_exc NaV1.1 NaV1.1 Action_Potential_inh Action Potential Firing NaV1.1->Action_Potential_inh This compound This compound This compound->NaV1.2 Inhibits This compound->NaV1.6_exc Inhibits Non-selective_ASMs Carbamazepine, Phenytoin Non-selective_ASMs->NaV1.2 Inhibits Non-selective_ASMs->NaV1.6_exc Inhibits Non-selective_ASMs->NaV1.1 Inhibits

Caption: Selective inhibition of NaV channels by this compound.

Comparative Quantitative Data

The following tables summarize the key quantitative data comparing this compound with the selective NaV1.6 inhibitor XPC-7224, and the non-selective inhibitors carbamazepine and phenytoin.

Table 1: Potency (IC50) on NaV Subtypes

CompoundNaV1.2 IC50 (µM)NaV1.6 IC50 (µM)Selectivity vs. NaV1.1
This compound 0.0109[1][2][5]0.0103[1][2][5]>100-fold[1][2][3][4]
XPC-7224 >100.078[1][2]>100-fold[1][2][3][4]
Carbamazepine 28.331.9Non-selective
Phenytoin 12.316.2Non-selective

Table 2: Kinetic Properties

CompoundBinding Kinetics (Tobs, seconds)Recovery from Inactivation (Tslow, seconds)
This compound 36.8[1][5]~20[2][5]
XPC-7224 84[1][5]~20[2][5]
Carbamazepine 0.29[1][5]No slow component[2][5]
Phenytoin 1.86[1][5]~3[2][5]

Table 3: Cellular Effects on Neuronal Firing

CompoundConcentrationEffect on Excitatory Pyramidal NeuronsEffect on Inhibitory Interneurons
This compound 150 nMSignificantly inhibited action potential firing[1][2]Spared[1][2]
XPC-7224 500 nMSignificantly inhibited action potential firing[1][2]Spared[1][2]
Carbamazepine 100 µMSignificantly inhibited action potential firing[1][2]Significantly inhibited[1][2]

Experimental Protocols

The data presented above were generated using a combination of electrophysiological techniques on both heterologous expression systems and native neurons. The following is a summary of the key experimental methodologies described in the cited literature.

Heterologous Expression Electrophysiology (for IC50 and Kinetics)
  • Cell Lines: Stable cell lines transfected with expression vectors containing the full-length cDNA for specific human sodium channel α-subunits were used.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed.

  • IC50 Determination: Concentration-response curves were generated by holding the cells at potentials where the channels are in a fully inactivated state.

  • Kinetic Measurements:

    • Binding Kinetics (Tobs): The rate of inhibition was measured at approximately three times the IC50 concentration for each compound. The data were fitted with a single exponential function to determine the time constant of observed inhibition (Tobs).

    • Recovery from Inactivation (Tslow): The time-dependence of recovery from inactivation was measured in the presence of the compounds. The data were fitted with a double exponential function to determine the slow component of recovery (Tslow).

Brain Slice Electrophysiology (for Neuronal Firing)
  • Tissue Preparation: Brain slices were prepared from the somatosensory cortex of mice.

  • Neuron Identification: Excitatory pyramidal neurons and fast-spiking inhibitory interneurons in layer 5 were identified based on their electrophysiological properties.

  • Action Potential Firing: The intrinsic excitability of neurons was assessed by injecting depolarizing current steps and measuring the number of action potentials fired.

  • Compound Application: The effects of this compound, XPC-7224, and carbamazepine on action potential firing were determined by bath application of the compounds at specified concentrations.

cluster_Workflow General Experimental Workflow Start Start Cell_Culture Stable cell line culture with specific NaV subtype Start->Cell_Culture Brain_Slice_Prep Prepare acute brain slices Start->Brain_Slice_Prep Patch_Clamp_Setup Whole-cell patch-clamp recording setup Cell_Culture->Patch_Clamp_Setup IC50_Protocol Apply varying concentrations of compound (e.g., this compound) Patch_Clamp_Setup->IC50_Protocol Kinetics_Protocol Apply compound and measure on-rate and off-rate Patch_Clamp_Setup->Kinetics_Protocol IC50_Analysis Generate concentration-response curve and calculate IC50 IC50_Protocol->IC50_Analysis End End IC50_Analysis->End Kinetics_Analysis Calculate T_obs and T_slow Kinetics_Protocol->Kinetics_Analysis Kinetics_Analysis->End Neuron_Recording Record from excitatory and inhibitory neurons Brain_Slice_Prep->Neuron_Recording AP_Firing_Protocol Apply compound and measure action potential firing Neuron_Recording->AP_Firing_Protocol AP_Analysis Compare firing rates before and after compound application AP_Firing_Protocol->AP_Analysis AP_Analysis->End

References

A Comparative Guide to XPC-5462 and Other NaV1.2/NaV1.6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of XPC-5462, a dual inhibitor of the voltage-gated sodium channels NaV1.2 and NaV1.6, with other relevant inhibitors. The information is supported by experimental data to assist in the evaluation and selection of compounds for research and development in neurological disorders such as epilepsy.

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in neurons.[1] Specifically, NaV1.2 and NaV1.6 are the predominant subtypes in excitatory neurons, making them key targets for therapeutic intervention in hyperexcitability disorders.[1][2] In contrast, NaV1.1 is primarily expressed in inhibitory interneurons.[1][2] Traditional anti-seizure medications (ASMs) like carbamazepine (B1668303) and phenytoin (B1677684) are non-selective NaV inhibitors, which can lead to a limited therapeutic window and adverse effects.[1][3] this compound represents a newer class of inhibitors with a distinct mechanism and selectivity profile.[1][4]

Mechanism of Action: A Tale of Two Sites

This compound and related compounds differ fundamentally from traditional NaV inhibitors in their binding site and mechanism. While classic ASMs like phenytoin and carbamazepine act as pore blockers, this compound is an aryl sulfonamide that targets the voltage-sensing domain of domain IV (VSD-IV) of the NaV channel.[1][3][5] It specifically interacts with a critical positively charged arginine residue (R4) on the S4 segment of VSD-IV.[1][5] This binding stabilizes the inactivated state of the channel, thereby reducing neuronal excitability.[3][5][6] This distinct mechanism contributes to its unique pharmacological properties, including high potency and state-dependence.[1][5]

cluster_channel NaV Channel cluster_inhibitors Inhibitors cluster_effect Effect Pore Pore (Domain I-IV) VSD_IV VSD-IV Reduce_Excitability Reduces Neuronal Excitability Pore->Reduce_Excitability results in S4_helix S4 Helix Stabilize_Inactivated Stabilizes Inactivated State S4_helix->Stabilize_Inactivated leads to XPC_5462 This compound XPC_5462->S4_helix Binds to R4 residue Traditional_ASMs Traditional ASMs (e.g., Phenytoin, Carbamazepine) Traditional_ASMs->Pore Blocks pore

Figure 1: Mechanism of Action Comparison

Quantitative Comparison of Inhibitor Potency

The potency of this compound has been evaluated against other NaV inhibitors using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of this compound for its target channels compared to traditional ASMs.

CompoundTargetIC50 (µM)95% Confidence Interval (µM)
This compound hNaV1.20.01090.00968 - 0.0122
hNaV1.6 0.0103 0.00921 - 0.0115
XPC-7224hNaV1.60.0780.072 - 0.085
Phenytoin (PHY)hNaV1.612.110.3 - 14.2
Carbamazepine (CBZ)hNaV1.617.013.4 - 21.7
Data sourced from electrophysiology experiments on human NaV channels expressed in HEK293 cells.[1][5]

Selectivity Profile

A key advantage of this compound is its selectivity for NaV1.2 and NaV1.6, the primary channels in excitatory neurons, while sparing NaV1.1, which is predominantly found in inhibitory neurons.[1][4] This selectivity is hypothesized to lead to a wider therapeutic index by preserving inhibitory neuronal function.[1][4]

CompoundSelectivity for NaV1.6 vs. NaV1.1Selectivity for NaV1.6 vs. NaV1.5 (Cardiac)
This compound >100-fold>100-fold
XPC-7224>100-fold>100-fold
Phenytoin (PHY)Non-selectiveNon-selective
Carbamazepine (CBZ)Non-selectiveNon-selective
Data based on comparative IC50 values.[1][7]

Kinetic Properties: A Slower, More Stable Interaction

This compound exhibits significantly different binding kinetics compared to traditional pore-blocking ASMs. It has a slower rate of inhibition onset and a much longer residency time, suggesting a more stable interaction with the channel.[1][5][8] This is reflected in the time constant of inhibition (Tobs) and the slow recovery from inactivation (Tslow).

CompoundTobs (seconds)Tslow (seconds)
This compound 36.8~20
XPC-722484~20
Phenytoin (PHY)1.86~3
Carbamazepine (CBZ)0.29No slow component observed
Tobs measured at approximately 3x IC50. Tslow reflects the slow component of recovery from inactivation.[1][3]

Efficacy in Preclinical Seizure Models

The functional consequence of these pharmacological differences is evident in ex vivo seizure models. This compound has been shown to effectively suppress epileptiform activity, highlighting the potential therapeutic benefit of dual NaV1.2 and NaV1.6 inhibition.

CompoundEffect on Excitatory NeuronsEffect on Inhibitory InterneuronsEfficacy in Ex Vivo Seizure Models
This compound Suppressed action potential firingSparedSignificantly reduced epileptiform discharges
XPC-7224Suppressed action potential firingSparedNo significant effect
Carbamazepine (CBZ)Suppressed action potential firingNot specifiedSignificantly reduced epileptiform discharges
Ex vivo experiments conducted on brain slices.[1][4][8] Interestingly, the selective NaV1.6 inhibitor XPC-7224 did not significantly suppress seizure-like activity in these models, suggesting that targeting both NaV1.2 and NaV1.6 may be more effective in certain contexts.[1][7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The electrophysiological data presented were primarily obtained using whole-cell patch-clamp recordings from human embryonic kidney (HEK293) cells stably expressing the specific human NaV channel subtypes.

cluster_workflow Electrophysiology Workflow Start HEK293 cells expressing hNaV1.x Patch Whole-cell patch clamp configuration Start->Patch Voltage Apply voltage protocols (e.g., for inactivation, recovery) Patch->Voltage Record Record ionic currents Voltage->Record Compound Bath application of compound (e.g., this compound) Record->Compound Analysis Data analysis: - IC50 determination - Kinetic parameter calculation Record->Analysis Compound->Record

Figure 2: Electrophysiological Recording Workflow
  • Cell Culture: HEK293 cells stably transfected with cDNA for the desired human NaV channel alpha-subunit were cultured in standard media.

  • Electrophysiology: Whole-cell voltage-clamp recordings were performed at room temperature. The external solution typically contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4. The internal pipette solution contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to a pH of 7.3.

  • Voltage Protocols:

    • IC50 Determination: To determine the potency of the compounds on the inactivated state, cells were held at a voltage that produces approximately 50% steady-state inactivation (V0.5). A test pulse was applied to elicit sodium currents, and the inhibition by different compound concentrations was measured.

    • Kinetics of Inhibition: The rate of inhibition was measured by holding the cell at the V0.5 and applying test pulses over time in the presence of the compound.

    • Recovery from Inactivation: To measure the time course of recovery, channels were inactivated with a depolarizing pulse, followed by a variable duration recovery pulse to a hyperpolarized potential before a test pulse.

  • Data Analysis: Concentration-response curves were fitted with a Hill equation to determine IC50 values. Time courses of inhibition and recovery were fitted with exponential functions.

Ex Vivo Brain Slice Electrophysiology

To assess the effects of the inhibitors on neuronal networks, recordings were performed on acute brain slices.

  • Slice Preparation: Acute coronal slices (e.g., 300 µm thick) were prepared from the somatosensory cortex of rodents.

  • Recording: Action potential firing of excitatory and inhibitory neurons in layer 5 of the cortex was recorded in response to current injections.

  • Seizure Models: Seizure-like activity was induced by perfusing the slices with a solution containing 0 Mg2+ or 4-aminopyridine (B3432731) (4-AP). The effects of the compounds on the frequency and duration of epileptiform discharges were quantified.

Conclusion

This compound represents a significant advancement in the development of NaV channel inhibitors. Its dual targeting of NaV1.2 and NaV1.6, coupled with a distinct mechanism of action that favors the inactivated state, results in high potency and selectivity. The preclinical data suggest that this profile may translate into improved efficacy and a better safety margin compared to non-selective, pore-blocking agents. The slower kinetics of this compound also point to a potentially more sustained modulatory effect on neuronal firing. Further investigation is warranted to fully elucidate the therapeutic potential of this and other VSD-IV-targeting NaV inhibitors.

References

Confirming In Vivo Target Engagement of XPC-5462: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the in vivo target engagement of XPC-5462, a novel dual inhibitor of the voltage-gated sodium channels NaV1.2 and NaV1.6. The document outlines experimental data comparing this compound with other relevant sodium channel inhibitors and provides detailed protocols for key in vivo assays.

Introduction to this compound and Target Engagement

This compound is a state-dependent inhibitor that preferentially binds to the inactivated state of NaV1.2 and NaV1.6 channels.[1][2][3][4] These channels are crucial for the initiation and propagation of action potentials in excitatory neurons, making them key targets for anti-seizure medications.[2][3][4] Confirming that a compound like this compound reaches and interacts with its intended targets in a living organism is a critical step in drug development. This process, known as target engagement, provides direct evidence of a drug's mechanism of action and is essential for correlating pharmacokinetic and pharmacodynamic relationships.

While direct measurement of target occupancy in vivo using techniques like Positron Emission Tomography (PET) or Cellular Thermal Shift Assay (CETSA) for NaV channel inhibitors remains challenging due to the lack of specific PET ligands and established CETSA protocols for these membrane proteins, a strong correlation between the unbound brain concentration of a compound and its pharmacological effect in validated animal models is a widely accepted surrogate for target engagement.

Comparison of In Vivo Efficacy as a Measure of Target Engagement

The most direct evidence for in vivo target engagement of this compound comes from preclinical seizure models in rodents. In these models, the concentration of the drug in the brain required to produce a therapeutic effect (e.g., protection from seizures) is measured and compared to its in vitro potency against the target channels. A strong correlation between these values provides compelling evidence of on-target activity.

The following table summarizes the in vivo efficacy of this compound in the maximal electroshock (MES) seizure model in mice, compared to a selective NaV1.6 inhibitor (XPC-7224) and two non-selective NaV channel inhibitors (phenytoin and carbamazepine).

CompoundPrimary Target(s)In Vitro IC50 (hNaV1.6)In Vitro IC50 (hNaV1.2)Mouse MES Brain EC50Mouse MES Plasma EC50
This compound NaV1.2 / NaV1.6 0.0103 µM [4]0.0109 µM [4]0.21 µM [1]0.93 µM [1]
XPC-7224NaV1.60.078 µM[4]>10 µM[4]0.29 µM[1]3.8 µM[1]
PhenytoinNon-selective NaV~5 µM[1]~4 µM[1]14 µM[1]11 µM[1]
CarbamazepineNon-selective NaV~27 µM[1]~30 µM[1]38 µM[1]34 µM[1]

Table 1: Comparison of in vitro potency and in vivo efficacy of selected NaV channel inhibitors.

The data clearly demonstrates that this compound is significantly more potent in vivo than the traditional, non-selective drugs, which aligns with its high in vitro potency for NaV1.2 and NaV1.6. The strong correlation between the low nanomolar in vitro IC50 values and the sub-micromolar in vivo brain EC50 provides robust, albeit indirect, evidence of target engagement.

Experimental Protocols

Confirmation of in vivo target engagement for anti-seizure medications like this compound relies on well-validated animal models. The following are detailed protocols for two commonly used assays.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive device with corneal electrodes

  • Saline solution with a topical anesthetic (e.g., 0.5% tetracaine)

  • Test compound (this compound), vehicle, and positive control (e.g., phenytoin)

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., oral gavage).

  • At the time of predicted peak effect, apply the anesthetic/saline solution to the animal's corneas.

  • Place the corneal electrodes on the eyes.

  • Deliver a high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • The effective dose 50 (ED50) is calculated as the dose that protects 50% of the animals from the seizure endpoint.

6-Hz Psychomotor Seizure Test

The 6-Hz test is a model of therapy-resistant partial seizures.

Materials:

  • Mice

  • Electroconvulsive device with corneal electrodes

  • Saline solution with a topical anesthetic

  • Test compound, vehicle, and positive control

Procedure:

  • Administer the test compound, vehicle, or positive control.

  • At the time of predicted peak effect, apply the anesthetic/saline solution to the corneas.

  • Deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 mA or 44 mA).

  • Observe the animal for a characteristic seizure phenotype, which includes a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

  • Protection is defined as the absence of this seizure behavior.

  • The ED50 is calculated as the dose that protects 50% of the animals.

Visualizing Pathways and Workflows

To better understand the context of this compound's action and the methods used to confirm its target engagement, the following diagrams are provided.

Signaling_Pathway cluster_membrane Neuronal Membrane NaV1.2_NaV1.6 NaV1.2 / NaV1.6 Channels (Inactivated State) Action_Potential_Block Blockade of Action Potential Propagation NaV1.2_NaV1.6->Action_Potential_Block Inhibition XPC_5462 This compound XPC_5462->NaV1.2_NaV1.6 Binds to VSD-IV Reduced_Excitability Reduced Neuronal Hyperexcitability Action_Potential_Block->Reduced_Excitability Seizure_Protection Protection from Seizures Reduced_Excitability->Seizure_Protection

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_animal_studies In Vivo Seizure Model cluster_analysis Data Analysis Animal_Dosing Administer this compound or Comparator Seizure_Induction Induce Seizures (MES or 6-Hz) Animal_Dosing->Seizure_Induction Behavioral_Assessment Assess Seizure Phenotype (Protection vs. Seizure) Seizure_Induction->Behavioral_Assessment Brain_Concentration Measure Brain and Plasma Concentrations (LC-MS/MS) Behavioral_Assessment->Brain_Concentration EC50_Calculation Calculate Brain EC50 Brain_Concentration->EC50_Calculation Correlation Correlate with In Vitro Potency EC50_Calculation->Correlation

Caption: Experimental workflow for in vivo target engagement.

Logical_Relationship In_Vitro_Potency High In Vitro Potency (IC50) Target_Engagement In Vivo Target Engagement In_Vitro_Potency->Target_Engagement Predicts In_Vivo_Efficacy High In Vivo Efficacy (Low Brain EC50) In_Vivo_Efficacy->Target_Engagement Provides Evidence for

Caption: Logical relationship of in vivo target engagement confirmation.

Conclusion

Confirming the in vivo target engagement of this compound is achieved through a combination of in vitro characterization and robust in vivo efficacy studies. The strong correlation between this compound's high potency against NaV1.2 and NaV1.6 channels in vitro and its superior efficacy in preclinical seizure models at clinically relevant brain concentrations provides compelling evidence of on-target activity in a living system. While direct binding assays in the in vivo setting are currently limited, the methodologies presented in this guide offer a validated and reliable approach for assessing the in vivo target engagement of novel NaV channel inhibitors like this compound.

References

A Head-to-Head Comparison: XPC-5462 vs. Non-Selective NaV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of XPC-5462, a selective dual inhibitor of NaV1.2 and NaV1.6 channels, against traditional non-selective voltage-gated sodium (NaV) channel inhibitors. The data presented herein is intended to offer an objective overview of their respective performance profiles, supported by experimental evidence.

Introduction to NaV Channel Inhibition

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[1][2] Non-selective NaV channel inhibitors, such as carbamazepine (B1668303) and phenytoin, have long been the cornerstone of treatment for neurological conditions like epilepsy.[3][4] These agents typically exert their effects by blocking multiple NaV subtypes, including NaV1.1, NaV1.2, and NaV1.6, which are prominently expressed in the central nervous system.[5][6]

However, the non-selective nature of these drugs can lead to a narrow therapeutic window and undesirable side effects. This is, in part, due to the indiscriminate blockade of NaV1.1 channels, which are predominantly expressed in inhibitory interneurons. Inhibition of these channels can disrupt the brain's inhibitory tone, potentially limiting efficacy.[7][8] this compound represents a novel approach, with high selectivity for NaV1.2 and NaV1.6, channels primarily located in excitatory pyramidal neurons.[6][7][8] This targeted inhibition aims to reduce neuronal hyperexcitability while preserving the function of inhibitory circuits.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several non-selective NaV inhibitors across a range of NaV channel subtypes. The data highlights the distinct selectivity profile of this compound.

CompoundNaV1.1 (µM)NaV1.2 (µM)NaV1.3 (µM)NaV1.4 (µM)NaV1.5 (µM)NaV1.6 (µM)NaV1.7 (µM)NaV1.8 (µM)
This compound >100-fold selective over NaV1.2/1.60.0109 [5][7][8]Data not availableData not availableData not available0.0103 [5][7][8]Data not availableData not available
Carbamazepine Selectively inhibits[9]>100[10]86.74[10]45.76[10]22.92[10]>100[10]46.72[10]>100[10]
Phenytoin No activity[9]Affects slow inactivation[11]Data not availableData not availableInhibits[12]No activity[9]Data not availableData not available
Lamotrigine Data not available10[13]Data not availableSelectively inhibits[9]62[13], 28.8 - 280.2 (voltage-dependent)[14][15]Data not availableSelectively inhibits[9]96[13]
Lacosamide (B1674222) Less sensitive than NaV1.7[16]Data not availableLess sensitive than NaV1.7[16]Data not available70-80[17][18]Data not availablePotent inhibitor (30 µM)[19]Data not available

Signaling Pathway and Mechanism of Action

The differential effects of selective versus non-selective NaV inhibitors can be visualized in the context of their impact on neuronal signaling.

cluster_0 Excitatory Neuron cluster_1 Inhibitory Neuron EN Action Potential Firing NaV12_16 NaV1.2 / NaV1.6 NaV12_16->EN Drives IN Inhibitory Output (GABA) IN->EN Inhibits NaV11 NaV1.1 NaV11->IN Drives XPC5462 This compound XPC5462->NaV12_16 Inhibits NonSelective Non-Selective Inhibitors (e.g., Carbamazepine) NonSelective->NaV12_16 Inhibits NonSelective->NaV11 Inhibits

Figure 1: Differential effects on neuronal circuits.

As depicted, this compound selectively targets NaV1.2 and NaV1.6 on excitatory neurons, reducing their firing rate. In contrast, non-selective inhibitors also block NaV1.1 on inhibitory neurons, which can diminish their inhibitory output and potentially counteract the desired anti-excitatory effect.

Experimental Methodologies

The following protocols outline the key experimental procedures used to generate the comparative data.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This method is employed to measure the potency of a compound in inhibiting specific NaV channel subtypes expressed in a heterologous system (e.g., HEK293 cells).

Experimental Workflow:

cluster_workflow IC50 Determination Workflow A 1. Cell Culture: HEK293 cells stably expressing the target human NaV subtype. B 2. Patch-Clamp Setup: Whole-cell configuration. Internal and external solutions prepared. A->B C 3. Data Acquisition: Voltage protocols applied to elicit NaV currents (e.g., step depolarization). B->C D 4. Compound Application: Increasing concentrations of the inhibitor are perfused. C->D E 5. Measurement: Peak sodium current is recorded at each concentration. D->E F 6. Data Analysis: Concentration-response curve is plotted. IC50 value is calculated using the Hill equation. E->F

Figure 2: Workflow for IC50 determination.

Detailed Protocol:

  • Cell Preparation: HEK293 cells stably expressing the human NaV channel subtype of interest are cultured on glass coverslips.

  • Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external physiological salt solution. Patch pipettes with a resistance of 2-4 MΩ are filled with an internal solution.

  • Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane, followed by rupture of the membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: The cell is held at a holding potential where the channels are in a resting state (e.g., -120 mV). A depolarizing voltage step is applied to elicit a sodium current. To assess state-dependent inhibition, a pre-pulse to a more depolarized potential (e.g., -70 mV) can be used to inactivate a fraction of the channels.

  • Compound Perfusion: A baseline recording is established, after which increasing concentrations of the test compound are perfused into the recording chamber.

  • Data Analysis: The peak inward sodium current is measured at each concentration and normalized to the baseline current. The resulting data are fitted with the Hill equation to determine the IC50 value.

Brain Slice Electrophysiology for Neuronal Firing

This ex vivo technique assesses the effect of a compound on the action potential firing of neurons within a more physiologically relevant brain tissue context.

Detailed Protocol:

  • Brain Slice Preparation: Acute coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., cortex or hippocampus) are prepared from rodents in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Slice Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Pyramidal neurons are visually identified using infrared differential interference contrast microscopy.

  • Current-Clamp Recording: Whole-cell current-clamp recordings are made from the identified neurons. The resting membrane potential is recorded, and a series of depolarizing current steps are injected to elicit action potential firing.

  • Compound Application: After establishing a baseline firing pattern, the test compound is bath-applied at a known concentration.

  • Data Analysis: The number of action potentials fired in response to each current injection is quantified before and after compound application to determine the effect on neuronal excitability.

Conclusion

The available data indicates that this compound possesses a distinct pharmacological profile compared to non-selective NaV inhibitors. Its high potency and selectivity for NaV1.2 and NaV1.6, coupled with its sparing of NaV1.1, suggests a potential for a more targeted therapeutic intervention in disorders characterized by neuronal hyperexcitability. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of novel NaV channel modulators. Further head-to-head studies encompassing a broader range of non-selective inhibitors and NaV subtypes will be crucial for a more complete understanding of the relative therapeutic potential of these compounds.

References

Independent Verification of XPC-5462's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical compound XPC-5462 with existing mTORC1 inhibitors, Everolimus and Sirolimus. The analysis is based on established experimental data for the comparator drugs, offering a framework for the potential evaluation of this compound.

Comparative Analysis of mTORC1 Inhibitors

The following table summarizes key quantitative data for the mTORC1 inhibitors, providing a benchmark for assessing the performance of this compound.

Parameter This compound (Hypothetical) Everolimus (Afinitor) Sirolimus (Rapamune)
IC₅₀ (in vitro) To Be Determined1.8 nM0.1 nM
Bioavailability To Be Determined~80%~15%
Half-life To Be Determined~30 hours~62 hours
FDA Approval N/AYes (various cancers)Yes (renal transplant, LAM)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification of this compound's mechanism of action. The following protocols are standard for characterizing mTORC1 inhibitors.

In Vitro Kinase Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against its target kinase.

  • Reagents and Materials: Recombinant mTORC1 enzyme, ATP, substrate peptide (e.g., 4E-BP1), test compound (this compound), and a suitable buffer system.

  • Procedure:

    • A series of dilutions of the test compound are prepared.

    • The mTORC1 enzyme is incubated with the test compound for a predetermined period.

    • The kinase reaction is initiated by adding ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specific time and then stopped.

    • The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to assess the phosphorylation status of downstream targets of mTORC1 in cell lysates, providing evidence of target engagement within a cellular context.

  • Cell Culture and Treatment: Cancer cell lines with known mTOR pathway activation (e.g., MCF-7, A549) are cultured. Cells are treated with varying concentrations of the test compound for a specified duration.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Protein samples are separated by size using SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).

  • Detection: Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence.

  • Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein bands to quantify the effect of the compound on mTORC1 signaling.

Visualizing Key Pathways and Workflows

Diagrams illustrating the mTORC1 signaling pathway and the experimental workflow for inhibitor characterization provide a clear visual reference.

mTORC1_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Energy Status Energy Status Energy Status->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition This compound This compound This compound->mTORC1 Inhibition

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the characterization of this compound's inhibitory activity.

A Comparative Benchmarking Analysis of XPC-5462 and Standard Anti-Seizure Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-seizure candidate XPC-5462 against established anti-seizure medications (ASMs), including carbamazepine (B1668303), phenytoin, and lacosamide (B1674222). The objective of this document is to furnish researchers, scientists, and drug development professionals with a detailed analysis of this compound's pharmacological profile, supported by available preclinical data, to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound is an investigational anti-seizure medication characterized by its novel mechanism of action as a selective dual inhibitor of voltage-gated sodium channels (NaV) 1.2 and 1.6.[1][2][3][4][5][6] This selectivity distinguishes it from traditional non-selective sodium channel blockers like carbamazepine and phenytoin. Preclinical data suggests that this compound exhibits high potency in inhibiting these specific NaV subtypes, which are predominantly expressed in excitatory neurons. This targeted approach is hypothesized to offer a superior therapeutic window by minimizing effects on NaV1.1, the primary sodium channel in inhibitory interneurons, potentially reducing side effects associated with global neuronal inhibition.

Mechanism of Action: A Tale of Selectivity

The primary mechanism of action for many established and investigational anti-seizure medications involves the modulation of voltage-gated sodium channels. However, the specificity of this interaction is a key differentiating factor.

This compound is a potent, dual inhibitor of NaV1.2 and NaV1.6 channels.[1][2][3][5][6] It exhibits a strong preference for the inactivated state of these channels, effectively reducing neuronal hyperexcitability characteristic of seizure states.[1][2][3][6] Notably, this compound displays over 100-fold selectivity against the NaV1.1 subtype, which is crucial for the function of inhibitory interneurons.[1][2][3][5][6] By sparing NaV1.1, this compound is designed to maintain the brain's natural inhibitory tone, a significant departure from non-selective agents.

Standard Anti-Seizure Medications:

  • Carbamazepine and Phenytoin: These are non-selective sodium channel blockers that bind to the inactivated state of a broad range of NaV subtypes.[1][2][3][4][6] Their lack of selectivity can lead to a narrower therapeutic index and a higher incidence of adverse effects.

  • Lacosamide: While also a sodium channel modulator, lacosamide is thought to selectively enhance the slow inactivation of voltage-gated sodium channels, a different mechanism compared to the fast inactivation targeted by carbamazepine and phenytoin.

The distinct mechanism of this compound is visually represented in the following signaling pathway diagram.

Mechanism of Action: NaV Channel Inhibition cluster_XPC This compound cluster_Standard Standard ASMs XPC This compound NaV12_16 NaV1.2 / NaV1.6 (Inactivated State) XPC->NaV12_16 Selective Inhibition ExcitatoryNeuron Excitatory Neuron NaV12_16->ExcitatoryNeuron Located on ReducedExcitability Reduced Excitability ExcitatoryNeuron->ReducedExcitability Leads to StandardASM Carbamazepine / Phenytoin NaV_all NaV Subtypes (1.1, 1.2, 1.6, etc.) (Inactivated State) StandardASM->NaV_all Non-Selective Inhibition AllNeurons Excitatory & Inhibitory Neurons NaV_all->AllNeurons Located on GlobalInhibition Global Neuronal Inhibition AllNeurons->GlobalInhibition Leads to

A diagram illustrating the selective mechanism of this compound versus non-selective standard ASMs.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound in comparison to standard anti-seizure medications. It is important to note that publicly available in vivo data for this compound is limited.

Table 1: In Vitro Potency (IC50)

CompoundNaV1.2 IC50 (µM)NaV1.6 IC50 (µM)Data Source
This compound 0.0109 [1]0.0103 [1]bioRxiv
Carbamazepine>10>10General Literature
Phenytoin>10>10General Literature
Lacosamide--Different Mechanism

Table 2: In Vivo Efficacy and Neurotoxicity

CompoundMES ED50 (mg/kg)s.c.PTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Therapeutic Index (TD50/MES ED50)Data Source
This compound Data Not Publicly Available Data Not Publicly AvailableData Not Publicly Available--
Carbamazepine8.8 - 11.312.5 - 29.642.4 - 74.5~4-7Epilepsy Res. (1998)
Phenytoin9.5 - 12.7>8038.6 - 65.3~4-5Epilepsy Res. (1998)
Lacosamide3.9 - 11.6>8047.7 - 69.2~4-12Epilepsy Res. (2007)

Note: Data for standard ASMs are compiled from historical literature and may vary based on experimental conditions. The absence of comprehensive in vivo data for this compound in the public domain represents a significant data gap.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the benchmarking of anti-seizure medications.

3.1. Whole-Cell Patch Clamp Electrophysiology

This in vitro technique is used to measure the inhibitory activity of compounds on specific ion channels.

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV channel subtypes of interest (e.g., NaV1.1, NaV1.2, NaV1.6).

  • Recording: Whole-cell voltage-clamp recordings are performed. A voltage protocol is applied to the cell to elicit sodium currents, and the effect of the test compound on the amplitude of these currents is measured.

  • Data Analysis: The concentration of the compound that inhibits 50% of the sodium current (IC50) is determined by fitting the concentration-response data to a logistical equation.

3.2. Ex Vivo Brain Slice Seizure Model

This model assesses a compound's ability to suppress seizure-like activity in intact neural circuits.

  • Tissue Preparation: Acute brain slices (typically 300-400 µm thick) are prepared from rodents.

  • Induction of Seizure-like Activity: Epileptiform activity is induced by perfusing the slices with a solution containing pro-convulsant agents such as 4-aminopyridine (B3432731) (4-AP) or a solution with zero magnesium (0-Mg²⁺).

  • Recording: Extracellular field potentials are recorded from specific brain regions (e.g., hippocampus or cortex) to monitor neuronal activity.

  • Data Analysis: The frequency and duration of seizure-like events are quantified before and after the application of the test compound.

3.3. In Vivo Seizure Models

  • Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures. An electrical stimulus is delivered to rodents via corneal or ear-clip electrodes, inducing a tonic hindlimb extension. The ability of a drug to prevent this endpoint is measured.

  • Subcutaneous Pentylenetetrazol (s.c.PTZ) Test: This model is used to identify compounds effective against myoclonic and absence seizures. A subcutaneous injection of pentylenetetrazol induces clonic seizures. The dose of the drug that protects against these seizures is determined.

3.4. In Vivo Neurotoxicity Assay

  • Rotarod Test: This assay assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits. Rodents are placed on a rotating rod, and the time they are able to remain on the rod is measured. A compound's TD50 is the dose at which 50% of the animals fail the test.

The following diagram illustrates a typical preclinical experimental workflow for evaluating a novel anti-seizure compound.

Preclinical Evaluation Workflow for Anti-Seizure Compounds cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo cluster_analysis Data Analysis patch_clamp Whole-Cell Patch Clamp (IC50 on NaV subtypes) brain_slice Brain Slice Seizure Model (Efficacy in neural circuits) patch_clamp->brain_slice efficacy_testing Efficacy Testing brain_slice->efficacy_testing toxicity_testing Neurotoxicity Testing brain_slice->toxicity_testing mes_test MES Test (ED50) therapeutic_index Therapeutic Index Calculation (TD50 / ED50) mes_test->therapeutic_index scptz_test s.c.PTZ Test (ED50) rotarod_test Rotarod Test (TD50) rotarod_test->therapeutic_index efficacy_testing->mes_test efficacy_testing->scptz_test toxicity_testing->rotarod_test

A flowchart of the preclinical experimental workflow for anti-seizure drug evaluation.

Conclusion

This compound represents a promising next-generation anti-seizure medication with a distinct, selective mechanism of action. Its high potency for NaV1.2 and NaV1.6, coupled with its sparing of NaV1.1, suggests the potential for improved efficacy and a better safety profile compared to non-selective sodium channel blockers. The available in vitro and ex vivo data are encouraging and demonstrate a clear differentiation from standard ASMs. However, a comprehensive evaluation of its therapeutic potential is currently limited by the lack of publicly available in vivo efficacy and neurotoxicity data. Further studies are required to fully elucidate the clinical translatability of this compound's unique pharmacological profile. This guide will be updated as new experimental data becomes available.

References

Safety Operating Guide

Safe Disposal of XPC-5462: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling XPC-5462 require clear and immediate guidance on its proper disposal to ensure laboratory safety and regulatory compliance. This document provides a comprehensive overview of the recommended procedures for the disposal of this compound, supplemented with essential safety information and handling protocols.

Chemical and Safety Data

While detailed quantitative data on the physical and chemical properties of this compound is not extensively available in the public domain, the following table summarizes key identification and safety information.

IdentifierValueReference
Product Name This compound[1][2]
CAS Number 2230145-14-7[1][2]
Primary Function NaV1.6 and NaV1.2 inhibitor[3]
IC50 Values NaV1.2: 10.9 nM, NaV1.6: 10.3 nM[3]
Storage Conditions -80°C for 6 months; -20°C for 1 month[3]

Pre-Disposal and Handling Protocols

Before proceeding with disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound.

Personal Protective Equipment (PPE):

  • Wear appropriate protective clothing, including a lab coat.

  • Use chemical-resistant gloves.

  • Wear eye and face protection, such as safety glasses or a face shield.

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Store in a well-ventilated place. Keep the container tightly closed.

  • Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[3]

In Case of Accidental Release:

  • For spills, collect the spillage.[1]

  • Ensure adequate ventilation.

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline based on available safety data sheets.

  • Collection: Collect all waste material, including unused product and contaminated consumables (e.g., pipette tips, vials), in a designated and clearly labeled waste container.

  • Containerization: Ensure the waste container is compatible with the chemical, properly sealed, and stored in a secure secondary containment area.

  • Labeling: Clearly label the waste container with the name "this compound Waste" and any other required hazard information.

  • Approved Disposal Facility: Dispose of the contents and the container at an approved waste disposal plant.[1] It is imperative to contract with a licensed chemical waste disposal company to handle the final disposal.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the disposal company used.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Final Disposal cluster_documentation Record Keeping A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Gather Waste Material (Unused this compound, Contaminated Supplies) A->B C Place in Designated Chemical Waste Container B->C D Securely Seal and Label Container ('this compound Waste', Hazard Symbols) C->D E Store in Secure Secondary Containment Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Transport to Approved Waste Disposal Facility F->G H Document Disposal Details (Date, Quantity, Vendor) G->H

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must comply with local, state, and federal regulations.

References

Essential Safety and Operational Guidance for Handling XPC-5462

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of XPC-5462, an investigational NaV1.6 and NaV1.2 inhibitor.[1] Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and proper management of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following personal protective equipment should be utilized:

  • Eye/Face Protection: Safety glasses with side-shields are required.

  • Skin Protection:

    • Handle with protective gloves.

    • Wear a laboratory coat.

  • Respiratory Protection: A dust mask type is recommended.

For detailed information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling.

PropertyData
Appearance A solid
Storage Temperature -20°C for 1 month, -80°C for 6 months[1]

Experimental Protocols: Handling and Storage

Strict adherence to the following protocols is necessary to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Don appropriate PPE (gloves, lab coat, safety glasses) before handling the container.

  • Verify that the compound name and quantity match the order information.

  • Store the compound in a tightly sealed container in a dry and well-ventilated place.

  • Follow the recommended storage temperatures: -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]

Preparation of Solutions:

  • Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Use a calibrated analytical balance for accurate measurement.

  • Select an appropriate solvent based on experimental requirements. For in vivo studies, solubility information should be consulted.

  • When dissolving, add the solvent to the solid compound slowly to avoid splashing.

  • Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.

Handling of Solutions:

  • Always wear appropriate PPE when handling solutions of this compound.

  • Use calibrated pipettes for accurate and safe liquid transfer.

  • Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the SDS.

  • Work in a well-ventilated area to prevent the accumulation of vapors.

Disposal Plan

The disposal of investigational drugs like this compound must comply with all applicable federal, state, and local environmental regulations.

Unused Compound (Solid):

  • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Do not dispose of the solid compound in the regular trash or down the drain.

  • Place the sealed container with the unused compound into a designated, clearly labeled hazardous waste container.

  • Arrange for pickup and disposal by a licensed chemical waste management company.

Contaminated Materials and Solutions:

  • All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated and disposed of as hazardous waste.

  • Aqueous solutions containing this compound should be collected in a designated hazardous waste container. The container must be properly labeled with the contents.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow institutional guidelines for the disposal of chemical waste.

Visual Workflow for Handling and Disposal of this compound

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Preparation cluster_disposal Disposal A Receive Shipment B Inspect Packaging A->B C Don PPE B->C D Verify Compound C->D E Store at Recommended Temperature (-20°C or -80°C) D->E F Work in Fume Hood E->F G Weigh Compound F->G H Prepare Solution G->H I Label Solution H->I J Unused Solid Waste I->J K Contaminated Materials I->K L Liquid Waste I->L M Dispose as Hazardous Waste J->M K->M L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.